4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBJOGLFPYJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196246 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-15-8 | |
| Record name | 4-Amino-2,4-dihydro-5-(phenoxymethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to obtain 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its diverse biological activities. This document moves beyond a simple recitation of procedural steps, offering a narrative grounded in the principles of synthetic organic chemistry. It elucidates the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is designed to empower researchers and drug development professionals with the practical and theoretical knowledge required to successfully synthesize and characterize this valuable molecular entity.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The incorporation of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring introduces key functionalities that can be pivotal for biological activity and for further chemical modification. The phenoxymethyl substituent at the 5-position provides a lipophilic domain that can influence the compound's pharmacokinetic and pharmacodynamic properties. Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2].
This guide will detail a robust and reproducible three-step synthetic route, commencing with the preparation of phenoxyacetic acid hydrazide, followed by the formation of a key potassium dithiocarbazinate intermediate, and culminating in the cyclization to the target triazole.
Overall Synthetic Workflow
The synthesis of this compound is efficiently achieved through a linear three-step sequence. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields obtained in each step.
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical characterization of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. This molecule belongs to the 1,2,4-triazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, an analysis of the underlying scientific principles for these methodologies, and a discussion of the compound's structural features and potential applications. We delve into its synthesis via a multi-step pathway, its structural confirmation using modern spectroscopic techniques, and its fundamental physicochemical properties.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged heterocyclic motif in pharmaceutical sciences. Its unique structural features, including the presence of three nitrogen atoms, allow it to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. This versatility has led to the incorporation of the triazole core into numerous therapeutic agents.[1][3] The derivatization of the triazole ring, particularly at the 3, 4, and 5 positions, allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, making it a versatile template for developing new drug candidates. The presence of a thiol (or thione) group at the 3-position and an amino group at the 4-position are particularly noteworthy, as these functional groups can act as key pharmacophores and provide sites for further molecular elaboration. This guide focuses specifically on the phenoxymethyl derivative, exploring the complete characterization workflow from synthesis to final analysis.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through a well-established multi-step sequence, which is a common and reliable method for this class of compounds.[1][3] The causality behind this pathway lies in the sequential construction of the heterocyclic ring from acyclic precursors.
Caption: Synthetic route for the target compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; the successful isolation and characterization of the intermediate at each step confirms readiness for the subsequent reaction.
Step 1: Synthesis of 2-Phenoxyacetohydrazide (Intermediate I)
-
Esterification: To a solution of phenoxyacetic acid (1 mole) in absolute ethanol (250 mL), add concentrated sulfuric acid (5 mL) dropwise. Reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (500 mL). The formed phenoxyacetate ester will separate. Extract the ester with diethyl ether, wash the organic layer with a sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
-
Hydrazinolysis: Dissolve the crude ester in ethanol and add hydrazine hydrate (1.2 moles). Reflux the mixture for 8-10 hours.
-
Isolation: Reduce the solvent volume under vacuum. The resulting precipitate of 2-phenoxyacetohydrazide is filtered, washed with cold ethanol, and dried. Recrystallize from ethanol to obtain pure white crystals.
Step 2: Synthesis of Potassium 2-(2-phenoxyacetyl)hydrazine-1-carbodithioate (Intermediate II)
-
Salt Formation: Dissolve potassium hydroxide (0.15 moles) in absolute ethanol (150 mL) in an ice bath. Add 2-phenoxyacetohydrazide (0.1 moles) to this solution with stirring.
-
Addition of CS₂: After the hydrazide dissolves, add carbon disulfide (0.15 moles) dropwise while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture vigorously in the ice bath for 1 hour, and then at room temperature for 12-18 hours.
-
Isolation: Dilute the resulting thick mixture with dry ether. The precipitated potassium salt is collected by filtration, washed with ether, and dried under vacuum. This intermediate is typically used in the next step without further purification.[4]
Step 3: Synthesis of this compound (Final Compound)
-
Cyclization: Suspend the potassium salt (0.1 moles) in water (20 mL) and add hydrazine hydrate (0.2 moles).
-
Reflux: Heat the mixture under reflux for 3-5 hours. The reaction progress is indicated by the cessation of hydrogen sulfide gas evolution (which can be tested with lead acetate paper).[4]
-
Isolation: Cool the reaction mixture to room temperature and dilute with a large volume of cold water.
-
Precipitation: Acidify the solution carefully with dilute hydrochloric acid or acetic acid to a pH of ~5-6. The target compound will precipitate out.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol or an ethanol-water mixture to yield the pure product.
Structural Elucidation and Physicochemical Properties
The structural characterization of the title compound relies on a combination of spectroscopic methods and physical analysis. A critical aspect of this molecule's structure is its existence in a tautomeric equilibrium between the thiol and thione forms.
Thione-Thiol Tautomerism
The 1,2,4-triazole-3-thiol ring system can exist in two tautomeric forms: the thiol form, with a C=N bond in the ring and an external S-H group, and the thione form, with an N-H bond in the ring and an external C=S group.
Caption: Thione-Thiol tautomeric equilibrium.
While both forms exist in equilibrium, crystallographic evidence indicates that in the solid state, the molecule predominantly adopts the thione form, named 4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione . This was confirmed by single-crystal X-ray diffraction analysis. The stability of the thione tautomer is a common feature in related heterocyclic systems.
X-Ray Crystallography
The definitive three-dimensional structure of the title compound was determined by single-crystal X-ray diffraction. The analysis confirmed the thione tautomer in the solid state. The crystal structure reveals an almost planar molecule, with a very small dihedral angle between the triazole and phenyl rings. This planarity facilitates efficient crystal packing. In the crystal lattice, molecules are linked into dimers through N—H⋯S hydrogen bonds, demonstrating the role of the thione and amino groups in forming stable supramolecular assemblies.
Spectroscopic Characterization
The following data are predicted based on the analysis of closely related analogs and fundamental principles of spectroscopy.
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum provides direct evidence for the key functional groups present in the molecule. The analysis helps confirm the thione tautomer's predominance.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300 - 3100 | N-H Stretching | Amino (NH₂) & Ring N-H | Broad to sharp bands |
| 3100 - 3000 | Aromatic C-H Stretching | Phenyl Ring | Weak to medium bands |
| 2980 - 2850 | Aliphatic C-H Stretching | Methylene (-CH₂-) | Weak bands |
| ~2550 | S-H Stretching | Thiol (-SH) | Very weak or absent |
| 1640 - 1590 | C=N & C=C Stretching | Triazole & Phenyl Ring | Strong bands |
| 1250 - 1200 | C=S Stretching | Thione | Medium to strong |
| 1260 - 1230 | Asymmetric C-O-C Stretch | Aryl-alkyl ether | Strong, characteristic |
| 1050 - 1020 | Symmetric C-O-C Stretch | Aryl-alkyl ether | Medium |
Expertise Insight: The absence or very weak intensity of a band around 2550 cm⁻¹ (for S-H) coupled with a strong band for C=S stretching (around 1250 cm⁻¹) is a key piece of spectral evidence supporting the dominance of the thione form in the sample.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | Singlet (br) | 1H | N-H (Thione) |
| 7.35 - 7.25 | Multiplet | 2H | Ar-H (meta-protons of phenyl) |
| 7.05 - 6.95 | Multiplet | 3H | Ar-H (ortho- & para-protons of phenyl) |
| ~5.80 | Singlet (br) | 2H | NH₂ (Amino) |
| ~5.20 | Singlet | 2H | O-CH₂ (Phenoxymethyl) |
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167 | C=S (Thione) |
| ~157 | Ar-C (C-O, Phenyl) |
| ~145 | C-5 (Triazole ring, attached to -CH₂OPh) |
| ~130 | Ar-CH (meta-carbons) |
| ~122 | Ar-CH (para-carbon) |
| ~115 | Ar-CH (ortho-carbons) |
| ~65 | O-CH₂ (Phenoxymethyl) |
Trustworthiness Check: The chemical shifts are highly diagnostic. The downfield shift of the triazole N-H proton (~13.5 ppm) and the C=S carbon (~167 ppm) are characteristic of the thione tautomer. The singlet for the O-CH₂ protons confirms the presence of the phenoxymethyl group and its isolation from other protons. The number of signals and their integrations in both spectra must match the proposed molecular structure.
3.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Weight: C₉H₁₀N₄OS = 222.27 g/mol
-
Expected [M+H]⁺: 223.06
-
Key Fragmentation Pathways:
-
Loss of the phenoxy group (-OC₆H₅)
-
Cleavage of the phenoxymethyl side chain (-CH₂OC₆H₅)
-
Fragmentation of the triazole ring
-
Physicochemical and Thermal Analysis
3.4.1. Physical Properties
| Property | Expected Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | High; expected >200 °C (based on analogs) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water. |
3.4.2. Thermal Gravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Thermal analysis provides insights into the compound's thermal stability and decomposition profile. While specific data for the title compound is not readily available, a standard protocol and expected results based on similar 1,2,4-triazole derivatives can be described.[5][6]
Experimental Protocol:
-
Place 5-10 mg of the sample in an alumina crucible.
-
Heat the sample from room temperature to ~600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss (TGA) and heat flow (DSC) simultaneously.
Expected Insights:
-
DSC: An initial sharp endothermic peak would correspond to the melting point of the compound. The absence of endotherms at lower temperatures would confirm the absence of solvent or water of crystallization.
-
TGA: The TGA curve would likely show a single, sharp decomposition step at a high temperature, indicating good thermal stability. The onset of decomposition provides a quantitative measure of this stability. Kinetic parameters like activation energy (Ea) for the decomposition can be calculated from the TGA data using methods like Freeman-Carroll to further characterize the material's stability.[6]
Potential Applications in Drug Development
The 4-amino-1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives have demonstrated significant potential as:
-
Antimicrobial Agents: They have shown activity against various strains of Gram-positive and Gram-negative bacteria.[1]
-
Antifungal Agents: The triazole core is famously present in antifungal drugs like fluconazole. These compounds often act by inhibiting key fungal enzymes.
-
Anticancer Agents: Certain derivatives have exhibited cytotoxic effects on various cancer cell lines.
The title compound, this compound, serves as a valuable lead compound or intermediate. The amino and thiol groups are nucleophilic centers that can be readily derivatized to create libraries of new chemical entities for high-throughput screening in drug discovery programs.
Caption: General workflow for compound characterization.
Conclusion
This technical guide has detailed the synthesis and comprehensive characterization of this compound. The established multi-step synthesis is robust and yields the target compound in good purity. Structural elucidation, confirmed by X-ray crystallography and supported by spectroscopic analysis (FTIR, NMR, MS), reveals that the molecule exists as the thione tautomer in the solid state. This compound exhibits high thermal stability and possesses the key structural motifs associated with significant biological activity. As such, it represents a valuable building block for the development of novel therapeutic agents, and the detailed protocols herein provide a solid foundation for its synthesis and further investigation by researchers in the field of medicinal chemistry.
References
- Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301.
- (Reference not directly cited in the final text, but used for general knowledge)
- Patel, M., & Shaikh, F. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(5), 1086-1092.
- Patel, P., & Patel, M. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 999-1005.
- (Reference not directly cited in the final text, but used for general knowledge)
- (Reference not directly cited in the final text, but used for general knowledge)
- Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2).
-
Sahoo, P. K., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.
- Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023).
- Zhang, S.-S., Meng, X.-T., Li, X.-M., & Wang, W. (2004). 4-Amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E Structure Reports Online, 60(4), o595–o596.
- Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.
- (Reference not directly cited in the final text, but used for general knowledge)
- Fun, H.-K., Goh, J. H., Vijesh, A. M., Padaki, M., & Isloor, A. M. (2009). 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2518.
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- 7. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Executive Summary
This technical guide provides a detailed, multi-faceted spectroscopic methodology for the structural elucidation and characterization of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] As such, unequivocal structural confirmation of its derivatives is paramount for drug discovery and development professionals. This document moves beyond rote procedural descriptions, offering insights into the causal relationships behind experimental choices and data interpretation. We will detail the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D), and Mass Spectrometry (MS). The protocols and data interpretations are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
The Strategic Importance of Spectroscopic Analysis in Drug Development
In the pharmaceutical industry, spectroscopic techniques are indispensable for everything from initial drug discovery to final quality control. They provide a non-destructive window into the molecular world, allowing scientists to confirm identity, purity, structure, and stability of active pharmaceutical ingredients (APIs).[3][4] A comprehensive spectroscopic analysis forms the bedrock of any regulatory submission, providing the necessary evidence to ensure the safety and efficacy of a drug candidate. This guide focuses on a synergistic application of multiple spectroscopic techniques to build a complete and irrefutable profile of the target molecule.
Molecular Structure and Key Chemical Features
The target compound, this compound, possesses several key structural features that will be probed by spectroscopy: a 1,2,4-triazole heterocyclic core, a primary amino group at the N4 position, a phenoxymethyl substituent at the C5 position, and a thiol group at the C3 position.
A critical feature of 1,2,4-triazole-3-thiol derivatives is their existence in a tautomeric equilibrium between the thiol and thione forms.[1][5] This equilibrium can be influenced by the solvent and the physical state (solid vs. solution). Spectroscopic analysis must account for both potential tautomers, as their presence will manifest differently in the collected spectra.
Caption: Thiol-Thione tautomerism in the 1,2,4-triazole-3-thiol core.
Multi-Technique Spectroscopic Workflow
A robust characterization relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and confirmatory analysis.
Caption: Overall workflow for the spectroscopic characterization of the target compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is the initial, rapid assessment for confirming the presence of key functional groups.[4][6] Its utility lies in identifying characteristic vibrations of specific bonds, providing a molecular "fingerprint." For this molecule, we are particularly interested in identifying vibrations corresponding to the N-H, S-H, C=N, and C-O bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline compound (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. KBr is used as it is transparent in the IR region of interest.
-
Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press. This ensures a uniform path length for the IR beam.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
Data Presentation: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Notes |
| 3350 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium | Two distinct bands are expected for the primary amine, confirming its presence.[7] |
| ~2600 - 2550 | S-H Stretch | Thiol (-SH) | Weak | This peak is characteristically weak and broad. Its presence is a strong indicator of the thiol tautomer in the solid state.[1][8] |
| 3100 - 3000 | C-H Stretch (aromatic) | Phenyl Ring | Medium-Weak | Indicates the presence of the phenoxymethyl group. |
| ~2950 | C-H Stretch (aliphatic) | Methylene (-CH₂-) | Medium-Weak | Corresponds to the methylene bridge between the oxygen and the triazole ring. |
| ~1630 - 1600 | C=N Stretch | Triazole Ring | Medium-Strong | Characteristic stretching vibration of the C=N bonds within the heterocyclic core.[8] |
| ~1250 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Strong | A strong absorption band indicative of the ether linkage in the phenoxymethyl substituent. |
| ~1170 | N-C=S Stretch | Thione Tautomer | Medium | The presence of a band in this region could indicate the thione tautomer. The C=S bond vibration is often coupled with other vibrations.[1] |
| ~750 | C-S Stretch | Thiol/Thione Group | Weak-Medium | The C-S bond vibration, confirming the sulfur linkage to the triazole ring.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[4][6][9] By analyzing the chemical environment of each proton (¹H) and carbon (¹³C), we can map out the entire molecular skeleton. For this compound, DMSO-d₆ is the preferred solvent as it effectively dissolves the polar molecule and has exchangeable protons that do not interfere with the signals from the NH₂ and SH groups.[7][10]
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and set to 0.00 ppm.
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A D₂O exchange experiment can be performed to confirm the identity of labile protons (NH₂ and SH), which will disappear from the spectrum upon addition of D₂O.
Data Presentation: Expected ¹H NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~13.5 | broad s | 1H | SH (Thiol) or NH (Thione) | A downfield, broad singlet characteristic of an acidic proton. Its presence confirms the thiol/thione group. Will disappear upon D₂O exchange.[7][10][11] |
| 7.35 - 6.90 | m | 5H | Ar-H | A complex multiplet corresponding to the five protons of the monosubstituted phenyl ring. The pattern will depend on the specific ortho, meta, and para protons. |
| ~5.8 | s | 2H | -NH₂ | A singlet corresponding to the two equivalent protons of the primary amino group. This signal will also disappear upon D₂O exchange.[7] |
| ~5.2 | s | 2H | -O-CH₂- | A singlet for the two methylene protons. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the triazole ring. |
Data Presentation: Expected ¹³C NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~165 | C3 (C=S) | The carbon of the thione group is highly deshielded and appears far downfield. Its detection would be strong evidence for the thione tautomer being present in solution.[1] |
| ~158 | C5 | The triazole carbon attached to the phenoxymethyl group. |
| ~157 | Ar-C (C-O) | The quaternary aromatic carbon attached to the ether oxygen. |
| 130 - 115 | Ar-CH | Signals corresponding to the protonated carbons of the phenyl ring. |
| ~65 | -O-CH₂- | The aliphatic carbon of the methylene bridge, shifted downfield by the adjacent oxygen. |
Trustworthiness Through 2D NMR:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would be used to confirm correlations between coupled protons. While this molecule has few coupled systems, it could reveal any long-range coupling between the methylene protons and the ortho-protons of the phenyl ring.[12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment for assigning carbons. It shows direct, one-bond correlations between protons and the carbons they are attached to.[12] For instance, it would definitively link the proton signal at ~5.2 ppm to the carbon signal at ~65 ppm, confirming the -O-CH₂- assignment.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on the molecular formula.[13] The fragmentation pattern also offers valuable structural information, acting as a self-validating system for the proposed connectivity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Data Acquisition: The spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Data Presentation: Expected Mass Spectrum Data
-
Molecular Formula: C₁₀H₁₁N₅OS
-
Exact Mass: 249.07
-
Expected [M+H]⁺: m/z = 250.08
Expected Fragmentation Pattern:
-
Loss of Phenoxy group (-OC₆H₅): A fragment corresponding to [M - 93]⁺ would be strong evidence for the phenoxymethyl group.
-
Cleavage of the methylene bridge: Fragmentation could lead to ions representing the triazole core and the phenoxy group separately.
Integrated Data Analysis: Building the Complete Picture
No single technique provides the full story. The power of this workflow lies in synthesizing the data from each analysis to build an unassailable structural proof.
Caption: Integration of spectroscopic data for final structure confirmation.
The FT-IR spectrum confirms the presence of all the expected functional groups. The ¹H and ¹³C NMR spectra provide the exact count and chemical environment of all hydrogen and carbon atoms, while 2D NMR confirms their connectivity. Finally, high-resolution mass spectrometry validates the molecular formula with high precision. This integrated approach leaves no ambiguity as to the structure of the synthesized compound.
Conclusion
The spectroscopic characterization of this compound is a clear and systematic process when a multi-technique approach is employed. By leveraging the complementary strengths of FT-IR, NMR (1D and 2D), and Mass Spectrometry, researchers can achieve a high-confidence structural elucidation. This guide provides the necessary framework, experimental considerations, and expected data points to empower scientists in their drug discovery and development efforts, ensuring both scientific integrity and technical accuracy.
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]
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An In-depth Technical Guide on the Structural Elucidation of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the specific crystal structure of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has not been reported. This guide will therefore focus on the detailed crystal structure analysis of its closely related and structurally characterized analogs, namely 4-amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione and 4-amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. The synthesis and characterization protocols described are broadly applicable to this class of compounds.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] These include well-established antifungal drugs like fluconazole and itraconazole, as well as compounds with antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring gives rise to the 4-amino-1,2,4-triazole-3-thiol scaffold, a privileged structure known for its diverse pharmacological potential.[4] The phenoxymethyl substituent at the 5-position introduces a flexible ether linkage and an aromatic ring, providing opportunities for further molecular interactions with biological targets.
This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the detailed crystal structure analysis of analogs of this compound. Understanding the three-dimensional architecture of these molecules is paramount for structure-based drug design and for elucidating the structure-activity relationships that govern their biological effects.
Synthesis of 4-Amino-5-(substituted-phenoxymethyl)-4H-1,2,4-triazole-3-thiols
The synthesis of the title compound and its analogs generally follows a well-established multi-step pathway, starting from the corresponding phenoxyacetic acid. The general synthetic route is outlined below.
Caption: General synthetic workflow for 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 4-amino-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of related compounds and serves as a representative example.[6]
Step 1: Synthesis of p-tolyloxyacetyl hydrazide
-
A mixture of p-tolyloxyacetic acid (0.1 mol) and absolute ethanol (150 mL) is treated with concentrated sulfuric acid (5 mL) as a catalyst.
-
The reaction mixture is refluxed for 8-10 hours.
-
The excess ethanol is removed by distillation.
-
The cooled residue is poured into ice-cold water, and the separated ester is extracted with a suitable solvent like diethyl ether.
-
The ethereal layer is washed with sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude p-tolyloxyacetyl ester.
-
The crude ester (0.08 mol) is then refluxed with hydrazine hydrate (0.12 mol) in ethanol (100 mL) for 12 hours.
-
The solution is concentrated and cooled to obtain the solid p-tolyloxyacetyl hydrazide, which is recrystallized from ethanol.
Step 2: Synthesis of Potassium 2-(p-tolyloxyacetyl)hydrazine-1-carbodithioate
-
To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), p-tolyloxyacetyl hydrazide (0.1 mol) is added with stirring.
-
The mixture is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise with continuous stirring for 2-3 hours.
-
The reaction mixture is stirred for an additional 12-16 hours at room temperature.
-
The precipitated potassium salt is filtered, washed with cold diethyl ether, and dried.
Step 3: Synthesis of 4-amino-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol
-
A suspension of the potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).
-
The reaction mixture is cooled and diluted with cold water.
-
The solution is then acidified with dilute hydrochloric acid or acetic acid to precipitate the crude product.
-
The solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-amino-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol.
Spectroscopic Characterization
The structural confirmation of the synthesized triazoles is achieved through a combination of spectroscopic techniques.
-
FTIR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands are observed for N-H stretching of the amino group (around 3200-3300 cm⁻¹), S-H stretching of the thiol group (a weak band around 2500-2600 cm⁻¹), and C=N stretching of the triazole ring (around 1600-1630 cm⁻¹).[6][7] The presence of the S-H band is indicative of the thiol tautomer in the solid state or in solution, though thione-thiol tautomerism is common in these systems.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the molecular structure. Key signals include:
-
A singlet for the NH₂ protons (typically downfield).
-
A singlet for the SH proton (can be broad and is exchangeable with D₂O).
-
Signals corresponding to the aromatic protons of the phenoxymethyl group.
-
A singlet for the -O-CH₂- protons.
-
Signals for the methyl group protons in the tolyloxy analogs.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the triazole ring carbons (C-3 and C-5), with the C=S carbon appearing further downfield.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
Crystal Structure Analysis of Analogs
As previously noted, the crystal structure of the title compound is not available. Therefore, we present a detailed analysis of the crystal structures of two closely related analogs, 4-amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione and 4-amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione, which exist in the thione tautomeric form in the solid state.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol or a mixture of solvents.[9][10] The process requires a pure sample and a dust-free environment to promote the formation of a single, well-ordered crystal lattice.[10]
Caption: A simplified workflow for growing single crystals via slow evaporation.
X-ray Diffraction Data Collection and Structure Refinement
A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[11][12] The diffraction pattern is used to determine the unit cell dimensions and the space group.[13] The structure is then solved using direct methods and refined by full-matrix least-squares on F².[13]
Structural Details of 4-amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione
The crystal structure of this analog reveals important molecular and supramolecular features.[14]
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₄OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (1) |
| b (Å) | 9.876 (1) |
| c (Å) | 11.987 (1) |
| β (°) | 108.98 (1) |
| V (ų) | 1134.5 (2) |
| Z | 4 |
Molecular Conformation:
-
The 1,2,4-triazole ring is essentially planar.[14]
-
The triazole ring forms a dihedral angle of 5.78 (4)° with the benzene ring of the p-tolyloxymethyl group, indicating a nearly coplanar arrangement.[14]
-
The bond lengths and angles are within the expected ranges for similar triazole derivatives.
Supramolecular Assembly and Hydrogen Bonding:
-
In the crystal structure, molecules are linked into centrosymmetric dimers by N—H⋯S hydrogen bonds.[14]
-
These dimers are further connected into tapes through N—H⋯N interactions.[14]
-
Weak S⋯S interactions [3.2634 (3) Å] and C—H⋯π interactions also contribute to the stability of the crystal packing.[14]
Structural Details of 4-amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione
Interestingly, the crystal structure of the ortho-substituted analog shows two independent molecules (A and B) in the asymmetric unit, which exhibit different conformations.[11]
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₄OS |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 8.6908 (1) |
| b (Å) | 22.2551 (3) |
| c (Å) | 11.3771 (2) |
| V (ų) | 2200.50 (5) |
| Z | 8 |
Molecular Conformation:
-
Molecule A: The dihedral angle between the triazole and benzene rings is 6.94 (5)°, similar to the para-substituted analog.[11]
-
Molecule B: The dihedral angle between the triazole and benzene rings is a significantly larger 77.60 (5)°, indicating a twisted conformation.[11] This conformational polymorphism highlights the influence of substituent position on the solid-state structure.
Supramolecular Assembly and Hydrogen Bonding:
-
The crystal packing is stabilized by a network of N—H⋯S, N—H⋯O, and N—H⋯N hydrogen bonds.[11]
-
Additionally, C—H⋯S and π–π stacking interactions between the benzene and triazole rings [centroid–centroid distance = 3.5311 (6) Å] are observed, creating a three-dimensional network.[11]
Biological Significance and Future Directions
The 4-amino-1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore. Derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5] The structural insights gained from crystallographic studies of analogs are invaluable for the rational design of new, more potent, and selective therapeutic agents.
Future work should focus on:
-
Successfully crystallizing and determining the definitive structure of this compound to resolve any conformational ambiguities.
-
Exploring the thione-thiol tautomerism in solution and its potential impact on biological activity.
-
Synthesizing a broader range of derivatives with varied substituents on the phenoxy ring to establish clear structure-activity relationships.
-
Conducting co-crystallization studies with target enzymes or receptors to understand the molecular basis of their biological action.
Conclusion
While the precise crystal structure of this compound remains to be elucidated, detailed analysis of its close analogs provides critical insights into the molecular geometry, conformational preferences, and supramolecular interactions that govern this important class of heterocyclic compounds. The synthetic protocols are robust, and the spectroscopic characterization methods are well-established. The rich pharmacology of the 1,2,4-triazole-3-thiol core ensures that this scaffold will continue to be a fertile ground for the discovery of new therapeutic agents.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2018). Molecules, 23(1), 108. [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2019). Oriental Journal of Chemistry, 35(1), 350-355. [Link]
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An In-Depth Technical Guide to the Biological Activity of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Preamble: The Expanding Chemical Space of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, are integral to numerous clinically significant drugs, demonstrating a wide spectrum of pharmacological activities.[2] The inclusion of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring gives rise to the 4-amino-4H-1,2,4-triazole-3-thiol core, a privileged structure known to exhibit a diverse range of biological effects. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[3][4] The phenoxymethyl substituent at the 5-position introduces a unique combination of aromaticity and ether linkage, potentially modulating the compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, drawing upon the established knowledge of its chemical class to inform researchers and drug development professionals.
I. Synthesis and Characterization
The synthesis of this compound typically follows a well-established synthetic route for this class of compounds. The general approach involves the cyclization of a key intermediate, potassium dithiocarbazinate, with hydrazine hydrate.[5][6][7]
Synthetic Pathway Overview
A generalized synthetic scheme is presented below, based on common methods for analogous compounds.
Caption: Generalized synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
-
Synthesis of Phenoxyacetic Acid Hydrazide: Phenoxyacetic acid is esterified using methanol in the presence of a catalytic amount of concentrated sulfuric acid. The resulting methyl phenoxyacetate is then refluxed with hydrazine hydrate to yield phenoxyacetic acid hydrazide.[8]
-
Formation of Potassium Dithiocarbazinate Salt: The phenoxyacetic acid hydrazide is treated with carbon disulfide in an alkaline ethanolic solution of potassium hydroxide. This reaction forms the key potassium dithiocarbazinate salt intermediate.[5][6][7]
-
Cyclization to the Triazole Core: The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified, leading to the precipitation of the final product, this compound.[5][9]
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry.[5][7]
II. Diverse Biological Activities
The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[4] While specific data for the phenoxymethyl derivative is limited in the public domain, the following sections outline the expected biological potential based on closely related analogues.
A. Antimicrobial and Antifungal Activity
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are well-documented for their potent antimicrobial and antifungal properties.[5][6][7][10][11] The proposed mechanism of action for many triazole antifungals involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[12]
Proposed Experimental Protocol for Antimicrobial Screening:
-
Agar Well Diffusion Method: This is a standard preliminary screening method to assess antimicrobial activity.[5][13][14]
-
Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antimicrobial activity.[5]
-
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method provides quantitative data on the antimicrobial efficacy.[15][16]
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
-
Caption: Workflow for in vitro antimicrobial activity screening.
B. Anticancer Activity
Numerous 1,2,4-triazole derivatives have been investigated for their anticancer potential, exhibiting cytotoxicity against various cancer cell lines.[1][17][18][19][20] The mechanisms of action are diverse and can include tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[1][17]
Proposed Experimental Protocol for In Vitro Anticancer Evaluation:
-
MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Proposed In Vivo Anticancer Model:
-
Ehrlich Ascites Carcinoma (EAC) Model in Mice: This is a commonly used model for preliminary in vivo anticancer screening.[18][20][21]
-
Inject EAC cells intraperitoneally into Swiss albino mice.
-
After 24 hours, administer the test compound at different doses for a specified period.
-
Monitor parameters such as mean survival time, changes in body weight, and hematological profiles.[18][20]
-
A significant increase in the lifespan of treated mice compared to the control group indicates potential antitumor activity.
-
C. Anti-inflammatory and Antioxidant Activities
Some 1,2,4-triazole derivatives have shown promise as anti-inflammatory and antioxidant agents.[22][23][24][25] The anti-inflammatory activity may be attributed to the inhibition of inflammatory mediators, while the antioxidant activity is often associated with the ability to scavenge free radicals.[22]
Proposed Experimental Protocol for Antioxidant Activity:
-
DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[22]
-
Prepare a solution of the test compound at various concentrations.
-
Mix the compound solution with a DPPH solution.
-
Incubate the mixture in the dark.
-
Measure the decrease in absorbance at a specific wavelength. The percentage of radical scavenging activity is then calculated.[22]
-
III. Structure-Activity Relationship (SAR) Insights
While a specific SAR for this compound is not yet established, general trends can be inferred from the broader class of 1,2,4-triazole derivatives.
-
The 4-Amino Group: The presence of a free amino group at the 4-position is often crucial for certain biological activities.[10]
-
The 3-Thiol Group: The thiol group can exist in tautomeric equilibrium with the thione form, and this tautomerism can influence the compound's interaction with biological targets.[26] The thiol group also serves as a handle for further derivatization to modulate activity.[27]
-
The 5-Phenoxymethyl Group: The nature of the substituent at the 5-position significantly impacts the biological activity. The phenoxymethyl group, with its flexibility and potential for hydrogen bonding and π-π stacking interactions, may confer a unique pharmacological profile compared to other aryl or alkyl substituents.
Caption: Key structural features influencing biological activity.
IV. Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally significant class of 1,2,4-triazole derivatives. Based on the extensive research on analogous compounds, it is highly probable that this molecule possesses a range of valuable biological activities. This guide provides a foundational framework for its synthesis and a roadmap for the systematic evaluation of its antimicrobial, anticancer, and other potential therapeutic properties. Further research, including the specific biological testing outlined herein, is warranted to fully elucidate the therapeutic potential of this compound and to establish a detailed structure-activity relationship. Such studies will be invaluable for the rational design of new and more potent 1,2,4-triazole-based therapeutic agents.
V. References
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Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry.
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
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A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate.
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Research Square.
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate.
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Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
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Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.
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An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed.
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structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles. BenchChem.
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate.
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A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate.
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR.
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In Vivo Experimental Design for Testing 1,2,4-Triazole Derivatives: Application Notes and Protocols. BenchChem.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds. BenchChem.
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Research Square.
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[12][14][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Research Square.
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Synthesis and evaluation of 4-amino-5-phenyl-4 H -[12][14][17]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.
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Synthesis and evaluation of 4-amino-5-phenyl-4H-[12][14][17]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[12][14][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
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Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org.
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Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed.
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A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate.
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health.
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI.
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
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Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate.
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers.
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Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI.
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed.
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate.
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4-(((3-me-2-thienyl)methylene)amino)-5-(phenoxymethyl)-4h-1,2,4-triazole-3-thiol. BenchChem.
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Tautomerism in 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Tautomerism of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the tautomeric landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Tautomerism, a molecule's ability to exist in multiple, interconvertible structural forms, profoundly impacts its physicochemical properties, receptor binding affinity, and metabolic stability.[1] This document outlines an integrated strategy, combining quantum chemical calculations with multi-faceted spectroscopic and crystallographic analysis, to elucidate the predominant tautomeric forms of this molecule. We present a self-validating workflow where computational predictions are systematically tested against empirical data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, and definitively confirmed by Single-Crystal X-ray Diffraction. The causality behind each experimental choice is detailed, providing a robust framework for characterizing tautomerism in complex heterocyclic systems and leveraging this understanding for rational drug design.
Introduction: The Critical Role of Tautomerism in Drug Design
The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its derivatives, particularly those containing a thiol/thione moiety, exhibit a broad spectrum of biological activities.[4][5] The efficacy of these compounds is not solely dependent on their constituent atoms but is critically governed by their three-dimensional structure and electronic properties, which are in turn dictated by the molecule's tautomeric state.
Tautomerism is the dynamic equilibrium between two or more isomers that are readily interconvertible, most commonly through the migration of a proton.[6] For a molecule like this compound, this phenomenon presents two key questions:
-
Thione-Thiol Tautomerism: Does the sulfur atom exist as a thiocarbonyl (C=S, thione) or a mercapto group (S-H, thiol)?
-
Amino-Imino Tautomerism: Does the 4-position substituent exist as an amino (-NH₂) or an imino (=NH) group?
The dominant tautomer can have drastically different hydrogen bonding capabilities, lipophilicity, and pKa values, all of which are critical determinants of a drug's interaction with its biological target.[1][2] An incorrect assumption about the tautomeric form can derail drug discovery efforts. Therefore, a rigorous, evidence-based determination of the predominant tautomeric species in both solid and solution phases is a foundational step in the development of any drug candidate based on this scaffold.
Theoretical Framework: The Landscape of Possible Tautomers
Before any experimental work, it is crucial to map the possible tautomeric forms. The primary equilibria for this compound involve proton migration between nitrogen, sulfur, and the exocyclic amino group. The principal tautomers are the thione, the thiol, and their corresponding imino forms.
Generally, for five-membered heterocyclic thiols, the thione tautomer is more stable than the thiol form.[7] Computational studies on a wide range of 1,2,4-triazole-3-thiones consistently show the thione form to be the most stable species in the gas phase and in various solvents.[8][9][10][11]
Caption: Primary tautomeric equilibria for the title compound.
Computational Investigation: Predicting Tautomer Stability
Rationale: We begin with a computational approach to build a predictive model of tautomer stability. Density Functional Theory (DFT) provides a cost-effective and reliable method to calculate the relative energies of isomers.[12] These theoretical calculations guide the design of subsequent experiments and provide a quantitative hypothesis to be tested. Quantum chemical investigations on similar 1,2,4-triazole derivatives have shown that the B3LYP functional is well-suited and reliable for studying this type of tautomerism.[8][9]
Protocol: DFT-Based Tautomer Stability Prediction
-
Structure Generation: Build the 3D structures of all plausible tautomers (Thione, Thiol, Imino-Thione) using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for each tautomer using DFT. A recommended level of theory is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.[10][13]
-
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Energy Calculation: Obtain the total electronic energies (E) and Gibbs free energies (G) for each tautomer.
-
Solvent Effects: To model behavior in solution, repeat the energy calculations using a Polarizable Continuum Model (PCM) for solvents of interest (e.g., water, DMSO, chloroform).[10][14]
-
Relative Stability Analysis: Calculate the relative energies (ΔE and ΔG) of the Thiol and Imino-Thione forms with respect to the most stable Thione form.
Predicted Data: Relative Tautomer Stabilities
Based on extensive studies of analogous compounds, the thione form is consistently predicted to be the most stable.[8][10][11]
| Tautomer Form | Predicted ΔG (Gas Phase) (kcal/mol) | Predicted ΔG (Water, PCM) (kcal/mol) | Predicted Boltzmann Population (Water, 298K) |
| Amino-Thione | 0.0 (Reference) | 0.0 (Reference) | >99.9% |
| Amino-Thiol | +10 to +15 | +8 to +12 | <0.1% |
| Imino-Thione | +18 to +25 | +15 to +20 | <0.01% |
| Caption: Predicted relative Gibbs free energies and populations for tautomers of this compound, extrapolated from published data on analogous structures.[8][10][11] |
Experimental Validation: A Multi-Technique Approach
Caption: Integrated workflow for the investigation of tautomerism.[15]
Spectroscopic Fingerprinting in Solution
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the most powerful tool for unambiguous structure determination in solution. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between tautomers.[16]
-
Protocol:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Pay close attention to the downfield region (10-15 ppm).
-
Acquire a ¹³C NMR spectrum. Note the chemical shift in the 160-200 ppm range.
-
-
Expected Signatures: The presence of a low-intensity, broad signal between 13-14 ppm is characteristic of an N-H proton adjacent to a thiocarbonyl group, while a thiol S-H proton would appear much further upfield.[2] The C=S carbon resonance is a key indicator, typically appearing around 167-170 ppm.[2][17]
| Feature | Thione Form Signature | Thiol Form Signature | Reference |
| ¹H NMR (N-H/S-H) | Broad singlet, ~13.0-14.0 ppm (N-H) | Sharp singlet, ~1.1-4.0 ppm (S-H) | [2][18] |
| ¹³C NMR (C=S/C-S) | Singlet, ~167-170 ppm (C=S) | Singlet, ~145-155 ppm (C-S) | [2][17] |
| Caption: Characteristic NMR chemical shifts for distinguishing thione and thiol tautomers. |
B. Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy directly probes the vibrational frequencies of chemical bonds. The difference between a C=S double bond and a C-S single bond, and the presence of an N-H versus an S-H bond, provide clear, distinguishable signals.[2]
-
Protocol:
-
Prepare a sample, typically as a KBr pellet.
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Identify key stretching frequencies for C=S, N-H, and S-H bonds.
-
-
Expected Signatures: The thione form is characterized by a strong N-H stretch and a C=S stretching band. Conversely, the thiol form would show a weak S-H stretch and lack the prominent C=S band.[5]
| Functional Group | Thione Form Frequency (cm⁻¹) | Thiol Form Frequency (cm⁻¹) | Reference |
| N-H Stretch | 3100 - 3460 (present) | Absent (or different N-H) | [2] |
| S-H Stretch | Absent | 2550 - 2650 (weak, sharp) | [2][18] |
| N-C=S Stretch | 1250 - 1340 (present) | Absent | [2] |
| Caption: Diagnostic IR absorption frequencies for thione and thiol tautomers. |
C. UV-Visible (UV-Vis) Spectroscopy
-
Causality: UV-Vis spectroscopy measures electronic transitions. The chromophore in the thione tautomer (containing C=S) is different from that in the thiol tautomer (containing C=N and S-H). This leads to distinct absorption maxima.[19][20] Thione tautomers typically exhibit a characteristic n→π* transition at longer wavelengths (300-400 nm) which is absent in the thiol form.[21]
-
Protocol:
-
Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Record the absorption spectrum for each solution from 200 to 500 nm.
-
Compare the absorption maxima (λ_max) across solvents.
-
-
Expected Signatures: The observation of an absorption band above 300 nm is a strong indicator of the thione form's presence.[21] Studies on similar triazoles have used UV-Vis spectroscopy to confirm that the thione is the major component in solution.[22]
Definitive Structure in the Solid State
Single-Crystal X-ray Diffraction
-
Causality: This is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides unambiguous evidence of bond lengths, confirming single vs. double bonds, and can locate hydrogen atoms, thereby definitively identifying the tautomer present in the crystal lattice.
-
Protocol:
-
Grow single crystals of the compound suitable for diffraction, often by slow evaporation from a solvent like methanol or ethanol.
-
Mount a crystal on a diffractometer and collect diffraction data.
-
Solve and refine the crystal structure to determine atomic positions and bond lengths.
-
-
Expected Outcome: The crystal structure will almost certainly show a C-S bond length consistent with a double bond (~1.68 Å) and a C-N bond length indicative of a single bond, confirming the thione tautomer.[11][23] Furthermore, hydrogen atoms will be located on the ring nitrogen and the exocyclic amino group, not on the sulfur atom.[17][24]
Integrated Analysis and Conclusion
The power of this integrated analytical strategy lies in the convergence of data. The DFT calculations predict the overwhelming stability of the amino-thione tautomer. This prediction is confirmed in solution by ¹H NMR, which shows the characteristic downfield N-H proton, and by ¹³C NMR with its key C=S signal. IR spectroscopy corroborates this with the presence of N-H and C=S stretching vibrations and the absence of an S-H band. UV-Vis spectroscopy adds further evidence with the detection of the n→π* transition of the thiocarbonyl group. Finally, single-crystal X-ray diffraction provides irrefutable proof of the amino-thione structure in the solid state.
For drug development professionals, this is a critical finding. The dominant amino-thione tautomer of this compound presents a specific set of hydrogen bond donors (N-H and NH₂) and a hydrogen bond acceptor (C=S). This precise pharmacophore model is essential for accurate in silico docking studies, for understanding structure-activity relationships (SAR), and for designing next-generation analogs with improved potency and selectivity. This rigorous, multi-faceted approach to tautomer characterization minimizes ambiguity and provides a solid foundation for advancing a compound through the drug discovery pipeline.
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In vitro antifungal activity of novel triazole derivatives
An In-Depth Technical Guide on the In Vitro Antifungal Activity of Novel Triazole Derivatives
Authored by a Senior Application Scientist
Abstract
The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global public health. Triazoles, a cornerstone of antifungal therapy, are facing increasing efficacy challenges, necessitating a robust pipeline of novel derivatives. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the in vitro activity of these next-generation antifungal agents. We will delve into the core mechanism of action, detail standardized protocols for susceptibility testing, and explore advanced concepts such as synergy analysis, ensuring a framework of scientific integrity and experimental reproducibility.
The Imperative for Novel Triazole Derivatives
Triazole antifungals have been pivotal in treating a wide spectrum of fungal diseases, from superficial candidiasis to life-threatening invasive aspergillosis.[1] However, their extensive use has inevitably led to the emergence of resistant fungal strains, diminishing the clinical utility of established drugs like fluconazole.[2] This trend underscores the urgent need for the development of new triazole derivatives with broader antifungal spectra, improved potency against resistant isolates, and enhanced safety profiles.[3] The journey of a novel compound from synthesis to potential clinical application begins with rigorous in vitro evaluation, the foundation upon which all further development is built.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The efficacy of triazole antifungals stems from their highly specific disruption of fungal cell membrane integrity.[4] They function as potent inhibitors of a key fungal enzyme: lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51).[5][6]
Causality of Inhibition: The nitrogen atom (N-4) in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol.[2][7] This inhibition halts the biosynthetic pathway that produces ergosterol, the primary sterol component of the fungal cell membrane.[8][9] Unlike fungal cells, mammalian cells utilize cholesterol, not ergosterol, and the mammalian demethylase enzyme has a significantly lower affinity for triazoles, which is the basis for their selective toxicity.[10]
The consequences of this enzymatic blockade are twofold:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the fluidity, permeability, and structural integrity of the fungal membrane.[11]
-
Accumulation of Toxic Sterol Precursors: The buildup of lanosterol and other 14α-methylated sterols within the cell leads to further membrane stress and metabolic dysfunction, ultimately resulting in fungistatic or, at higher concentrations, fungicidal activity.[9]
Diagram: Ergosterol Biosynthesis Pathway and Triazole Inhibition
The following diagram illustrates the critical step in the ergosterol pathway targeted by triazole derivatives.
Caption: Inhibition of Lanosterol 14α-demethylase by triazoles.
Primary In Vitro Assay: Broth Microdilution for MIC Determination
The cornerstone of antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period.[12] The reference standard for this is the broth microdilution method, meticulously standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]
Experimental Protocol: Broth Microdilution (Adapted from CLSI M27-A3/M38-A2)
Rationale for Key Choices:
-
Medium: RPMI-1640 broth is used because it is a chemically defined medium that supports the growth of most clinically relevant fungi while containing minimal components that might antagonize drug activity.[15] It is buffered with MOPS to a pH of 7.0 to ensure stability during incubation.[16]
-
Inoculum: A standardized inoculum is critical for reproducibility. A final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts is low enough to prevent the inoculum effect (where a higher density of fungi overwhelms the drug) but sufficient for robust growth.[15][17]
-
Endpoint Reading: For azoles, which are primarily fungistatic, the endpoint is typically read as the concentration that causes a ≥50% reduction in turbidity compared to the growth control.[18] This is because trailing (reduced but persistent growth at supra-MIC concentrations) is common and a 100% inhibition endpoint can be misleading.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock: Dissolve the novel triazole derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).[17]
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. The final concentrations should span a clinically relevant range (e.g., 0.03 to 16 µg/mL).[12]
-
Inoculum Preparation:
-
Culture the fungal isolate on a non-selective agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[17]
-
Prepare a suspension of fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[17]
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration in the wells.[15]
-
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C. Reading times are critical: typically 24-48 hours for yeasts like Candida spp. and 48-72 hours for molds like Aspergillus spp.[12][15]
-
MIC Determination: Read the plates visually or using a spectrophotometer. The MIC is the lowest drug concentration showing a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control.[18]
Diagram: Broth Microdilution Workflow
Caption: Standard workflow for MIC determination via broth microdilution.
Secondary and Advanced In Vitro Assays
While MIC is the primary metric, a deeper understanding of a compound's activity requires further characterization.
A. Disk Diffusion Assay
This agar-based method is simpler and less expensive than broth microdilution, making it suitable for screening.[19][20] A paper disk impregnated with a known amount of the triazole derivative is placed on an agar plate swabbed with a standardized fungal inoculum. The drug diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of inhibition around the disk is measured.[21] While less quantitative than MICs, zone diameters can correlate with susceptibility and are useful for rapid screening of multiple isolates.[19]
B. Time-Kill Assays
Time-kill studies provide crucial pharmacodynamic information, revealing whether a drug is fungistatic or fungicidal and the rate at which it kills the fungus.[16]
Protocol Outline:
-
A standardized fungal inoculum is added to flasks containing broth with the triazole derivative at various concentrations (e.g., 1x, 4x, 16x MIC).[22]
-
The flasks are incubated with agitation.[16]
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), aliquots are removed, serially diluted, and plated.[23]
-
After incubation, colonies are counted to determine the number of viable organisms (CFU/mL).
-
A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[23]
C. Synergy Testing: The Checkerboard Assay
In the face of resistance, combination therapy is a key strategy.[24] The checkerboard assay is the most common in vitro method to assess the interaction between two drugs.[25]
Methodology:
-
A 96-well plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.
-
This creates a matrix of wells containing unique combinations of both drug concentrations.
-
The plate is inoculated and incubated as in a standard MIC assay.
-
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[26]
FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation: [26]
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
A synergistic interaction is highly desirable as it may allow for lower drug dosages, reducing toxicity and potentially preventing the emergence of resistance.[27]
Data Presentation and Interpretation
Clear presentation of quantitative data is paramount. MIC data are typically summarized in tables, often presented as MIC₅₀ and MIC₉₀ values, which represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: Example Antifungal Activity of Novel Triazole Derivatives
| Fungal Species | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Drug (Fluconazole) MIC₅₀ |
| Candida albicans | Compound 14l | 0.125 - 2.0 | 0.125 | 0.5 | 0.25[3] |
| Candida glabrata | Compound 14j | 0.125 - 1.0 | 0.25 | 0.5 | >64[3] |
| Cryptococcus neoformans | Compound 6b | 0.0156 - 0.5 | 0.03 | 0.125 | 4.0[3] |
| Aspergillus fumigatus | Compound 12g | 0.5 - 2.0 | 1.0 | 1.0 | N/A |
Note: Data are representative examples synthesized from literature to illustrate format.[3][28]
Conclusion and Future Directions
The in vitro evaluation of novel triazole derivatives is a multi-faceted process that forms the critical first step in the drug development pipeline. A thorough characterization, moving beyond simple MIC determination to include time-kill kinetics and synergy studies, provides a robust data package for lead candidate selection. As fungal pathogens continue to evolve, adherence to standardized, reproducible methodologies coupled with an understanding of the underlying pharmacological principles is essential for identifying the next generation of effective antifungal agents.
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Methodological & Application
Application Notes and Protocols: Antimicrobial Screening of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6][7] The specific derivative, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, incorporates several key pharmacophoric features: the 1,2,4-triazole ring, a thiol group, an amino group, and a phenoxymethyl moiety, which suggest a broad potential for biological interactions and antimicrobial efficacy.[8][9][10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough evaluation of the compound's antibacterial and antifungal potential. We will delve into the causality behind experimental choices, from the selection of microbial strains to the intricacies of susceptibility testing methodologies.
Scientific Rationale and Mechanism of Action
The antimicrobial activity of triazole derivatives is often attributed to their ability to interfere with vital cellular processes in pathogens. In fungi, triazoles are well-established inhibitors of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][12][13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15][16] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[13][14] While the antibacterial mechanism of action for this specific triazole-thiol is less defined, related compounds have been shown to interfere with various bacterial processes.[8][17] The presence of the thiol group may also play a role in its activity, potentially through interactions with bacterial enzymes or metal ions essential for microbial growth.[11]
Materials and Reagents
This section provides a general list of materials and reagents. Specific media and antibiotics will be detailed in the respective protocols.
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains (ATCC recommended):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strains (ATCC recommended):
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus niger (e.g., ATCC 16404)
-
-
Culture Media:
-
Standard Antibiotics (Positive Controls):
-
Equipment and Consumables:
-
Sterile Petri dishes (90 mm)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator (35-37°C for bacteria, 28-30°C for fungi)
-
Laminar flow hood or biosafety cabinet
-
Autoclave
-
Spectrophotometer or microplate reader
-
Sterile swabs, loops, and spreaders
-
Vortex mixer
-
Sterile cork borer (6-8 mm diameter)
-
Experimental Workflow
The antimicrobial screening process follows a logical progression from initial qualitative assessments to quantitative determination of inhibitory concentrations.
Caption: High-level experimental workflow for antimicrobial screening.
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a preliminary, qualitative assessment of the test compound's antimicrobial activity.[20][21][22] It is a widely used technique for initial screening due to its simplicity and efficiency.[20]
Step-by-Step Methodology
-
Media Preparation: Prepare Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
Inoculum Preparation:
-
Bacteria: Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Fungi: For Candida albicans, prepare a suspension similar to the bacterial inoculum. For Aspergillus niger, gently scrape the surface of a mature culture with a sterile loop to harvest spores and suspend them in sterile saline with 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL.
-
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plates to create a uniform lawn.[23]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[20][23]
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into the designated wells.
-
Use the same volume of a standard antibiotic solution as a positive control and sterile DMSO as a negative control.[24]
-
-
Incubation: Incubate the plates under appropriate conditions: 37°C for 24 hours for bacteria and 28-30°C for 48-72 hours for fungi.[24]
-
Observation and Measurement: After incubation, observe the plates for zones of inhibition (clear areas around the wells where microbial growth is inhibited). Measure the diameter of these zones in millimeters (mm).[24]
Data Interpretation
The diameter of the zone of inhibition is directly proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy. The results from the test compound should be compared to those of the positive and negative controls.
| Zone of Inhibition (mm) | Interpretation |
| < 10 | No significant activity |
| 10 - 15 | Moderate activity |
| > 15 | Strong activity |
Note: These are general guidelines; interpretation should be made in the context of the specific microorganism and positive control used.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[25][27] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[28][29][30][31]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare the appropriate broth medium (MHB for bacteria, RPMI-1640 for fungi).
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of decreasing concentrations of the test compound.
-
-
Inoculum Preparation: Prepare the microbial inoculum as described in the agar well diffusion protocol, but dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[28]
-
Plate Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Controls:
-
Incubation: Incubate the microtiter plates at the appropriate temperature and duration as previously described.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (clear well).[26] A microplate reader can also be used to measure the optical density at 600 nm to aid in determining the MIC.
Data Presentation
The results of the MIC assay should be presented in a clear and concise table for easy comparison.
| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | [Insert Value] | [Insert Value] |
| E. coli | [Insert Value] | [Insert Value] |
| P. aeruginosa | [Insert Value] | [Insert Value] |
| B. subtilis | [Insert Value] | [Insert Value] |
| C. albicans | [Insert Value] | [Insert Value] |
| A. niger | [Insert Value] | [InsertValue] |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following points are critical:
-
Aseptic Technique: All procedures must be conducted under strict aseptic conditions to prevent contamination.
-
Reproducibility: Each experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Standardized Inoculum: The use of a standardized inoculum (0.5 McFarland) is crucial for consistent and comparable results.
-
Appropriate Controls: The inclusion of positive, negative, and sterility controls is mandatory to validate the assay. The positive control ensures that the assay is sensitive to known antimicrobial agents, while the negative control confirms that the solvent (DMSO) does not have any antimicrobial activity at the concentrations used.
Logical Relationship Diagram
Caption: Postulated mechanism of antifungal action for triazole compounds.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive antimicrobial screening of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's antibacterial and antifungal efficacy. The systematic approach, from initial qualitative screening to quantitative MIC determination, allows for a thorough evaluation of the compound's potential as a novel antimicrobial agent. Further studies may involve investigating the compound's mechanism of action in more detail, evaluating its cytotoxicity, and exploring its in vivo efficacy.
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- Al-Wabli, R. I., & Al-Ghamdi, S. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
- Tatsumi, Y., Yokoo, M., & Senda, H. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central.
- International Journal of Green Pharmacy (IJGP). (2019).
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- MI - Microbiology. (n.d.). Broth Microdilution.
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- Espinel-Ingroff, A., Fothergill, A., & Peter, J. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
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- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023).
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ResearchGate. (2025). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[3][14][15]-triazole-3-thiol derivatives as antimicrobial agents.
- Kumar, R., & Yar, M. S. (2013). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
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Application Notes and Protocols for the Antifungal Evaluation of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Scaffolds
The dramatic rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The limited arsenal of effective and safe antifungal agents necessitates the exploration of novel chemical scaffolds. Among these, the 1,2,4-triazole ring system is a well-established pharmacophore, forming the core of several clinically successful antifungal drugs, including fluconazole and itraconazole.[1][2][3] These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential antifungal applications of a specific derivative: 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol . While extensive research has been conducted on various 5-substituted-4-amino-1,2,4-triazole-3-thiol analogs, showcasing significant antifungal activity, the phenoxymethyl variant remains a promising yet less-explored candidate.[5][6] These application notes are therefore constructed based on established methodologies for analogous compounds and are intended to provide a robust framework for its synthesis, characterization, and comprehensive antifungal evaluation.
Physicochemical Properties and Handling
Prior to initiating experimental work, it is crucial to characterize the physicochemical properties of the synthesized compound.
| Property | Anticipated Value/Characteristic | Protocol/Method |
| Molecular Formula | C9H10N4OS | Elemental Analysis |
| Molecular Weight | 222.27 g/mol | Mass Spectrometry (MS) |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | To be determined | Melting Point Apparatus |
| Solubility | Expected to be soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water. | Solubility Testing |
| Stability | Stable under standard laboratory conditions. Protect from strong oxidizing agents. | Long-term stability studies |
Stock Solution Preparation: For biological assays, a 10 mg/mL stock solution in dimethyl sulfoxide (DMSO) is recommended.[7] Subsequent dilutions should be made in the appropriate culture medium, ensuring the final DMSO concentration does not exceed a level that affects fungal growth or mammalian cell viability (typically ≤1%).
Part 1: Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process adapted from established literature procedures for similar analogs.[6][8] The general synthetic pathway involves the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.
Workflow for Synthesis
Caption: Synthetic pathway for the target compound.
Detailed Synthesis Protocol:
-
Synthesis of Phenoxyacetyl hydrazide:
-
React phenoxyacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux to form ethyl phenoxyacetate.
-
Treat the resulting ester with hydrazine hydrate and reflux to yield phenoxyacetyl hydrazide.
-
-
Synthesis of Potassium 3-(phenoxyacetyl)hydrazine-1-carbodithioate:
-
Dissolve phenoxyacetyl hydrazide in absolute ethanol containing potassium hydroxide.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for 12-16 hours. The precipitated potassium salt is filtered, washed with cold ether, and dried.
-
-
Synthesis of this compound (Target Compound):
-
Suspend the potassium salt in water and add an excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours, monitoring for the cessation of hydrogen sulfide evolution (using lead acetate paper).[6]
-
Cool the reaction mixture and filter to remove any impurities.
-
Acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure compound.
-
-
Characterization: Confirm the structure of the synthesized compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Part 2: In Vitro Antifungal Activity Screening
The primary evaluation of antifungal potential is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The broth microdilution method is a standardized and widely accepted technique.
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound stock solution (10 mg/mL in DMSO).
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
96-well microtiter plates.
-
Standard antifungal drug (e.g., Fluconazole, Ketoconazole) as a positive control.
-
Spectrophotometer (plate reader).
Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI-1640 to achieve the final inoculum size of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound stock solution in RPMI-1640 directly in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells containing only medium and inoculum (no compound).
-
Sterility Control: Wells containing only medium.
-
Positive Control: Wells containing a standard antifungal drug and inoculum.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2.2: MFC Determination
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, drug-free agar plate.
-
Incubate the plates at 35°C until growth is visible in the control spots.
-
The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.
Anticipated Results for Analogous Compounds
The following table summarizes reported MIC values for structurally related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives to provide a benchmark for expected activity.
| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | 31.25-62.5 | [1] |
| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | >100 | [6] |
| Various 5-substituted phenyl derivatives | Candida albicans | Moderate to good | [5] |
Part 3: Mechanism of Action Insights
Hypothesized Mechanism: Ergosterol Biosynthesis Inhibition
The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis.[4] It is highly probable that this compound shares this mechanism. The triazole nitrogen N4 is believed to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, while the substituted side chain interacts with the surrounding amino acid residues, dictating the compound's potency and spectrum of activity.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Part 4: Cytotoxicity Assessment
A crucial step in drug development is to assess the compound's toxicity towards mammalian cells to determine its selectivity index (SI). The SI is the ratio of the cytotoxic concentration to the antifungal concentration.
Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidic isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that reduces cell viability by 50% (IC₅₀) is determined by plotting a dose-response curve.
Experimental Workflow for Evaluation
Sources
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- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
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Application Notes and Protocols for Anticancer Studies of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol Derivatives
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, make it an ideal pharmacophore for designing novel drug candidates. In oncology, derivatives of 1,2,4-triazole have shown significant promise as anticancer agents. This guide focuses on a specific, promising class: 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol derivatives. These compounds merge the established bioactivity of the triazole-thiol core with a versatile phenoxymethyl side chain, allowing for systematic structural modifications to optimize anticancer efficacy.
This document provides a comprehensive overview of the synthetic route to this core structure and details robust, field-proven protocols for evaluating the anticancer potential of its derivatives, from initial cytotoxicity screening to mechanistic and in vivo efficacy studies.
Part 1: Synthesis of the Core Scaffold
The synthesis of the this compound scaffold is a multi-step process that begins with phenoxyacetic acid. The general scheme is reliable and allows for the production of the key intermediate necessary for further derivatization.
General Synthetic Pathway:
The synthesis generally follows a three-step pathway starting from a substituted phenoxyacetic acid. A similar, well-established method is used for related phenyl derivatives.[1][2]
-
Esterification: Phenoxyacetic acid is converted to its corresponding ester, typically methyl or ethyl phenoxyacetate, to activate the carboxyl group for the subsequent reaction.
-
Hydrazide Formation: The ester is reacted with hydrazine hydrate to form phenoxyacetyl hydrazide. This introduces the nitrogen backbone required for the triazole ring.
-
Cyclization: The hydrazide is treated with carbon disulfide in an alkaline medium (e.g., potassium hydroxide) to form an intermediate potassium dithiocarbazinate salt. This salt is then cyclized with an excess of hydrazine hydrate.[1] Refluxing this mixture leads to the evolution of hydrogen sulfide and the formation of the desired this compound ring system.[2]
Caption: General synthesis workflow for the triazole scaffold.
Part 2: In Vitro Anticancer Evaluation
In vitro assays are the cornerstone for the initial assessment of a compound's anticancer activity. They provide critical data on cytotoxicity and offer insights into the mechanism of action.
Cytotoxicity Screening: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]
Protocol: MTT Assay for Adherent Cancer Cell Lines
This protocol is optimized for a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, Hela)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Triazole derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Rationale: Seeding an optimal number of cells is critical to ensure they are in the logarithmic growth phase during treatment.
-
Include wells for "medium only" (blank) and "cells with vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole derivatives in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Add 100 µL of medium with the corresponding vehicle concentration (e.g., 0.5% DMSO) to the control wells.
-
Incubate for the desired treatment period (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
Rationale: The incubation time allows for sufficient enzymatic conversion of MTT to formazan. This step should be performed in the dark as MTT is light-sensitive.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Absorbance Measurement:
Data Analysis & Presentation:
-
Calculate Percent Viability:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Table 1: Example Data Presentation for Cytotoxicity Screening
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1A | MCF-7 | 48 | 15.2 ± 1.8 |
| Derivative 1B | MCF-7 | 48 | 8.7 ± 0.9 |
| Derivative 1C | MCF-7 | 48 | 22.1 ± 2.5 |
| Doxorubicin | MCF-7 | 48 | 0.9 ± 0.1 |
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for elucidating the mechanism of cell death induced by test compounds.
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues, labeling early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[10] It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost, and stain the DNA.[8]
Caption: Quadrant interpretation for Annexin V/PI flow cytometry.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the triazole derivative (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24 hours).
-
Harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions.[9]
-
Rationale: It is crucial to collect both floating and adherent cells to ensure the entire cell population is analyzed.
-
-
Cell Washing:
-
Wash the collected cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes and resuspending the pellet.[9]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).[8]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Rationale: Delaying analysis can lead to degradation of the signal and progression of apoptosis, altering the results.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[9]
-
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[11] Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[11] Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest approximately 1-2 x 10⁶ cells per sample.
-
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[12][13]
-
Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures uniform fixation.
-
Fix the cells for at least 1 hour on ice or store them at -20°C for several weeks.[13]
-
-
Staining:
-
Centrifuge the fixed cells (a higher g-force may be needed) and carefully decant the ethanol.[12]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI in PBS).
-
Add RNase A to a final concentration of 50-100 µg/mL.[14]
-
Rationale: RNase A is essential to degrade any double-stranded RNA, as PI can also bind to it and would otherwise cause inaccurate DNA content readings.[11]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use a dot plot of the PI signal area versus height or width to gate out doublets and clumps, ensuring analysis is performed only on single cells.
-
The resulting DNA content histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Part 3: In Vivo Anticancer Evaluation
Promising candidates from in vitro studies must be validated in a living system. The subcutaneous xenograft mouse model is a standard preclinical tool for this purpose.[15][16]
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., athymic nude or NOD-SCID mice), where they form a localized, measurable tumor.[16][17] The effect of the triazole derivative on tumor growth can then be assessed over time compared to a vehicle-treated control group.[15]
Protocol: Subcutaneous Xenograft Efficacy Study
Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [16]
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Selected human cancer cell line (e.g., A549, MCF-7)
-
Sterile PBS and Matrigel®
-
Test compound and appropriate vehicle for administration
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and ensure viability is >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice at a concentration of 5-10 x 10⁷ cells/mL.
-
Rationale: Matrigel provides an extracellular matrix that supports initial tumor cell growth and establishment.[16]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[15]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice 2-3 times per week for tumor formation.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Rationale: Randomization at a consistent starting tumor volume minimizes bias and ensures comparable groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule (e.g., daily, twice weekly).
-
Monitor the body weight of each animal 2-3 times per week as a general indicator of toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
-
Tumor Measurement and Endpoint:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[15]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[15]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice, excise the tumors, and record their final weight. Tumors can be preserved for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis & Presentation:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula:
-
% TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Table 2: Example Data Presentation for In Vivo Efficacy
| Treatment Group (n=10) | Dose (mg/kg) | Schedule | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, p.o. | 1850 ± 150 | - | +2.5 |
| Derivative 1B | 25 | Daily, p.o. | 980 ± 110 | 48 | -1.5 |
| Derivative 1B | 50 | Daily, p.o. | 550 ± 85 | 72 | -5.0 |
| Positive Control | Varies | Varies | 420 ± 70 | 79 | -8.5 |
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Chicago. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility, University of Virginia School of Medicine. [Link]
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Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]
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DNA Cell Cycle Analysis with PI. Flow Cytometry Core, University of Massachusetts Chan Medical School. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, NIH. [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]
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Antitumor Efficacy Testing in Rodents. JNCI, Oxford Academic. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC, PubMed Central. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][5][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][5][11]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo. [Link]
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Application Notes and Protocols for Molecular Docking Studies of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. This document outlines the scientific rationale, detailed step-by-step protocols, and expert insights for investigating the interaction of this triazole derivative with its putative biological target. We will use Candida albicans lanosterol 14-α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis and a validated target for azole antifungals, as an exemplary case study.[1][2] The protocols detailed herein are designed to be self-validating and are grounded in established computational chemistry principles to ensure scientific integrity and reproducibility.
Introduction: The Scientific Imperative for Docking this compound
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs with a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. The subject of this guide, this compound, is a member of this privileged heterocyclic family. Its structural motifs—a 1,2,4-triazole core, a flexible phenoxymethyl side chain, and a reactive thiol group—suggest a high potential for targeted biological interactions.
Molecular docking is an indispensable computational technique in modern drug discovery.[3] It predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the binding affinity and the nature of the intermolecular interactions at the atomic level. For a novel or understudied compound like this compound, molecular docking serves as a powerful, cost-effective preliminary step to:
-
Hypothesize a mechanism of action: By identifying potential protein targets and elucidating binding modes.
-
Guide lead optimization: By suggesting structural modifications to enhance binding affinity and selectivity.
-
Prioritize compounds for in vitro and in vivo testing: By providing a rational basis for selecting the most promising candidates.
Given the well-established role of triazoles in antifungal therapy through the inhibition of lanosterol 14-α-demethylase (CYP51), this enzyme presents a logical and high-value target for our investigation.[1][2] CYP51 is a crucial enzyme in the fungal ergosterol biosynthesis pathway; its inhibition disrupts the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[1]
Foundational Principles: Ensuring Scientific Rigor in Molecular Docking
A successful and meaningful molecular docking study is built upon a foundation of careful preparation and validation. The "garbage in, garbage out" principle is particularly pertinent in computational studies. Therefore, meticulous attention to the preparation of both the ligand and the protein receptor is paramount.
The Ligand: this compound
The ligand must be represented in a three-dimensional format with accurate stereochemistry, appropriate protonation states, and assigned partial charges. The tautomeric state of the triazole ring and the ionization state of the thiol group are critical considerations that will significantly influence its interaction profile.
The Protein Receptor: Candida albicans Lanosterol 14-α-demethylase (CYP51)
The quality of the receptor structure is a key determinant of the reliability of the docking results. High-resolution crystal structures from the Protein Data Bank (PDB) are the preferred starting point. The chosen structure for this protocol is the crystal structure of Candida albicans CYP51 in complex with a tetrazole-based inhibitor (PDB ID: 5TZ1), resolved to 2.00 Å. This provides a high-quality model of the active site.
The Principle of Self-Validation: Re-docking the Co-crystallized Ligand
To establish the trustworthiness of our docking protocol, a critical validation step is to re-dock the co-crystallized ligand (in this case, the tetrazole-based inhibitor from PDB ID: 5TZ1) into the receptor's active site. A successful re-docking, evidenced by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Detailed Experimental Protocols
This section provides a step-by-step workflow for the molecular docking of this compound against Candida albicans CYP51 using the widely-used software suite AutoDock Vina.
Required Software
| Software | Purpose |
| PyMOL or UCSF Chimera | Molecular visualization and initial protein preparation. |
| AutoDock Tools (ADT) | Preparation of protein and ligand files (PDBQT format), and grid box definition. |
| AutoDock Vina | The core docking program. |
| Discovery Studio Visualizer | Analysis and visualization of protein-ligand interactions. |
Protocol 1: Receptor Preparation
-
Obtain the Protein Structure: Download the PDB file for Candida albicans CYP51 (PDB ID: 5TZ1) from the RCSB Protein Data Bank.
-
Initial Cleaning: Open the PDB file in PyMOL or UCSF Chimera. Remove all water molecules and any non-protein molecules, including the co-crystallized inhibitor. This is crucial as water molecules can interfere with the docking process.[3]
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Launch ADT.
-
Open the cleaned PDB file of the receptor.
-
Add polar hydrogens to the protein. This is essential for correct hydrogen bond calculations.[3]
-
Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in PDBQT format (e.g., 5TZ1_receptor.pdbqt). The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[4]
-
Protocol 2: Ligand Preparation
-
Generate the 3D Structure:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
Perform an initial energy minimization using a force field like MMFF94 to obtain a low-energy conformation.
-
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Open the 3D structure of the ligand (e.g., in MOL2 or PDB format).
-
ADT will automatically detect the root and set up the rotatable bonds (torsions). Verify that the rotatable bonds are correctly assigned, as this defines the conformational flexibility of the ligand during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
-
Protocol 3: Docking Simulation
-
Grid Box Generation:
-
In ADT, with both the receptor and ligand loaded, navigate to the "Grid" menu and select "Grid Box".
-
A bounding box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire active site of CYP51. A good practice is to center the grid on the co-crystallized ligand's position to ensure the search space is focused on the binding pocket.
-
-
Configuration File: Create a text file named conf.txt with the following parameters:
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
Results and Interpretation
AutoDock Vina will generate an output PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A more negative binding energy indicates a more favorable binding interaction.[5]
Quantitative Data Summary
The primary quantitative output is the binding affinity. The results for the top poses should be tabulated for clear comparison.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -7.9 | 2.108 |
| ... | ... | ... |
Note: The values presented are hypothetical and for illustrative purposes.
Qualitative Analysis of Binding Interactions
The most critical part of the analysis is the visual inspection of the top-ranked binding pose to understand the specific molecular interactions driving the binding. This is performed using visualization software like PyMOL or Discovery Studio Visualizer.
For triazole-based inhibitors of CYP51, key interactions to look for include:
-
Coordination with the Heme Iron: A nitrogen atom from the 1,2,4-triazole ring is expected to form a coordinate bond with the iron atom of the heme cofactor in the active site. This is a hallmark interaction for azole antifungals.[1]
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand's hydrogen bond donors (e.g., the amino group, thiol group) and acceptors on the protein's active site residues.
-
Hydrophobic Interactions: The phenoxymethyl group is likely to engage in hydrophobic interactions with nonpolar residues in the active site. These interactions are a major driving force for the binding of inhibitors to CYP51.[5][6]
-
Pi-Stacking Interactions: The phenyl ring of the ligand may form pi-pi stacking or pi-alkyl interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket.
Visualization of Workflows and Pathways
Molecular Docking Workflow
Caption: The ergosterol biosynthesis pathway and the inhibitory action of the triazole compound.
Conclusion and Future Directions
This guide provides a robust framework for conducting molecular docking studies of this compound against Candida albicans CYP51. By following these detailed protocols, researchers can generate reliable and insightful data to guide further experimental validation. The predicted binding affinities and interaction patterns can serve as a strong foundation for future lead optimization efforts, such as synthesizing derivatives with enhanced potency or improved pharmacokinetic properties. The ultimate goal of such computational studies is to accelerate the discovery and development of novel therapeutic agents to combat fungal infections.
References
-
Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. (n.d.). National Institutes of Health. [Link]
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020, September 25). Frontiers in Molecular Biosciences. [Link]
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (n.d.). Frontiers. [Link]
-
Structural analyses of Candida albicans sterol 14-demethylase complexed with azole drugs address the molecular basis. (n.d.). Journal of Biological Chemistry. [Link]
-
2D and 3D interaction of fluconazole-in cytochrome P450 14α-demethylase (CYP51) active site (green. (n.d.). ResearchGate. [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). National Institutes of Health. [Link]
-
(PDF) Identification of 1, 2, 4-triazine and its derivatives against Lanosterol 14 - demethylase (CYP51) property of Candida albicans: Influence on the development of new antifungal therapeutic strategies. (n.d.). ResearchGate. [Link]
-
Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. (n.d.). National Institutes of Health. [Link]
-
Docked complex showing fluconazole with lanosterol 14 a-demethylase.... (n.d.). ResearchGate. [Link]
-
Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). (n.d.). American Society for Microbiology. [Link]
-
4-Amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). Sci-Hub. [Link]
-
In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. (n.d.). National Institutes of Health. [Link]
-
synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. (n.d.). eVNUIR. [Link]
-
Synthesis, Characterization, Molecular Docking, and Antioxidant Evaluation of Some Newer Triazole Derivatives. (n.d.). YMER. [Link]
-
2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. (2023, August 18). Preprints.org. [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
Structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo. [Link]
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- 6. researchgate.net [researchgate.net]
Synthesis of metal complexes with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
An Application Guide to the Synthesis and Characterization of Metal Complexes with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 1,2,4-Triazole Scaffolds in Coordination Chemistry
Heterocyclic compounds are cornerstones of medicinal chemistry, with nitrogen- and sulfur-containing systems being particularly prominent in the design of therapeutic agents.[1] Among these, the 1,2,4-triazole nucleus is a privileged scaffold, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The unique structural feature of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is the presence of multiple donor atoms—specifically the amino group, the thiol/thione group, and the triazole ring nitrogens. This arrangement makes them exceptional ligands for coordinating with a wide range of metal ions.[1][4]
The process of chelation, where the ligand binds to a central metal ion, can profoundly enhance the biological activity of the organic compound. This enhancement is often attributed to factors like increased lipophilicity, which facilitates passage through cell membranes, and the combined bioactive effects of both the ligand and the metal ion.
This guide provides a detailed protocol for the synthesis of the versatile ligand, This compound , and its subsequent complexation with various metal ions. We will delve into the rationale behind the synthetic steps, offer robust characterization methodologies, and discuss the potential applications of these novel metal complexes in drug development and beyond.
Part 1: Synthesis of the Ligand
The synthesis of the title ligand is a multi-step process that begins with a suitable phenoxy-substituted starting material. The general pathway involves the creation of a hydrazide, conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate.[5][6][7]
Workflow for Ligand Synthesis
Caption: Synthetic pathway for this compound.
Detailed Protocol: Ligand Synthesis
Step 1: Synthesis of Phenoxyacetic Acid Hydrazide
-
Rationale: This initial step converts an ester into a hydrazide, which is the necessary precursor for reaction with carbon disulfide. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. Refluxing in ethanol provides the thermal energy needed to drive the reaction to completion.[1]
-
Protocol:
-
In a 250 mL round-bottom flask, combine ethyl phenoxyacetate (0.1 mol) and hydrazine hydrate (99%, 0.3 mol).
-
Add a minimal amount of absolute ethanol (approx. 15-20 mL) to ensure the mixture is a clear solution.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.
-
After reflux, cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The product is typically of sufficient purity for the next step.
-
Step 2: Synthesis of Potassium Phenoxymethyl Dithiocarbazinate
-
Rationale: This step builds the key dithiocarbazinate intermediate. The hydrazide reacts with carbon disulfide in a basic medium. Potassium hydroxide is crucial as it deprotonates the hydrazide, enhancing its nucleophilicity, and forms the stable potassium salt of the resulting dithiocarbazic acid.[1][6] The reaction is typically run at room temperature for an extended period to ensure complete conversion.
-
Protocol:
-
Dissolve phenoxyacetic acid hydrazide (0.1 mol) in a flask containing a cold solution of potassium hydroxide (0.15 mol) in 200 mL of absolute ethanol.
-
To this stirring solution, add carbon disulfide (0.19 mol) dropwise over 30 minutes. Use a dropping funnel for controlled addition.
-
Continuously stir the reaction mixture at ambient temperature for 12-18 hours. A solid precipitate will form.
-
Collect the potassium salt by filtration, wash thoroughly with anhydrous ether to remove unreacted starting materials, and dry. This salt is used directly in the next step.[1]
-
Step 3: Synthesis of this compound
-
Rationale: This is the critical cyclization step. The potassium salt is refluxed with an excess of hydrazine hydrate. The hydrazine attacks the thiocarbonyl carbon and one of the hydrazinic nitrogens, leading to intramolecular cyclization and the elimination of hydrogen sulfide and potassium hydroxide to form the stable 1,2,4-triazole ring.[5][8] The evolution of hydrogen sulfide gas is a key indicator that the reaction is proceeding.[5][8] Subsequent acidification of the cooled solution protonates the triazole, causing it to precipitate from the aqueous medium.
-
Protocol:
-
Suspend the potassium phenoxymethyl dithiocarbazinate salt (0.02 mol) in 40 mL of distilled water in a round-bottom flask.
-
Add hydrazine hydrate (99%, 0.04 mol) to the suspension.
-
Reflux the mixture for 3-4 hours. The color of the mixture typically changes, and the evolution of hydrogen sulfide gas can be noted (use a lead acetate paper test for confirmation).
-
Once the reaction is complete (cessation of H₂S evolution), cool the flask to room temperature and dilute the contents with 100 mL of cold water.
-
Slowly acidify the solution with dilute hydrochloric acid (HCl) while stirring until a white precipitate forms.
-
Filter the solid product, wash it extensively with cold water, and recrystallize from ethanol to obtain pure white crystals of the title ligand.
-
Part 2: Synthesis of Metal Complexes
The synthesized ligand acts as a bidentate or polydentate chelating agent, typically coordinating with metal ions through the sulfur atom of the deprotonated thiol group and a nitrogen atom from either the amino group or the triazole ring.[9][10] The general procedure involves reacting the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio.[1][4]
General Complexation Workflow
Caption: General workflow for the synthesis of metal(II) complexes.
Detailed Protocol: Synthesis of a Zn(II) Complex
-
Rationale: This protocol uses zinc chloride as a representative metal salt. Ethanol is a common solvent as it facilitates the dissolution of both the ligand and many metal salts upon heating. The 1:2 molar ratio is chosen based on the assumption of bidentate chelation by the ligand to a metal ion with a coordination number of four (tetrahedral) or six (octahedral, with two solvent or counter-ion ligands). Reflux ensures the reaction has sufficient energy to proceed to completion, while subsequent cooling reduces the solubility of the newly formed complex, causing it to precipitate.[1]
-
Protocol:
-
Prepare a solution of the ligand (2 mmol) in 30 mL of hot absolute ethanol.
-
In a separate beaker, prepare a solution of zinc chloride (ZnCl₂) (1 mmol) in 20 mL of hot absolute ethanol.
-
Add the metal salt solution dropwise to the stirring ligand solution.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours. A color change or the formation of a precipitate may be observed.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid product with hot ethanol to remove any unreacted starting materials, followed by a final wash with a small amount of diethyl ether.
-
Dry the complex in a vacuum oven at 60 °C.
-
This protocol can be adapted for other transition metals such as Co(II), Ni(II), Cu(II), and Cd(II) using their respective chloride, acetate, or nitrate salts.[1][11]
Part 3: Physicochemical Characterization
Confirming the successful synthesis of the ligand and its metal complexes requires a suite of analytical techniques. Each technique provides specific structural information.
| Technique | Ligand (Expected Observations) | Metal Complex (Expected Changes) | Rationale for Change |
| FT-IR (KBr, cm⁻¹) | ν(N-H) ~3250; ν(S-H) ~2700-2600 (often weak); ν(C=N) ~1640; ν(C-S) ~670.[1] | Disappearance of ν(S-H); Shift in ν(N-H); Shift in ν(C=N); Appearance of new bands ν(M-S) & ν(M-N) at < 500 cm⁻¹.[1][11] | Deprotonation of the thiol group and coordination through the sulfur atom. Involvement of nitrogen atoms in chelation.[10][12] |
| ¹H NMR (DMSO-d₆, δ ppm) | SH proton ~13-14 (singlet); NH₂ protons ~5.8 (singlet); Phenoxymethyl (CH₂ & Ar-H) protons in their respective regions.[1] | Disappearance of the SH proton signal; Downfield shift of the NH₂ proton signal.[1][11] | The acidic thiol proton is lost upon coordination to the metal ion. The electron density around the amino group changes due to coordination.[1] |
| Molar Conductivity | N/A | Low value (e.g., < 20 Ω⁻¹cm²mol⁻¹) in DMF or DMSO. | Indicates a non-electrolytic nature, suggesting that counter-ions (like chloride) have coordinated to the metal center, resulting in a neutral complex.[11] |
| Elemental Analysis | Experimental %C, H, N, S values match theoretical values. | Experimental %C, H, N, S, M values match the proposed formula (e.g., [M(L)₂Cl₂] or [M(L)₂]). | Confirms the stoichiometry of the ligand and the metal in the final complex. |
Part 4: Potential Applications in Drug Development
The chelation of 1,2,4-triazole-3-thiol ligands to metal ions is a well-established strategy for enhancing their therapeutic potential.
Logical Flow from Synthesis to Application
Caption: From chemical synthesis to enhanced biological applications.
-
Antimicrobial and Antifungal Agents: Many studies have shown that triazole-metal complexes exhibit significant activity against various bacterial and fungal strains.[5][7][13] Chelation can increase the lipophilic nature of the molecule, allowing it to more easily penetrate the lipid layers of microbial cell membranes. The complex can then interfere with cellular processes, leading to cell death.
-
Anticancer Agents: Triazole derivatives and their metal complexes have demonstrated promising cytotoxic activity against various cancer cell lines, such as the MCF-7 breast cancer line.[1] The mechanism can involve intercalation with DNA, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species (ROS) that induce apoptosis. The ability to coordinate different metals allows for the fine-tuning of this activity. For instance, cadmium and zinc complexes of a similar ligand showed high cytotoxicity against MCF-7 cells while having reduced toxicity toward non-tumorigenic cells.[1]
References
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. OUCI.
- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed.
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][11]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.
- Synthesis, Characterization and Biological Activity of 5-(4- nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
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The Versatile Scaffold: Application Notes on the Synthesis and Utility of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Significance of the 1,2,4-Triazole Moiety
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance due to their diverse pharmacological activities. Among these, the 1,2,4-triazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The compound 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a key intermediate, offering multiple reactive sites for synthetic modification. This allows for the generation of extensive compound libraries, primarily through the formation of Schiff and Mannich bases, which have shown significant potential in the development of novel therapeutic agents.[3][4][5][6][7]
This guide provides an in-depth exploration of the synthesis and derivatization of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
PART 1: Synthesis of the Core Heterocycle: this compound
The synthesis of the title compound is a multi-step process that begins with the preparation of phenoxyacetic acid hydrazide. This is followed by the formation of a potassium dithiocarbazinate salt and subsequent cyclization with hydrazine hydrate.
Mechanism of Synthesis
The formation of the 1,2,4-triazole ring proceeds through a well-established pathway. Initially, phenoxyacetic acid hydrazide reacts with carbon disulfide in an alkaline medium to form the corresponding potassium dithiocarbazinate salt. This salt then undergoes cyclization upon heating with hydrazine hydrate. The reaction involves the evolution of hydrogen sulfide gas as a key indicator of the progression of the cyclization. The acidic workup then yields the desired this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Phenoxyacetic Acid Hydrazide
-
To a solution of ethyl phenoxyacetate (0.1 mol) in 100 mL of absolute ethanol, add hydrazine hydrate (0.2 mol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and recrystallize from ethanol to obtain pure phenoxyacetic acid hydrazide.
Step 2: Synthesis of Potassium Phenoxymethyl Dithiocarbazinate
-
Dissolve potassium hydroxide (0.1 mol) in 50 mL of absolute ethanol.
-
Add phenoxyacetic acid hydrazide (0.1 mol) to the solution and stir until a clear solution is obtained.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 3: Synthesis of this compound
-
To a suspension of potassium phenoxymethyl dithiocarbazinate (0.05 mol) in 50 mL of water, add hydrazine hydrate (0.1 mol).
-
Reflux the mixture for 4-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction (use lead acetate paper for detection).
-
Once the evolution of H₂S ceases, cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of cold water and acidify with concentrated hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Workflow for the Synthesis of the Core Heterocycle
Caption: Synthetic pathway for this compound.
PART 2: Derivatization Strategies and Protocols
The presence of a primary amino group at the 4-position and a thiol group at the 3-position makes the core triazole an excellent substrate for further synthetic elaborations. The most common derivatizations involve the formation of Schiff bases and Mannich bases.
A. Synthesis of Schiff Bases
Schiff bases, or azomethines, are formed by the condensation of the primary amino group of the triazole with various aromatic aldehydes. This reaction introduces a new dimension of structural diversity and has been shown to significantly modulate the biological activity of the parent compound.[3][6]
Mechanism of Schiff Base Formation
The reaction proceeds via a nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine, or Schiff base. The reaction is typically acid-catalyzed.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol.
-
Add the desired aromatic aldehyde (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.
| Reactant A (Triazole) | Reactant B (Aldehyde) | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Benzaldehyde | Ethanol | Glacial Acetic Acid | 6 | 85-95 |
| This compound | 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 5 | 88-96 |
| This compound | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 7 | 82-93 |
| This compound | 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 4 | 90-98 |
Table 1: Representative examples of Schiff base synthesis with varying aromatic aldehydes. Yields are indicative and may vary.
B. Synthesis of Mannich Bases
The Mannich reaction is a three-component condensation involving the triazole (acting as a nucleophile), formaldehyde, and a secondary amine. This reaction introduces an aminomethyl moiety, which can enhance the lipophilicity and bioavailability of the parent molecule, often leading to improved pharmacological properties.[8][9][10]
Mechanism of Mannich Base Formation
The reaction begins with the formation of an Eschenmoser-like salt (an iminium ion) from formaldehyde and the secondary amine. The triazole, existing in its thione tautomeric form, then acts as a nucleophile, with the nitrogen at the 2-position attacking the electrophilic carbon of the iminium ion to form the N-Mannich base.
Experimental Protocol: General Procedure for the Synthesis of Mannich Bases
-
To a solution of the Schiff base of this compound (1 mmol) in 20 mL of ethanol, add formaldehyde (1.2 mmol, 37% aqueous solution).
-
Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure Mannich base.
Workflow for Derivatization
Caption: Derivatization pathways for the core triazole scaffold.
PART 3: Applications and Biological Significance
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been extensively investigated for a variety of biological activities.
-
Antimicrobial Activity: Many Schiff and Mannich bases derived from this core structure have demonstrated significant activity against a range of bacterial and fungal strains.[3][5][6][7] The introduction of different substituents on the aromatic ring of the Schiff base or varying the secondary amine in the Mannich base allows for the fine-tuning of antimicrobial potency and spectrum.
-
Anticonvulsant Activity: The 1,2,4-triazole ring is a well-known pharmacophore in the design of anticonvulsant agents.[11][12][13][14][15] The derivatives of this compound are promising candidates for the development of new antiepileptic drugs, with studies on analogous compounds showing potent activity in animal models of seizures.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. The straightforward protocols for its synthesis and derivatization into Schiff and Mannich bases provide a robust platform for the generation of diverse chemical libraries. The significant antimicrobial and anticonvulsant activities reported for related compounds underscore the potential of this scaffold in drug discovery and development. The methodologies and insights provided in this guide are intended to empower researchers to explore the full potential of this promising class of heterocyclic compounds.
References
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. [Link]
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Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(9), 2435. [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Prachand, S., et al. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Sahoo, P. K., et al. (2023). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][6]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
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Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University - Journal of the Faculty of Pharmacy, 53(3), 294-301. [Link]
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Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]
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Wujec, M., et al. (2011). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity. Acta Poloniae Pharmaceutica, 68(4), 549-555. [Link]
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Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1713. [Link]
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Hassan, F., & Hameed, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Kumar, A., & Sharma, S. (2012). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 28(3), 1239-1245. [Link]
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Nayyar, A., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3959. [Link]
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Alimardanova, E. K., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). [Link]
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Kumar, G. V., et al. (2010). Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4669. [Link]
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Deo, P. S., Rawat, R., & Shakya, B. (2021). Synthesis, Characterization and Antimicrobial Evaluation of Mannich Bases of 4-(Furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione. Journal of Nepal Chemical Society, 42(1), 6-15. [Link]
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El-Sayed, W. A., et al. (2018). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. ResearchGate. [Link]
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Foroumadi, A., et al. (2010). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 9(3), 265-269. [Link]
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Saravanan, G., et al. (2014). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]
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Foroumadi, A., et al. (2010). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 9(3), 265-9. [Link]
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Hassan, F. & Hameed, A. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Dergipark. [Link]
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Pandeya, S. N., et al. (2003). Biological activity of Mannich bases. Indian Journal of Pharmaceutical Sciences, 65(3), 213-222. [Link]
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Jin, L. P., et al. (2015). Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[3][4][6]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. Archiv der Pharmazie, 348(7), 480-488. [Link]
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Application Notes and Protocols for the Development of Novel Antibacterial Agents from 1,2,4-Triazole Derivatives
Introduction: The Imperative for Novel Antibacterial Scaffolds
The global health landscape is under increasing threat from the rise of multidrug-resistant (MDR) bacteria, a crisis that necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1][2] The 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4][5] This is due to the triazole ring's unique chemical features, such as its dipole character, hydrogen bonding capacity, and metabolic stability, which facilitate favorable interactions with biological targets.[6]
This guide provides a comprehensive overview of the key stages in the preclinical development of novel antibacterial agents based on 1,2,4-triazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the causal reasoning behind experimental choices. We will delve into the synthesis of 1,2,4-triazole Schiff bases, robust methods for evaluating their antibacterial efficacy, and protocols for elucidating their mechanism of action, with a focus on DNA gyrase inhibition.
Section 1: Synthesis of 1,2,4-Triazole Schiff Base Derivatives
A cornerstone of developing a diverse library of candidate compounds is a robust and versatile synthetic strategy. The formation of Schiff bases from a 4-amino-1,2,4-triazole core is a highly effective method for introducing chemical diversity, which has been shown to significantly modulate antibacterial activity.[4][7][8]
Rationale for Synthetic Strategy
The synthesis typically proceeds in a multi-step fashion, beginning with the construction of the core 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This intermediate provides a reactive primary amino group at the N-4 position, which is ideal for condensation with a variety of aromatic aldehydes. This approach allows for the systematic variation of substituents on the aldehyde, enabling a thorough investigation of the structure-activity relationship (SAR).
Detailed Synthesis Protocol: 4-(Substituted-benzylideneamino)-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol is a representative example for the synthesis of a 1,2,4-triazole Schiff base.[9]
Step 1: Synthesis of 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluorobenzoic acid hydrazide in ethanol. Add an equimolar amount of potassium hydroxide followed by a slight excess of carbon disulfide.
-
Reaction Execution: Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Causality: The reaction of the hydrazide with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate salt, which is the precursor to the triazole ring.
-
-
Cyclization: To the cooled reaction mixture, add a slight excess of hydrazine hydrate. Reflux for an additional 4-6 hours.
-
Causality: The addition of hydrazine hydrate initiates an intramolecular cyclization, leading to the formation of the 1,2,4-triazole ring.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[9]
Step 2: Synthesis of the Schiff Base
-
Reaction Setup: Dissolve the synthesized 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in glacial acetic acid. Add an equimolar amount of the desired substituted benzaldehyde.
-
Reaction Execution: Reflux the mixture for 6-8 hours.
-
Causality: The acidic medium catalyzes the condensation reaction between the primary amino group of the triazole and the carbonyl group of the aldehyde, forming the characteristic imine (-N=CH-) bond of the Schiff base.
-
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water. The precipitated Schiff base is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
The overall synthetic workflow is depicted in the diagram below:
Caption: Synthetic workflow for 1,2,4-triazole Schiff bases.
Section 2: In Vitro Antibacterial Activity Screening
The foundational assay for assessing the efficacy of a novel antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Structure-Activity Relationship (SAR) Insights
Systematic screening of a library of derivatives allows for the elucidation of SAR, which is crucial for lead optimization. For 1,2,4-triazole derivatives, several key SAR trends have been observed:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole core significantly impact antibacterial activity. Electron-withdrawing groups (e.g., nitro, chloro) often enhance activity.[10]
-
The N-4 Substituent: The Schiff base moiety at the N-4 position is critical. The aromatic aldehyde used for its formation plays a key role, with substitutions on this ring modulating potency.[10]
-
Hybridization: Hybrid molecules, where the 1,2,4-triazole scaffold is linked to other known antibacterial pharmacophores (e.g., quinolones), have shown excellent potency, often overcoming existing resistance mechanisms.[1][3][6]
Data Presentation: MIC Values of Representative 1,2,4-Triazole Derivatives
| Compound ID | R-Group (on Benzaldehyde) | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | ||
| 1 | 4-Chloro | 16 | 32 |
| 2 | 4-Nitro | 8 | 16 |
| 3 | 2,4-Dichloro | 4 | 8 |
| 4 | 4-Hydroxy-3-methoxy | 12.5 | >64 |
| Ofloxacin-Triazole Hybrid | N/A | 0.25 - 1 | 0.25 - 1 |
| Ciprofloxacin (Control) | N/A | 0.5 | 0.015 |
(Note: The MIC values presented are representative and collated from various sources for illustrative purposes.[1][10])
Section 3: Elucidation of the Mechanism of Action
Understanding how a novel antibacterial agent works is paramount for its development. For many 1,2,4-triazole derivatives, inhibition of bacterial DNA gyrase has been identified as a key mechanism of action.[6]
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[11]
Protocol: Agarose Gel-Based DNA Supercoiling Inhibition Assay [11][12]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA gyrase enzyme (E. coli)
-
Assay buffer (containing ATP and necessary salts)
-
Varying concentrations of the test compound (1,2,4-triazole derivative).
-
Include a positive control (with a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Interpretation: Relaxed plasmid DNA migrates slower than supercoiled DNA. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.
-
Caption: Experimental workflow for antibacterial drug discovery.
Conclusion
The 1,2,4-triazole scaffold represents a highly promising starting point for the development of novel antibacterial agents to combat the growing threat of antimicrobial resistance. The synthetic versatility of this heterocyclic system, particularly through the formation of Schiff bases, allows for the creation of large, diverse chemical libraries. A systematic approach, combining robust synthesis, standardized antibacterial screening, and detailed mechanism of action studies, is essential for identifying and optimizing lead candidates. The protocols and insights provided in this guide offer a solid framework for researchers to advance the discovery of the next generation of antibacterial drugs.
References
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Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Il Farmaco, 58(11), 1163-1172. [Link]
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Gao, F., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]
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Kapłucha, A., & Wujec, M. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
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Kapron, B., et al. (2020). Review of antibacterial and antifungal activity of 1,2,4-triazole derivatives. Europub. [Link]
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Jacob, H. J., et al. (2017). Antibacterial activity of some selected 1,2,4-triazole derivatives against standard, environmental, and medical bacterial strains. Journal of Global Antimicrobial Resistance, 10, 291-297. [Link]
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Kapłucha, A., & Wujec, M. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
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Al-Soud, Y. A., et al. (2010). Synthesis, characterization and antibacterial activity of new 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 75(1), 29-39. [Link]
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Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 142, 11–22. [Link]
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Kapron, B., et al. (2020). Review of antibacterial and antifungal activity of 1,2,4-triazole derivatives. ResearchGate. [Link]
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Sartini, D., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 23(20), 12693. [Link]
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Rani, P., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]
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Zotchev, S. B. (2022). Modern Trends in Natural Antibiotic Discovery. Antibiotics, 11(11), 1541. [Link]
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Al-Adhami, M. A., et al. (2022). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au, 2(5), 444-465. [Link]
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Al-Obaidi, A. A., et al. (2023). Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. Pharmacia, 70(3), 735-741. [Link]
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Ünver, Y., et al. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 89-95. [Link]
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Slaihim, M. M., et al. (2022). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Eurasian Journal of Science and Engineering, 8(1), 1-13. [Link]
-
Plech, T., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2669. [Link]
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Sartini, D., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. ResearchGate. [Link]
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Hiasa, H., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 838-851. [Link]
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Wang, Z., et al. (2024). Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow. Digital Discovery, 3(2), 335-343. [Link]
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Lopez-Nieves, S., et al. (2023). Stress-Induced Plant Specialized Metabolism: Signaling, Multi-Omics Integration, and Plant-Derived Antimicrobial Metabolites to Combat Antimicrobial Resistance. International Journal of Molecular Sciences, 24(13), 10898. [Link]
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Hiasa, H. (2023). Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons. [Link]
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Hiasa, H., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 838-851. [Link]
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Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Triazole Compounds
Introduction
Triazole compounds are a cornerstone in the management of fungal infections, exerting their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The increasing incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the critical need for standardized and reliable in vitro susceptibility testing methods.[2] These protocols are essential for guiding clinical therapeutic decisions, monitoring resistance trends, and facilitating the discovery and development of novel antifungal agents.
This document provides detailed application notes and standardized protocols for determining the in vitro antimicrobial activity of triazole compounds against pathogenic fungi. The methodologies described herein are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results for researchers, scientists, and drug development professionals.[2][3]
The Imperative of Standardized Testing
The clinical efficacy of a triazole antifungal is directly linked to the susceptibility of the infecting fungal isolate. Resistance to triazoles can develop through various mechanisms, most commonly through mutations in the target enzyme's gene (ERG11 or cyp51A), leading to reduced drug binding, or through the overexpression of efflux pumps that actively remove the drug from the fungal cell.[4][5][6][7] Accurate in vitro susceptibility testing is therefore paramount to identify resistant isolates and guide appropriate therapeutic strategies.[6][7]
Core Methodologies for Triazole Susceptibility Testing
The two most widely accepted and utilized methods for determining the in vitro susceptibility of fungi to triazole compounds are broth microdilution and disk diffusion. For a more dynamic assessment of antifungal activity, time-kill assays are also employed.
Broth Microdilution Method: The Gold Standard
The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method involves challenging a standardized fungal inoculum with serial twofold dilutions of the triazole compound in a liquid growth medium within a 96-well microtiter plate.[8]
Caption: Workflow of the Broth Microdilution Method.
Materials:
-
Pure triazole compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35-37°C)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[9][10][11]
Procedure:
-
Preparation of Triazole Stock Solution:
-
Accurately weigh the pure triazole powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[1]
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts: Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[1] Select several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[1] Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[12]
-
For Molds: Culture the mold isolate on PDA for 7 days to encourage sporulation.[1] Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a turbidity that results in a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Microtiter Plate Preparation:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working triazole solution to well 1.
-
Perform twofold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest drug concentration in which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.[12] For some triazoles against certain fungi, a "trailing" effect (reduced but persistent growth at concentrations above the MIC) may be observed.[8]
-
Disk Diffusion Method: A Practical Alternative
The disk diffusion method is a simpler, more cost-effective alternative to broth microdilution for routine susceptibility testing.[15][16] This method involves placing paper disks impregnated with a known amount of the triazole compound onto an agar plate that has been uniformly inoculated with the test fungus. As the drug diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured.
Caption: Workflow of the Disk Diffusion Method.
Materials:
-
Triazole-impregnated paper disks (e.g., voriconazole 1 µg, posaconazole 5 µg)[15]
-
Mueller-Hinton (MH) agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolate
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
-
Ruler or calipers
-
Quality control (QC) strains
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MH agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the triazole-impregnated disks to the surface of the agar. Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Zone Diameter Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
-
Time-Kill Assays: Assessing Fungicidal Activity
Time-kill assays provide a dynamic picture of the antifungal activity of a triazole compound over time. These assays determine the rate at which a drug kills a fungal population and can distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Materials:
-
Triazole compound
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI 1640)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension and dilute it in the test broth to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing the test broth with the triazole compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Inoculate all tubes/flasks with the prepared fungal suspension.
-
Incubate at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube/flask.
-
-
Quantification of Viable Fungi:
-
Perform serial dilutions of each aliquot and plate them onto agar plates to determine the number of viable colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each triazole concentration.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Quality Control and Data Interpretation
Quality Control: To ensure the accuracy and reproducibility of susceptibility testing, it is imperative to include well-characterized quality control strains with known MIC or zone diameter ranges in each assay run.[9][10][11][19]
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 2-8 |
| Itraconazole | 0.12-0.5 | |
| Voriconazole | 0.03-0.12 | |
| Candida krusei ATCC 6258 | Fluconazole | 16-64 |
| Itraconazole | 0.25-1 | |
| Voriconazole | 0.12-0.5 |
Note: The expected ranges are examples and should be verified against the current CLSI M60 or EUCAST QC tables.[9]
Data Interpretation: The interpretation of MICs and zone diameters as susceptible, intermediate (or susceptible, increased exposure), or resistant is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[20][21][22][23] These breakpoints are determined by correlating in vitro data with pharmacokinetic/pharmacodynamic parameters and clinical outcomes.[23]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro antimicrobial susceptibility testing of triazole compounds. Adherence to these standardized methods is crucial for generating reliable and comparable data that can inform clinical practice, guide public health surveillance of antifungal resistance, and advance the development of new antifungal therapies. The choice of methodology will depend on the specific research question, available resources, and the required level of detail, with broth microdilution remaining the gold standard for its quantitative accuracy.
References
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Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-22. [Link]
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Diatta, A., et al. (2023). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. Journal de Mycologie Médicale, 33(4), 101413. [Link]
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Fisher, M. C., et al. (2018). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Current Fungal Infection Reports, 12(3), 158-165. [Link]
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Berman, J., & Krysan, D. J. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLoS Pathogens, 18(8), e1010729. [Link]
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Espinel-Ingroff, A., et al. (2005). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 43(7), 3158–3164. [Link]
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Chowdhary, A., et al. (2015). Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. Frontiers in Microbiology, 6, 628. [Link]
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Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
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Perlin, D. S., et al. (2018). Triazole resistance surveillance in Aspergillus fumigatus. Medical Mycology, 56(suppl_1), S84–S91. [Link]
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Al-Wathiqi, F., et al. (2008). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Journal of Clinical Microbiology, 46(5), 1543–1547. [Link]
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Ghannoum, M. A., et al. (2004). Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole. Journal of Clinical Microbiology, 42(10), 4645–4649. [Link]
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Verweij, P. E., et al. (2000). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species. Journal of Clinical Microbiology, 38(6), 2102–2107. [Link]
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Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650–1653. [Link]
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Diatta, A., et al. (2023). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. ResearchGate. [Link]
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Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Semantic Scholar. [Link]
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Clark, R. B., & Hile, D. C. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(Suppl 3), S31–S37. [Link]
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El-Sayed, N. K., et al. (2019). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 24(18), 3290. [Link]
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ResearchGate. (n.d.). Time killing assay of compound 3 l against C. albicans. [Link]
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Wang, Y., et al. (2016). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 6(82), 78471-78480. [Link]
-
Espinel-Ingroff, A., et al. (2002). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology, 40(9), 3250-3256. [Link]
-
ResearchGate. (n.d.). Results obtained with antifungal combinations by the time-kill (a) and Etest (b) methods. [Link]
-
Kumar, S., et al. (2017). Synthesis and in vitro antimicrobial activity of some triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3464-3470. [Link]
-
Al-Hatmi, A. M. S., et al. (2018). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology, 56(8), 987–994. [Link]
-
Arendrup, M. C., et al. (2013). Breakpoints for Antifungal Agents: An Update from EUCAST focussing on Echinocandins against Candida spp. and Triazoles Against Aspergillus spp. Drug Resistance Updates, 16(6), 81-95. [Link]
-
El Idrissi, Y., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2548. [Link]
-
Gupta, A., et al. (2013). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 51(8), 849-856. [Link]
-
Espinel-Ingroff, A., et al. (2005). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Antimicrobial Agents and Chemotherapy, 50(6), 2009-2015. [Link]
-
Pfaller, M. A., et al. (1994). Selection of Candidate Quality Control Isolates and Tentative Quality Control Ranges for in Vitro Susceptibility Testing of Yeast Isolates by National Committee for Clinical Laboratory Standards Proposed Standard Methods. Amanote Research. [Link]
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Badiee, P., et al. (2015). Antifungal susceptibility profiles of candida species to triazole: Application of new CLSI species-specific clinical breakpoints and epidemiological cutoff values for characterization of antifungal resistance. Journal of Medical Microbiology, 64(Pt_1), 108-114. [Link]
-
Garcia-Rubio, R., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 309. [Link]
-
Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antifungal Susceptibility Testing of Yeasts. Regulations.gov. [Link]
-
Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 203–208. [Link]
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Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-579. [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis and Evaluation In Vitro Antibacterial Activity of New 1,2,3-Triazole Derivatives. ResearchGate. [Link]
-
Kindo, A. J., et al. (2010). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution M. Journal of Clinical and Diagnostic Research, 4(5), 3147-3152. [Link]
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Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Publications and Presentations. [Link]
-
Lirias. (n.d.). Comparison of EUCAST and Sensititre YeastOne ® Broth microdilution methods for testing azole susceptibility in Aspergillus fumigatus. [Link]
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Săndulache, R., et al. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Troubleshooting & Optimization
Improving yield of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Answering the complex challenges in synthetic chemistry requires a blend of deep mechanistic understanding and practical, experience-driven insights. This Technical Support Center is designed for researchers, scientists, and drug development professionals working on the synthesis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, my goal is to provide a comprehensive, troubleshooting-oriented guide that not only outlines protocols but explains the critical "why" behind each step, empowering you to optimize your synthesis for higher yields and purity.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] However, its multi-step synthesis presents several challenges that can lead to significantly reduced yields. Common issues include incomplete reactions, the formation of stubborn impurities, and competitive side reactions that can divert intermediates away from the desired product pathway. This guide provides a structured approach to identifying and resolving these bottlenecks.
Overall Synthetic Workflow
The most common and reliable route to synthesizing the target compound involves a four-step process starting from phenoxyacetic acid. Each step has unique parameters that must be carefully controlled to maximize the final yield.
Caption: High-level workflow for the synthesis of the target triazole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<50%). Where is the most likely point of failure?
A1: A low overall yield in a multi-step synthesis is often due to cumulative losses or a critical failure in one key step. The most sensitive and yield-defining stage in this synthesis is typically Step 4: The Cyclization . This is because it involves a complex intramolecular condensation reaction that competes with side reactions.
Recommended Troubleshooting Workflow:
-
Confirm Intermediate Purity: Do not proceed to the next step without confirming the identity and purity of the product from the previous one. Use Thin Layer Chromatography (TLC), melting point, or NMR to analyze your phenoxyacetylhydrazide (Step 2 product) and the potassium dithiocarbazinate salt (Step 3 product). Impurities in these intermediates will invariably lead to poor yields and complex purification challenges later.
-
Focus on the Cyclization (Step 4): This step, where the potassium salt is refluxed with hydrazine hydrate, is prone to the formation of a 1,3,4-thiadiazole isomer, which can be a major yield-reducing byproduct.[3] Ensure you are using the correct stoichiometry of hydrazine hydrate and refluxing for a sufficient duration. The reaction is complete when the evolution of hydrogen sulfide (H₂S) gas ceases, which can be monitored with lead acetate paper.[4]
-
Re-evaluate Work-up and Purification: Significant product loss can occur during precipitation and recrystallization. Ensure the pH is sufficiently acidic during precipitation with HCl to fully crash out the product.[5] When recrystallizing from ethanol, use the minimum amount of hot solvent necessary and allow for slow cooling to maximize crystal formation and recovery.
Caption: Competing cyclization pathways.
Preventative Measures:
-
Ensure Sufficient Base: The reaction relies on an alkaline medium to proceed correctly. While some base carries over from Step 3, the hydrazine hydrate itself is basic. Use of at least 2 molar equivalents of hydrazine hydrate relative to the potassium salt is recommended. [4][5]* Controlled Reflux: Reflux the reaction mixture gently. The goal is to provide enough energy for the cyclization while monitoring the evolution of H₂S gas. Vigorous, prolonged heating without complete H₂S evolution can promote side reactions. The reaction is typically refluxed for 3-5 hours. [5][6]* Intermediate Quality: Ensure your potassium dithiocarbazinate salt from Step 3 is properly formed and used promptly. It should be a solid precipitate. [5]Degradation of this intermediate can lead to alternative reaction pathways.
Q3: The formation of the potassium dithiocarbazinate salt (Step 3) is inefficient, giving me a sticky solid or low yield. How can I optimize this?
A3: The reaction of an acid hydrazide with carbon disulfide (CS₂) in alcoholic potassium hydroxide (KOH) is an exothermic reaction that requires careful temperature control.
Critical Parameters & Solutions:
| Parameter | Recommended Condition | Rationale & Expertise |
| Temperature | Maintain 0-10°C during addition | The reaction is exothermic. Adding CS₂ to the cold solution of hydrazide in alcoholic KOH prevents overheating, which can lead to the decomposition of the dithiocarbazinate product and the formation of byproducts. [7][8] |
| Reagent Purity | Use dry ethanol, fresh CS₂, and finely ground KOH | Water impurities can interfere with the reaction. Finely ground KOH ensures it dissolves readily in the ethanol to form a strong basic medium necessary for the reaction. |
| Addition Order | Add CS₂ slowly to the hydrazide/KOH mixture | This order ensures that the CS₂ is reacting in a consistently basic environment, which is crucial for forming the desired salt. [4][9] |
| Stirring | Vigorous and constant stirring | Ensures homogeneity and efficient heat dissipation, preventing localized overheating and promoting the formation of a fine, easily filterable precipitate. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key stages of the synthesis.
Protocol 1: Synthesis of Potassium 2-(phenoxyacetyl)hydrazinecarbodithioate
-
Dissolve phenoxyacetylhydrazide (0.1 mol) and potassium hydroxide (0.11 mol, powdered) in absolute ethanol (150 mL) in a flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0-5°C.
-
With vigorous stirring, add carbon disulfide (0.12 mol) dropwise over 30-45 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours.
-
A solid precipitate of the potassium salt will form. Collect the product by filtration.
-
Wash the solid with a small amount of cold anhydrous ether to remove any unreacted CS₂.
-
Dry the salt in a desiccator. This intermediate is typically used in the next step without further purification. [5]
Protocol 2: Synthesis of this compound
-
Suspend the potassium dithiocarbazinate salt (0.1 mol) from the previous step in water (100 mL).
-
Add hydrazine hydrate (99%, 0.2 mol) to the suspension. [4]3. Heat the mixture to reflux with constant stirring. The color of the mixture will typically change, and the evolution of hydrogen sulfide (H₂S) gas will become apparent (rotten egg smell). (Caution: Perform this step in a well-ventilated fume hood. H₂S is toxic).
-
Continue refluxing for 4-6 hours, or until the evolution of H₂S ceases. You can test for this by holding a piece of moist lead(II) acetate paper near the condenser outlet; the absence of blackening (PbS formation) indicates the reaction is complete.
-
Cool the reaction mixture to room temperature. It should be a clear or near-clear solution.
-
Pour the cooled solution into a beaker containing cold water (200 mL).
-
Acidify the diluted solution dropwise with concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~5-6).
-
A white precipitate of the final product will form. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
For further purification, recrystallize the product from ethanol. [4][5]
Frequently Asked Questions (FAQs)
-
Q: What are the key safety precautions for this synthesis?
-
A: Carbon disulfide (CS₂) is highly flammable and toxic. Always handle it in a fume hood away from ignition sources. Hydrogen sulfide (H₂S) is a toxic gas produced during the cyclization step; this reaction must be performed in a well-ventilated fume hood. [4]Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.
-
-
Q: How can I confirm the final structure and rule out the 1,3,4-thiadiazole isomer?
-
A: ¹H NMR is a powerful tool. The desired 1,2,4-triazole-3-thiol exists in a thiol-thione tautomeric equilibrium. You should observe characteristic signals for the NH₂ protons (a singlet around 5.3-5.8 ppm), aromatic protons, the -O-CH₂- protons, and a broad singlet for the SH/NH proton at a high chemical shift (typically >13 ppm). [5][10]The 1,3,4-thiadiazole isomer would lack the SH/NH signal and show a different pattern for the amino and aromatic protons.
-
-
Q: Can I use a different base than KOH in Step 3?
-
A: Potassium hydroxide is preferred because the resulting potassium salt is often a stable, crystalline solid that is easy to isolate. [11][12]While other strong bases like sodium hydroxide could be used, the physical properties of the resulting sodium salt might be different, potentially making it harder to handle. [8]
-
References
-
Lugasi, A. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. AJOCS, 3(1): 1-8. Available at: [Link]
- Mohamed, et al. (1991). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Journal of the Indian Chemical Society. (This is a reference within a search result, direct link unavailable).
- Google Patents. (1990). US4940815A - Process for the production of thiocarbohydrazide.
-
Arkat USA. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. Available at: [Link]
-
Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024). Pharmacia, 71. Available at: [Link]
-
Hu, et al. (2017). Synthesis of new triazole derivatives and their potential applications. Frontiers in Chemistry, 12, 1284852. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. (2020). ResearchGate. Available at: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
-
Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of New Heterocycle Containing Both 1,2,3-Triazole and 1,2,4-Triazole Moieties. Preprints.org. Available at: [Link]
-
Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [13][14][15]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Available at: [Link]
-
Sahoo, P. K., et al. (2023). Synthesis and evaluation of 4-amino-5-phenyl-4H--[13][14][15]triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Al-Jumaili, A. A. H., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available at: [Link]
-
Synthesis of Triazole Compounds. (2021). ISRES. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health. Available at: [Link]
-
Three‐Component Synthesis of Thiazole‐2‐thione from Chalcone, Nitrobenzene and Carbon Disulfide. (2023). ResearchGate. Available at: [Link]
-
Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 25(6), 1469. Available at: [Link]
-
Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024). Pharmacia, 71. Available at: [Link]
-
Imbs, A. B., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(23), 5143. Available at: [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega, 7(42), 37063–37102. Available at: [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). National Institutes of Health. Available at: [Link]
-
Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Molbank, 2023(3), M1718. Available at: [Link]
-
V’yunov, K. A., et al. (2000). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. Molecules, 5(8), 996-1002. Available at: [Link]
-
Synthesis of potassium dithiocarbamate salts of formamidines.... (n.d.). ResearchGate. Available at: [Link]
-
Adebayo, O. A., et al. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2021, 9958939. Available at: [Link]
-
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. (2000). Semantic Scholar. Available at: [Link]
-
Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). RSC Advances, 15(31), 21743-21759. Available at: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Pharmacia, 68(2), 433-440. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiocarbohydrazide synthesis - chemicalbook [chemicalbook.com]
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- 15. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]
Technical Support Center: Stability Testing of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability testing of this compound. The following question-and-answer format directly addresses common challenges you may encounter during your experiments, ensuring scientific integrity and a logical approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the structure, the primary stability concerns for this molecule are susceptibility to oxidative, photolytic, and hydrolytic degradation. The thiol group is prone to oxidation, potentially forming disulfides or sulfonic acids.[1] The triazole ring itself is generally stable, but the overall structure, like many triazole derivatives, can be sensitive to light and prolonged exposure to harsh pH conditions at elevated temperatures.[2][3][4][5]
Q2: My compound appears to be degrading in solution during my biological assays, leading to inconsistent results. What could be the cause?
A2: Degradation in assay media is a common issue. Several factors could be at play:
-
pH of the medium: The 4H-1,2,4-triazole ring system can be susceptible to degradation under strongly acidic or basic conditions, especially over extended incubation times.[5]
-
Photodegradation: If your assays are conducted under ambient or intense light, the compound may be degrading. It is advisable to compare results from experiments performed in the dark versus under normal lighting.[6]
-
Oxidation: The thiol group is a prime target for oxidation, which can be accelerated by components in the media or exposure to air. Consider de-gassing your solvents and media.
Q3: What is the significance of the thiol-thione tautomerism in this molecule's stability?
A3: The 3-thiol group on the 1,2,4-triazole ring exists in a tautomeric equilibrium with the thione form.[7] The thione form is often predominant.[7] This equilibrium can influence the compound's reactivity and degradation pathways. For instance, the thione form may have different susceptibility to oxidation than the thiol form. It is crucial to be aware of this tautomerism when interpreting analytical data, as it might lead to multiple peaks or shifts in chromatographic retention times.[8]
Troubleshooting Guide for Stability Studies
Issue 1: Inconsistent Results in Forced Degradation Studies
Potential Cause: Inconsistent stress conditions or inappropriate analytical methods.
Troubleshooting Steps:
-
Standardize Stress Conditions: Ensure that the concentration of stressing agents (acid, base, oxidizing agent), temperature, and light exposure are consistent across all experiments. Forced degradation studies are designed to understand degradation pathways, which requires controlled conditions.[9][10][11]
-
Develop a Stability-Indicating HPLC Method: Your analytical method must be able to separate the parent compound from all potential degradation products. This is crucial for accurate quantification.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradation products. This will confirm that your chromatographic peaks are not composed of co-eluting species.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
- Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH Q1B option 2) for a specified duration.[2][4]
3. Sample Analysis:
- At specified time points, withdraw an aliquot from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples using a validated stability-indicating HPLC method.
4. Data Analysis:
- Calculate the percentage of degradation for each condition.
- Identify and characterize any significant degradation products using techniques like LC-MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general methodology for developing a stability-indicating HPLC method for this compound.
1. Instrument and Columns:
- A standard HPLC system with a UV or PDA detector.
- A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
2. Mobile Phase:
- A gradient elution is recommended to ensure separation of the parent compound from potential degradation products.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
3. Detection:
- Determine the λmax of the compound using a UV-Vis spectrophotometer. A wavelength of around 260 nm is a reasonable starting point for many triazole derivatives.[2]
4. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Forced Degradation Results
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | ~15% | Hydrolysis of ether linkage |
| 0.1 M NaOH | 24 | 60 | ~25% | Ring opening, hydrolysis |
| 3% H₂O₂ | 24 | 25 | ~40% | Disulfide dimer, Sulfonic acid |
| Heat (solid) | 48 | 80 | <5% | Minor unspecified |
| Photolytic | 72 | 25 | ~20% | Photodegradation products |
Visualizations
Experimental Workflow for Forced Degradation
Caption: Potential degradation pathways for the target compound.
References
- Ekiert, R.J., Krzek, J., & Talik, P. (2010). Chromatographic and electrophoretic techniques used in analysis of triazole antifungal agents - a review. Talanta, 82(3), 1090-1100.
- Álvarez-Fernández, J.G., et al. (2000). Photosensitivity induced by oral itraconazole.
- Thoma, K., & Kübler, N. (1998). New results in the photoinstability of antimycotics. In: Drugs: photochemistry and photostability. Albini A, Fasani E (editors). London: Royal Society of Chemistry; p.116.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Shklyarenko, A. A., Moskvin, A. V., & Fedorova, O. V. (2011). Oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. Russian Journal of Organic Chemistry, 47(3), 470-471.
- Logvinenko, I. O., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 11(3), 54-59.
-
International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijsr.net [ijsr.net]
- 8. jocpr.com [jocpr.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. pharmainfo.in [pharmainfo.in]
Troubleshooting 1,3,4-oxadiazole formation in triazole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here, we address a common and often challenging issue: the unintended formation of 1,3,4-oxadiazole byproducts. This resource provides in-depth troubleshooting guides and FAQs to help you diagnose issues, optimize your reaction conditions, and ensure the selective formation of your desired triazole product.
Troubleshooting Guide: 1,3,4-Oxadiazole Formation
This section directly addresses specific problems you may encounter in the lab. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Question 1: I've confirmed a significant 1,3,4-oxadiazole byproduct in my reaction. What are the most probable causes?
Answer: The formation of a 1,3,4-oxadiazole ring is a classic side reaction, especially when your synthetic route involves an acyl hydrazide or a diacyl hydrazine intermediate. This side reaction is fundamentally a dehydrative cyclization.[1][2][3] The primary factors that favor this unwanted pathway over your intended triazole synthesis are:
-
Harsh Reaction Conditions: High temperatures and the presence of strong acids are the most common culprits. These conditions provide the energy and catalysis needed to eliminate a molecule of water from a diacyl hydrazine precursor, driving the formation of the stable aromatic oxadiazole ring.[1]
-
Presence of Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or even strong Lewis acids can actively promote the cyclodehydration reaction, leading to the oxadiazole as the major product.[2][3]
-
Slow Primary Reaction: If your desired triazole-forming reaction is kinetically slow, the competing and often irreversible cyclization to the oxadiazole can become the dominant pathway. This is particularly relevant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) if the catalyst is inefficient or inhibited.
Question 2: My goal is a 1,2,3-triazole via CuAAC "Click Chemistry," but my yield is low and I suspect a side product. Could it be an oxadiazole?
Answer: While the classic CuAAC reaction between a terminal alkyne and an organic azide is highly specific for the 1,4-disubstituted 1,2,3-triazole, the formation of an oxadiazole is possible if one of your starting materials has a latent acyl hydrazide moiety.
However, a more common side reaction in CuAAC is the oxidative homocoupling of your alkyne (Glaser coupling), which forms a symmetric 1,3-diyne byproduct.[4] This is typically caused by:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I). Oxygen present in the solvent or headspace can oxidize it to the inactive Cu(II) state, which can promote homocoupling.[4][5]
-
Insufficient Reducing Agent: In reactions where Cu(I) is generated in situ from a Cu(II) salt (like CuSO₄), an insufficient amount of the reducing agent (e.g., sodium ascorbate) will lead to residual Cu(II) and promote side reactions.[4][6]
First, verify the absence of alkyne homocoupling. If that byproduct is not present and your starting materials could plausibly form an acyl hydrazide intermediate, then investigating oxadiazole formation is a logical next step.
Question 3: How can I modify my experimental setup to favor triazole formation and suppress the 1,3,4-oxadiazole byproduct?
Answer: Optimizing for the triazole involves making the desired reaction kinetically favorable while disfavoring the conditions required for dehydrative cyclization.
Key Optimization Parameters
| Parameter | Recommendation for Triazole Synthesis | Rationale |
| Temperature | Operate at or below room temperature if possible. Gentle heating (30-40 °C) may be used if necessary. | The activation energy for dehydrative cyclization is often high. Lower temperatures significantly reduce the rate of this side reaction.[1] |
| pH / Additives | Avoid strong acids. Use a base only if required by the specific mechanism (e.g., for alkyne deprotonation). | Harsh acidic conditions and strong dehydrating agents directly catalyze oxadiazole formation.[3] |
| Catalyst System (for CuAAC) | Use an efficient and stable Cu(I) source. The combination of CuSO₄/Sodium Ascorbate is robust.[6] | A highly active catalyst accelerates the desired cycloaddition, allowing it to outcompete the slower side reaction. |
| Ligands (for CuAAC) | Employ a stabilizing ligand like TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA. | Ligands protect the Cu(I) catalyst from oxidation and disproportionation, increasing its efficacy and lifespan in the reaction, which enhances the rate and reduces side reactions.[5][7] |
| Atmosphere | Degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. | This is critical to prevent the oxidation of Cu(I) to Cu(II), which inhibits the click reaction and can promote other side reactions like Glaser coupling.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic pathway leading to the 1,3,4-oxadiazole byproduct?
The most common pathway involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate can form if an acyl hydrazide is acylated. Under heating or acidic conditions, the nucleophilic oxygen of one carbonyl group attacks the electrophilic carbon of the other, followed by the elimination of a water molecule to form the stable, aromatic 1,3,4-oxadiazole ring.[1][2]
Caption: Dehydrative cyclization pathway to 1,3,4-oxadiazole.
Q2: How does the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism work?
The CuAAC reaction is not a concerted cycloaddition. It proceeds through a multi-step catalytic cycle. The active Cu(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide. This complex then reacts with the azide, passing through a six-membered copper metallacycle intermediate. Subsequent rearrangement and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next cycle.[6][8][9][]
Caption: Simplified catalytic cycle for CuAAC reaction.
Q3: What analytical techniques are best for identifying and quantifying a 1,3,4-oxadiazole impurity?
A combination of chromatographic and spectroscopic methods is ideal for unambiguous identification and quantification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique. Using a C18 column with a gradient of water and an organic solvent (like acetonitrile or methanol), you can separate the triazole product, oxadiazole byproduct, and any unreacted starting materials. A Diode Array Detector (DAD) or Photodiode Array (PDA) is crucial as it allows you to compare the UV-Vis spectra of the peaks, which will differ for the triazole and oxadiazole heterocycles.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are definitive for structural confirmation. The chemical shifts and coupling patterns for the protons and carbons on and adjacent to the heterocyclic rings will be distinct for the 1,2,3-triazole versus the 1,3,4-oxadiazole.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm that the byproduct has the expected molecular formula. Since 1,2,3-triazoles and 1,3,4-oxadiazoles formed from the same precursors can be isomeric, MS is best used in conjunction with HPLC or NMR to differentiate them.
Experimental Protocols
Protocol 1: Optimized CuAAC Reaction to Minimize Byproducts
This protocol is designed to maximize the yield of the 1,2,3-triazole while minimizing common side reactions like alkyne homocoupling.
Materials:
-
Terminal Alkyne (1.0 eq)
-
Azide (1.05 - 1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (1-5 mol%)
-
Solvent: Degassed 1:1 mixture of t-BuOH and Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq) and the azide (1.1 eq) in the degassed t-BuOH/water solvent system.
-
Inert Atmosphere: Seal the flask with a septum and sparge the solution with argon or nitrogen gas for 15-20 minutes to thoroughly remove dissolved oxygen.[4] Maintain a positive pressure of inert gas for the duration of the reaction.
-
Catalyst Addition: In a separate vial, prepare a stock solution of CuSO₄ and TBTA. In another, prepare a stock solution of sodium ascorbate. Add the CuSO₄/TBTA solution to the reaction flask via syringe, followed by the sodium ascorbate solution. The solution should turn a pale yellow.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous solution of EDTA to chelate and remove residual copper, followed by a brine wash.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for an optimized CuAAC reaction.
Protocol 2: RP-HPLC Method for Product Analysis
This protocol provides a general starting point for analyzing the reaction mixture to identify and quantify the desired triazole and potential oxadiazole byproduct.
Instrumentation & Columns:
-
System: HPLC with a PDA or DAD detector and an autosampler.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: Scan from 210-400 nm; monitor at 254 nm.
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and run the gradient program.
-
Data Interpretation: The more polar compounds will elute first. Compare the retention times and UV spectra of the peaks to standards if available. The aromatic system of the 1,3,4-oxadiazole will likely have a different UV λmax compared to the 1,2,3-triazole, aiding in identification.[11] Quantify using the peak area percentage.
References
- BenchChem. (n.d.). Troubleshooting failed click chemistry reactions on oligonucleotides.
-
Zielińska, A., & Kudelko, M. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 27(9), 2998. [Link]
- BenchChem. (n.d.). Troubleshooting common issues in click reactions with 1-Ethynyl-4-(trifluoromethyl)benzene.
-
Wikipedia contributors. (2023, December 27). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
- Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(16), 2830-2845.
-
Van der Veken, P., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2795-2800. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
Li, H., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(1), 345. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2018). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. Organic letters, 20(5), 1279–1282. [Link]
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. [Link]
- Wang, Z., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 86(17), 11499-11508.
-
Patureau, F. W., & Glorius, F. (2016). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Mini-Reviews in Organic Chemistry, 13(4), 265-276. [Link]
-
Van der Veken, P., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2795-2800. [Link]
- Reddit r/Chempros community. (2024). Discussion on troubleshooting click reactions.
-
Zabiulla, et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]
- Al-Mulla, A. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 33(2), 945-953.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Potency of 4-Amino-1,2,4-triazole-3-thiol Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers engaged in the synthesis and evaluation of 4-amino-1,2,4-triazole-3-thiol derivatives. This document provides practical, in-depth answers to common challenges encountered during experimental workflows, from initial synthesis to antimicrobial screening. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and enhance the potency of your novel compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that often arise during the drug discovery process involving this class of compounds.
Q1: What is the primary synthetic strategy for creating a diverse library of 4-amino-1,2,4-triazole-3-thiol derivatives for screening?
A1: The most efficient and widely adopted strategy is the synthesis of Schiff bases (azomethines). This involves a condensation reaction between the primary amino group (at the N-4 position) of a core 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus and a variety of substituted aromatic aldehydes.[1][2][3] This approach is highly effective because the vast commercial availability of diverse aldehydes allows for the rapid generation of a large library of derivatives. The selection of aldehydes with different electronic properties (both electron-donating and electron-withdrawing groups) is crucial for systematically exploring the structure-activity relationship (SAR).[2]
Q2: From a mechanistic standpoint, why is the 1,2,4-triazole-3-thiol scaffold considered a promising pharmacophore for antimicrobial agents?
A2: The 1,2,4-triazole ring system is a versatile scaffold in medicinal chemistry due to its unique chemical properties.[2][4] The combination of the triazole ring, the 4-amino group, and the 3-thiol group creates a molecule with multiple potential binding sites. The thiol group (-SH) can exist in tautomeric equilibrium with a thione form (-C=S), which is a key structural feature.[5] These nitrogen and sulfur heteroatoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like microbial enzymes or receptors essential for bacterial survival.[6] The derivatization at the 4-amino position allows for the introduction of various lipophilic or polar groups, which can modulate the compound's pharmacokinetic properties and target engagement.
Q3: What are the key structural features I should focus on to enhance antimicrobial potency based on current literature?
A3: Structure-activity relationship (SAR) studies consistently point to the nature of the substituent on the aromatic ring of the Schiff base as a critical determinant of activity.[2][7] Key insights include:
-
Electron-Withdrawing Groups: Halogens (e.g., -Cl, -F) at the para-position of the benzylidene ring often lead to enhanced antibacterial activity.[2][7] This is likely due to the modification of the electronic and steric properties of the molecule, which can improve binding to the target site.
-
Electron-Donating Groups: The presence of an electron-releasing hydroxyl (-OH) group, particularly at the para position, has also been shown to result in good activity against both Gram-positive and Gram-negative bacteria.[2]
-
Positional Isomerism: The position of the substituent on the aromatic ring is crucial. For instance, a chloro group at the para position may confer better activity than at the ortho or meta positions.[7]
-
Heterocyclic Rings: Incorporating other heterocyclic moieties, such as pyridine or furan, can also modulate the biological activity profile.[2][8]
Part 2: Troubleshooting Guides
This section uses a direct question-and-answer format to tackle specific experimental problems.
Synthesis & Purification
Q4: I'm struggling with low yields during the initial synthesis of the core 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus. What are the common pitfalls?
A4: Low yields in the cyclization step are a frequent issue.[9] Let's break down the causality:
-
Purity of Starting Materials: The synthesis often starts from a potassium dithiocarbazinate salt, which is formed from a benzoic acid hydrazide and carbon disulfide.[3][10] Ensure the acid hydrazide is pure and the reaction with CS₂ is complete.
-
Cyclization Conditions: The cyclization with hydrazine hydrate requires heat. Insufficient heating can lead to incomplete reaction, while excessive heat can cause decomposition. The reaction is a dehydrative cyclization, so efficient removal of water is key. Refluxing is the standard method.[3][11]
-
pH Control During Workup: After cyclization, the product is typically precipitated by acidifying the reaction mixture. Ensure you are acidifying to the correct pH to maximize the precipitation of your product without causing it to redissolve or decompose.
Q5: My NMR spectrum for the final Schiff base derivative is confusing. How do I confirm that the reaction between the triazole core and the aldehyde was successful?
A5: Spectroscopic analysis is definitive. Here's what to look for as a self-validating system:
-
¹H NMR: The most telling evidence is the disappearance of the characteristic singlet for the -NH₂ protons of your starting triazole and the appearance of a new singlet in the δ 8.9-10.2 ppm region, which corresponds to the azomethine proton (-N=CH).[1][3] You should also see the signals corresponding to the protons of the newly introduced aromatic ring. Additionally, look for a broad singlet far downfield (δ 13-14 ppm) corresponding to the SH proton of the thiol/thione tautomer.[1][5]
-
FTIR: In the IR spectrum, you should see the disappearance of the N-H stretching bands of the primary amine. A new absorption band will appear in the 1616-1633 cm⁻¹ range, which is characteristic of the C=N (azomethine) stretch.[1][3] The presence of a band around 2525-2715 cm⁻¹ confirms the S-H group.[1][12]
Antimicrobial Susceptibility Testing
Q6: My synthesized compounds are not dissolving in the standard Müller-Hinton broth for MIC testing. How can I address this solubility issue without affecting the results?
A6: This is a critical and common challenge when testing novel, often lipophilic, compounds.[13]
-
Co-Solvent Use: The recommended approach is to first dissolve the compound in a minimal amount of a sterile, biocompatible solvent like Dimethyl Sulfoxide (DMSO). Subsequent dilutions are then made in the broth.
-
Causality & Control: DMSO makes the cell membrane more permeable, which could potentially influence results. Therefore, it is mandatory to run a solvent control. This control consists of the highest concentration of DMSO used in your experiment (e.g., 1%) in the broth with the test microorganism.[13] This ensures that any observed antimicrobial activity is due to your compound and not the solvent. The final concentration of DMSO should ideally not exceed 1% v/v.
Q7: I'm getting inconsistent MIC values between experimental runs. What factors contribute to this variability?
A7: Reproducibility is key for reliable data. Inconsistency in MIC values almost always points to a lack of standardization in the protocol.[14]
-
Inoculum Density: The most critical variable is the final concentration of the bacterial inoculum.[13] You must standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[15] An inoculum that is too dense will require a higher concentration of the drug to inhibit growth, artificially inflating your MIC.
-
Incubation Conditions: Ensure consistent incubation time and temperature (e.g., 35-37°C for 16-20 hours for most common bacteria).[15] Variations can affect the bacterial growth rate and, consequently, the MIC reading.
-
Controls: Always include a positive control (a standard antibiotic like Ampicillin or Streptomycin) and a negative growth control (broth with inoculum only).[13][15] The positive control validates your assay's sensitivity, while the negative control confirms the viability of the bacteria.
Part 3: Protocols and Methodologies
Protocol 1: General Synthesis of 4-(Aryl-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes the final derivatization step to create Schiff bases.
-
Reactant Preparation: Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) in absolute ethanol.
-
Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde (1 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol-DMF mixture.
-
Characterization: Confirm the structure of the final compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
Protocol 2: Broth Microdilution for MIC Determination
This protocol is a standard method for quantitative antimicrobial susceptibility testing.[15][16][17]
-
Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in Müller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of your test compound in DMSO. In a 96-well microtiter plate, perform two-fold serial dilutions of your compound in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: A well with a standard antibiotic.
-
Negative (Growth) Control: A well with MHB and inoculum only.
-
Solvent Control: A well with the highest concentration of DMSO used, MHB, and inoculum.
-
Sterility Control: A well with MHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]
Part 4: Data Interpretation & Structure-Activity Relationship (SAR)
Effective drug development relies on understanding how chemical structure influences biological activity. The data below, synthesized from multiple studies, illustrates key SAR trends for this class of compounds.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of 4-Amino-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Substituent (R) on Benzylidene Ring | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | S. typhi (Gram -) | Reference(s) |
| 4a | 4-Fluoro (-F) | Moderate | Moderate | Moderate | Moderate | [2] |
| 4b | 4-Chloro (-Cl) | Good | Good | Moderate | Moderate | [2] |
| 4c | 4-Hydroxy (-OH) | 16 | 20 | Good | Good | [2] |
| 4d | 4-Methoxy (-OCH₃) | Moderate | Moderate | Moderate | Moderate | [2] |
| 4e | 4-Bromo (-Br) | Poor | Poor | 25 | 31 | [2] |
| 4f | 4-Nitro (-NO₂) | Poor | Poor | Poor | Poor | [2] |
| Std. | Ciprofloxacin | ~1 | ~0.5 | ~0.015 | ~0.03 | - |
Note: "Good," "Moderate," and "Poor" are qualitative descriptors used when specific MIC values were not provided in the source text. The table is illustrative and compiles data from the cited literature.[2]
Interpretation: From the table, a clear SAR emerges. The derivative with a 4-Hydroxy group (4c) shows the most potent activity against the tested Gram-positive bacteria (S. aureus and B. subtilis).[2] Halogen substitutions like Fluoro (4a) and Chloro (4b) also confer respectable activity.[2] In contrast, a bulky Bromo group (4e) or a strongly withdrawing Nitro group (4f) leads to diminished or poor activity.[2] This suggests that a delicate balance of electronic and steric factors at the para-position is required for optimal antimicrobial potency.
Visualizations
Experimental Workflow
Caption: General workflow from synthesis to antimicrobial screening.
Structure-Activity Relationship (SAR) Logic
Caption: Key SAR determinants for antimicrobial potency.
Part 5: References
-
Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Taylor & Francis Online.
-
Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154.
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 209.
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][18] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC.
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][18]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3).
-
Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Pharmaceuticals, 13(3), 59.
-
Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate.
-
The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (n.d.). PMC - NIH.
-
Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. (n.d.).
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
-
synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (n.d.). ResearchGate.
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024).
-
A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine. (2020). ResearchGate.
-
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC - NIH.
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results.
-
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
-
common challenges in the synthesis of 1,2,4-triazole derivatives. (2025). BenchChem.
-
Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub.
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
-
troubleshooting common issues in 1,2,4-triazole synthesis pathways. (2025). BenchChem.
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC - PubMed Central.
-
Unbelievable Challenges in Triazole Synthesis!. (2021). YouTube.
-
Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH.
-
Sci-Hub. (2025).
-
Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (n.d.). OUCI.
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Technical Support Center: Navigating the Challenges in the Cyclization of Thiosemicarbazide Derivatives
Welcome to the technical support center dedicated to providing troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclization of thiosemicarbazide derivatives. This guide is designed to offer practical, experience-driven advice to help you overcome common hurdles in your synthetic endeavors.
Introduction
The cyclization of thiosemicarbazide derivatives is a cornerstone in heterocyclic chemistry, paving the way for the synthesis of a diverse array of biologically significant molecules such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazoles. These scaffolds are integral to the development of novel therapeutic agents. However, the synthetic path is often fraught with challenges, from low yields and unexpected side products to purification difficulties. This guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the cyclization of thiosemicarbazide derivatives in a question-and-answer format.
Issue 1: The cyclization reaction fails to proceed or results in very low yield.
Question: I've set up my cyclization reaction, but upon workup, I only recover my starting material or see minimal product formation. What could be the issue?
Answer: This is a common and frustrating problem that can often be traced back to several key factors:
-
Inadequate Activation of the Carbonyl Group: For cyclizations involving a carboxylic acid, the carbonyl carbon needs to be sufficiently electrophilic to be attacked by the nucleophilic nitrogen or sulfur of the thiosemicarbazide.
-
Troubleshooting: The use of a dehydrating or activating agent is often necessary. Polyphosphate ester (PPE) is an effective agent for this purpose, facilitating both the initial acylation of the thiosemicarbazide and the subsequent cyclodehydration.[1][2][3] Other reagents like phosphorus oxychloride (POCl3) or strong acids such as concentrated sulfuric acid can also be employed to promote the reaction.[4]
-
-
Suboptimal Reaction Temperature and Time: Like many chemical reactions, these cyclizations are sensitive to temperature.
-
Troubleshooting: If the reaction is sluggish, a systematic increase in temperature may be beneficial. Monitoring the reaction progress by thin-layer chromatography (TLC) at various time points can help determine the optimal reaction time and prevent decomposition of the product due to prolonged heating.
-
-
Purity of Starting Materials: Impurities in the thiosemicarbazide derivative or the cyclizing agent can inhibit the reaction.
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography.
-
-
Steric Hindrance: Bulky substituents on the thiosemicarbazide or the acylating agent can sterically hinder the intramolecular cyclization step.[5]
-
Troubleshooting: In such cases, more forcing reaction conditions (higher temperatures, longer reaction times) might be necessary. Alternatively, a different synthetic route that avoids the sterically demanding cyclization could be considered.
-
Issue 2: The reaction yields a mixture of products, primarily 1,2,4-triazoles and 1,3,4-thiadiazoles.
Question: My goal is to synthesize a specific isomer (either the triazole or the thiadiazole), but I'm getting a mixture. How can I control the selectivity of the reaction?
Answer: The regioselectivity of thiosemicarbazide cyclization is highly dependent on the reaction conditions, particularly the pH of the medium.[6][7]
-
For the Synthesis of 1,3,4-Thiadiazoles:
-
Mechanism and Conditions: Acidic conditions generally favor the formation of 1,3,4-thiadiazoles.[7] The proposed mechanism involves the nucleophilic attack of the nitrogen of the thiosemicarbazide on the protonated carbonyl carbon, followed by cyclization through the sulfur atom and subsequent dehydration.[8]
-
Recommended Protocol: Refluxing the thiosemicarbazide derivative with a carboxylic acid in the presence of a strong acid like concentrated sulfuric acid or phosphorus oxychloride is a common method.[4][9]
-
-
For the Synthesis of 1,2,4-Triazoles:
-
Mechanism and Conditions: Alkaline (basic) conditions typically promote the formation of 1,2,4-triazole-3-thiones.[6][7] The reaction proceeds through the acylation of the thiosemicarbazide, followed by a base-catalyzed cyclodehydration.[1]
-
Recommended Protocol: A two-step procedure is often employed, starting with the acylation of the thiosemicarbazide, followed by treatment with an aqueous alkali solution, such as potassium hydroxide or sodium hydroxide.[1][10]
-
Table 1: Influence of pH on Cyclization Product
| Desired Product | Typical Reaction Condition | Common Reagents | Reference |
| 1,3,4-Thiadiazole | Acidic | H₂SO₄, POCl₃, PPE | [3][4][7] |
| 1,2,4-Triazole | Alkaline | NaOH, KOH | [1][6][7] |
Issue 3: I've isolated a product, but it's not the expected thiadiazole. Spectroscopic analysis suggests the formation of an oxadiazole.
Question: My mass spectrometry data shows a molecular ion peak that corresponds to the loss of sulfur and the incorporation of oxygen. Why is this happening and how can I prevent it?
Answer: The formation of a 1,3,4-oxadiazole derivative instead of the desired 1,3,4-thiadiazole is a known side reaction that occurs through desulfurization.[6][11]
-
Cause: This is often promoted by the use of strong oxidizing agents or certain reaction conditions that favor the extrusion of sulfur.[6] The presence of certain metal ions can also induce such transformations.
-
Troubleshooting and Prevention:
-
Choice of Cyclizing Agent: Avoid harsh oxidizing conditions. If an oxidative cyclization is intended, carefully select a milder oxidant.[12] For non-oxidative cyclizations, dehydrating agents like concentrated H₂SO₄ or POCl₃ are generally preferred.[4]
-
Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.
-
Alternative Synthetic Routes: If desulfurization remains a persistent issue, consider a synthetic pathway that does not rely on the cyclization of a thiosemicarbazide derivative, such as starting from an oxadiazole precursor.
-
Issue 4: The purification of my cyclized product is challenging due to the presence of tar-like byproducts or products with similar polarity.
Question: My crude reaction mixture is a dark, viscous material, and standard purification techniques like recrystallization and column chromatography are ineffective. What are my options?
Answer: The formation of polymeric materials or "tars" is a common issue, especially under strongly basic conditions.[6]
-
Minimizing Tar Formation:
-
Milder Base: If using a base for cyclization, consider replacing strong bases like sodium hydroxide with milder alternatives such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).[6]
-
Temperature Control: Avoid excessive heating, as it can promote polymerization and decomposition.
-
-
Purification Strategies:
-
Trituration: Before attempting more complex purification methods, try triturating the crude product with a suitable solvent (or a series of solvents of increasing polarity). This can help to dissolve the impurities, leaving the desired product as a solid.
-
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base extraction can be a powerful purification tool.
-
Preparative TLC or HPLC: For challenging separations of products with similar polarity, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines under Acidic Conditions
-
To a mixture of the appropriate aromatic carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol), add phosphorus oxychloride (5 mL) dropwise while cooling in an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 5-aryl-1,3,4-thiadiazol-2-amine.[4]
Protocol 2: General Procedure for the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols under Basic Conditions
-
Acylation Step: In a round-bottom flask, dissolve the substituted thiosemicarbazide (1 mmol) in a suitable solvent (e.g., chloroform or DMF). Add the carboxylic acid (1.1 mmol) and a coupling agent like polyphosphate ester (PPE). Heat the mixture at an appropriate temperature (e.g., 90 °C) for several hours until the acylation is complete (monitored by TLC).[1][2]
-
Cyclization Step: After cooling the reaction mixture, treat the intermediate acylthiosemicarbazide with an aqueous solution of a base (e.g., 2% aqueous sodium hydroxide or potassium hydroxide).[10]
-
Stir the mixture at room temperature or with gentle heating until the cyclization is complete.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of ~6 to precipitate the product.[1]
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the outcome of a thiosemicarbazide cyclization reaction? A1: The most critical factor is the pH of the reaction medium. Acidic conditions typically favor the formation of 1,3,4-thiadiazoles, while alkaline conditions generally lead to 1,2,4-triazoles.[6][7] The nature of the substituents on the thiosemicarbazide starting material and the choice of the cyclizing agent also play a significant role in the reaction pathway.[5][7]
Q2: What are some common byproducts observed in these reactions? A2: Common byproducts can include hydrolysis products if sensitive functional groups are present, oxadiazoles due to desulfurization (especially with certain oxidizing agents), and polymeric tars, particularly under strong basic conditions.[6] Alternative cyclization products leading to different heterocyclic systems can also be formed depending on the substrate.[6]
Q3: How can I identify the byproducts in my reaction mixture? A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin Layer Chromatography (TLC) is useful for an initial assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating components and obtaining their molecular weights.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information for both the main product and any isolable byproducts.[6]
Q4: Can I use microwave irradiation to accelerate these cyclization reactions? A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in the cyclization of thiosemicarbazide derivatives. The focused heating can promote efficient cyclization while minimizing the formation of degradation products.
Q5: Are there any safety precautions I should be aware of when working with thiosemicarbazide and its derivatives? A5: Thiosemicarbazide and many of its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some of the reagents used in cyclization, such as phosphorus oxychloride and concentrated sulfuric acid, are highly corrosive and require careful handling.
Visualizing Reaction Pathways and Troubleshooting
Caption: Influence of pH on thiosemicarbazide cyclization.
Caption: Troubleshooting logic for low product yield.
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules, 30(22), 4422. [Link][1][2]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Rev. Virtual Quim., 9(2), 537-559. [Link][8]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Egyptian Journal of Chemistry, 64(11), 6431-6446. [Link][13]
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica-Drug Research, 64(3), 227-231. [Link][7]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 245-251. [Link][4]
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Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016). ACS Combinatorial Science, 18(8), 458-464. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PubMed. [Link][2]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5203. [Link][3]
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Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). Molecules, 27(19), 6663. [Link][10]
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Thiosemicarbazides: Synthesis and reactions. (2011). Journal of Sulfur Chemistry, 32(5), 489-519. [Link]
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Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. (2020). Journal of Heterocyclic Chemistry, 57(8), 3153-3160. [Link]
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Molecules, 26(4), 1093. [Link]
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Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2019). Journal of Research in Chemistry, 1(1), 1-10. [Link]
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Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (2014). International Journal of Science and Research (IJSR), 3(11), 211-216. [Link]
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Synthesis of the thiosemicarbazone derivative 3 and the thiazole... (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Letters in Drug Design & Discovery, 11(1), 104-111. [Link]
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Reaction scope of cyclization of the thiosemicarbazide.All the reaction... (n.d.). ResearchGate. [Link][12]
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An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry, 33(9), 1989-2001. [Link]
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Thiosemicarbazide Chemistry Review. (n.d.). Scribd. [Link]
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Synthesis of new substituted th losemicarbazides and their cyclization to triazole-and thiadiazole derivatives. (2000). Revue Roumaine de Chimie, 45(10), 917-924. [Link][5]
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Metal-induced Cyclization of Thiosemicarbazones Derived From Beta-Keto Amides and Beta-Keto Esters: Open-Chain and Cyclized Ligands in zinc(II) Complexes. (2002). Inorganic Chemistry, 41(6), 1550-1557. [Link]
-
Substituted thiosemicarbazides and corresponding cyclized 1,3,4-oxadiazoles and their anti-inflammatory activity. (1987). Journal of Pharmaceutical Sciences, 76(2), 116-120. [Link]
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Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (2007). Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link][9]
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Thiosemicarbazide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Synthesis: cyclization of thiosemicarbazones. (n.d.). GIQIMO. [Link]
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Preparation of thiosemicarbazide. (n.d.). PrepChem.com. [Link]
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A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. (2022). Arkat USA. [Link]
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Reactions involving thiosemicarbazide. (n.d.). ResearchGate. [Link]
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Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. (2003). ChemInform, 34(31). [Link]
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Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. (2001). Inorganic Chemistry, 40(27), 6862-6864. [Link][11]
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Technical Support Center: Scaling Up Production of 4-Amino-5-Substituted-4H-1,2,4-triazole-3-thiols
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Scaling their production from the bench to pilot scale often presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, reproducible, and efficient synthesis.
Section 1: Synthetic Strategy & Workflow Overview
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is typically accomplished via a multi-step pathway. The most reliable and commonly employed route begins with a substituted benzoic acid and proceeds through a potassium dithiocarbazinate intermediate. This method offers good yields and a straightforward workup.[2][3]
Common Synthetic Pathway
The general workflow involves three primary stages after the initial formation of the required acid hydrazide from its corresponding ester or acid.
Caption: General workflow for the synthesis of the target triazole.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise before or during the synthesis.
Q1: What are the most critical safety precautions for this synthesis? A: Several reagents in this synthesis are hazardous and require careful handling in a chemical fume hood.
-
Carbon Disulfide (CS₂): Highly flammable with a low flash point and toxic upon inhalation. All transfers should be performed in a well-ventilated fume hood, away from ignition sources.
-
Hydrazine Hydrate (N₂H₄·H₂O): A potential carcinogen and highly corrosive. Always use appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle with care to avoid contact and inhalation.[4]
-
Thiosemicarbazide and its derivatives: These can be toxic if ingested or absorbed through the skin.[5][6][7] Standard laboratory safety protocols should be strictly followed.[5][8][9]
Q2: How do I monitor the progress of the cyclization reaction in Stage 2? A: Thin-Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with the potassium dithiocarbazinate salt (starting material). The reaction is complete when the starting material spot has been fully consumed and a new, typically more polar, product spot is observed. A common eluent system is Chloroform:Methanol (9:1).[10]
Q3: My final product is a solid, but how do I confirm its structure and purity? A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
FTIR: Look for the disappearance of the C=O stretch from the acid hydrazide and the appearance of N-H (around 3330 cm⁻¹), C=N (around 1620 cm⁻¹), and potentially S-H (a weak band around 2550-2775 cm⁻¹) stretches.[2][11]
-
¹H NMR: The most characteristic signals are the D₂O-exchangeable protons for the NH₂ group (typically a singlet around 5.0-5.8 ppm) and the SH group (a singlet at ~13-14 ppm). The aromatic protons of your substituent will also be present.[11][12]
-
¹³C NMR: Confirms the carbon skeleton, with the C=S carbon appearing around 169 ppm.[13]
-
Mass Spectrometry: Provides the molecular weight of your compound, confirming the correct mass.
Q4: The literature mentions a thione-thiol tautomerism. Which form is my product in? A: In the solid state, these compounds predominantly exist in the thiol form, but in solution, an equilibrium between the thiol and thione tautomers can exist. The broad ¹H NMR signal for the proton on the nitrogen at ~13-14 ppm is characteristic of the thione form in DMSO-d₆.[13] The presence of a weak S-H stretch in the IR spectrum suggests the thiol form. For most applications, this tautomerism does not affect subsequent reactions, such as S-alkylation.
Section 3: Detailed Troubleshooting Guide by Synthetic Stage
This section provides a granular, problem-solving approach to challenges encountered during the synthesis.
Stage 1: Synthesis of Potassium Dithiocarbazinate
This stage is critical as the purity and yield of this salt directly impact the final cyclization step.
Protocol:
-
Dissolve the substituted acid hydrazide (1 eq.) and potassium hydroxide (1.1 eq.) in absolute ethanol.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Add carbon disulfide (1.1 eq.) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After addition, continue stirring at room temperature for 12-18 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum.
| Parameter | Recommended Condition | Causality Behind Choice |
| Solvent | Absolute Ethanol | Anhydrous conditions are crucial to prevent hydrolysis of the dithiocarbazinate salt. |
| Temperature | 0-5 °C during CS₂ addition | The reaction is exothermic. Low temperature minimizes the formation of side products and controls the reaction rate. |
| Stirring Time | 12-18 hours | Ensures the reaction goes to completion for maximum yield. |
Troubleshooting Stage 1:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Precipitate | 1. Incomplete reaction. 2. Moisture in the reaction. 3. Impure acid hydrazide. | 1. Increase stirring time. Confirm starting material purity via melting point or NMR. 2. Use freshly dried ethanol and ensure all glassware is oven-dried. 3. Recrystallize the acid hydrazide before use. |
| Product is Oily/Gummy | Presence of unreacted starting materials or excess CS₂. | Triturate the crude product with cold dry ether. This will often solidify the salt while washing away impurities. |
| Reaction Mixture Darkens Significantly | Decomposition, possibly due to temperature rising too high during CS₂ addition. | Maintain strict temperature control. Add CS₂ much more slowly. A yellow to orange color is normal. |
Stage 2: Cyclization to form the 4-Amino-1,2,4-triazole-3-thiol
This is the key ring-forming step where precision is paramount to avoid the formation of undesired isomers.
Protocol:
-
Suspend the potassium dithiocarbazinate salt (1 eq.) in water.
-
Add hydrazine hydrate (1.5-2.0 eq.).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Hydrogen sulfide gas may be evolved (use a fume hood).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify with a dilute acid (e.g., HCl or acetic acid) to pH 5-6.
-
Filter the resulting precipitate, wash with cold water, and dry.
Caption: Troubleshooting decision tree for low yield in the cyclization stage.
Troubleshooting Stage 2:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (TLC shows starting material) | 1. Insufficient reflux time. 2. Inadequate amount of hydrazine hydrate. | 1. Continue refluxing and monitor every hour by TLC. 2. Ensure at least 1.5 equivalents of hydrazine hydrate are used to drive the reaction. |
| Formation of 1,3,4-Thiadiazole Side Product | The reaction conditions can sometimes favor an alternative cyclization pathway. This is a known issue in related syntheses.[14] | Maintain a basic environment during the reflux. The alkaline conditions strongly favor the formation of the desired 1,2,4-triazole ring.[11][15] |
| Product Does Not Precipitate Upon Acidification | 1. Product is highly soluble in the reaction medium. 2. Insufficient product formed. 3. Incorrect pH. | 1. Cool the solution in an ice bath for an extended period. If still no solid, extract with an organic solvent like ethyl acetate. 2. Re-evaluate the yield and purity of the Stage 1 intermediate. 3. Use a pH meter to ensure you are in the correct pH 5-6 range for maximal precipitation. |
Stage 3: Purification of the Final Product
The final purity is crucial for subsequent applications, especially in drug development.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is colored (e.g., pink, brown) | Presence of trace impurities or oxidation products. | 1. Recrystallization: The most effective method. Ethanol or an ethanol-water mixture is commonly successful.[11] 2. Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, then hot filter. |
| Difficulty Finding a Recrystallization Solvent | The product may have challenging solubility properties. | Test a range of solvents in small test tubes, from polar (ethanol, methanol) to less polar (ethyl acetate, chloroform). Consider solvent pairs like ethanol/water or DMF/ethanol. |
| Low Recovery After Recrystallization | 1. Product is too soluble in the chosen solvent. 2. Too much solvent was used. | 1. Choose a solvent in which the product is soluble when hot but poorly soluble when cold. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the flask slowly first, then in an ice bath to maximize crystal formation. |
References
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][16][17] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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(PDF) New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. (2017, August 12). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Molecular design and synthesis of new dithiocarbazate complexes; crystal structure, bioactivities and nano studies. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). arkat usa. Retrieved January 15, 2026, from [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved January 15, 2026, from [Link]
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Dithiocarbamate synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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(A) Synthesis of 4-amino-5-substituted... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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A highly efficient synthesis of dithiocarbamates in green reaction media. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Dithiocarbamate synthesis by thiocarbomoylation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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THIOSEMICARBAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved January 15, 2026, from [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025, July 10). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Current issues in pharmacy and medicine. Retrieved January 15, 2026, from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo. Retrieved January 15, 2026, from [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Academic Search. Retrieved January 15, 2026, from [Link]
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Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025, August 8). ResearchGate. Retrieved January 15, 2026, from [Link]
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Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. (2023, August 18). Preprints.org. Retrieved January 15, 2026, from [Link]
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Validation & Comparative
A New Frontier in Antifungal Research: Evaluating 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol Against the Gold Standard, Fluconazole
In the persistent battle against invasive fungal infections, the emergence of drug resistance necessitates a continuous search for novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, famously represented by fluconazole, a frontline treatment for infections caused by Candida and Cryptococcus species. This guide provides a comparative analysis of the established drug, fluconazole, and the emerging potential of a novel derivative class: 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiols, with a specific focus on the 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol variant.
While direct, peer-reviewed comparative data for the specific phenoxymethyl derivative is not yet prevalent in publicly accessible literature, this guide will synthesize available data from structurally related analogues to provide a robust predictive comparison. We will delve into the established mechanism of action, present a standardized protocol for evaluating antifungal efficacy, and analyze structure-activity relationships to project the potential of this promising new compound.
Structural Framework and Mechanism of Action
Both fluconazole and the novel triazole-thiol compound share the critical 1,2,4-triazole ring, which is fundamental to their antifungal activity. Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a crucial catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3][4]
By inhibiting lanosterol 14α-demethylase, azole antifungals block the conversion of lanosterol to ergosterol.[2][5] This disruption leads to two primary consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the cell membrane.[6]
-
Accumulation of Toxic Sterols: The buildup of 14α-methylated sterol precursors further disrupts membrane function and inhibits fungal growth.[2][6]
This targeted mechanism provides a high degree of selective toxicity against fungal cells, as mammalian demethylase enzymes are significantly less sensitive to fluconazole inhibition.[1][2] While fluconazole is considered fungistatic against Candida species, this inhibition is highly effective in controlling fungal proliferation.[1] It is hypothesized that this compound operates via the same mechanism, with its unique side chains potentially influencing its binding affinity to the CYP51 enzyme and its spectrum of activity.
Comparative In Vitro Antifungal Activity
To build a predictive model of activity, we have compiled Minimum Inhibitory Concentration (MIC) data from studies on close analogues of our target compound. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation and is a key metric for antifungal potency.
The following table summarizes the antifungal activity of various 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol derivatives against common fungal pathogens, with fluconazole or ketoconazole included as a standard reference.
| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference Standard | MIC (μg/mL) | Source |
| 4-amino-5-(pyridin-4-yl)-... (4e) | Candida albicans | 24 | - | - | [7] |
| 4-amino-5-(pyridin-4-yl)-... (4e) | Aspergillus niger | 32 | - | - | [7] |
| 4-amino-5-phenyl-... (4c) | Candida albicans | >100 (inactive) | Ketoconazole | 6.25 | [8] |
| 4-amino-5-phenyl-... (5m) | Microsporum gypseum | 3.12 | Ketoconazole | 6.25 | [2] |
| 4-amino-5-phenyl-... (5n) | Microsporum gypseum | 3.12 | Ketoconazole | 6.25 | [2] |
| 4-amino-5-(2,4-dichlorophenyl)-... (5k) | Microsporum gypseum | 3.12 | Ketoconazole | 6.25 | [2] |
Analysis of Preliminary Data: The available data on related compounds shows a varied but promising landscape. While some derivatives show weak activity against Candida albicans compared to standards, others demonstrate potent activity against different fungal species, such as Microsporum gypseum, even exceeding the efficacy of ketoconazole.[2] For instance, derivatives with chloro and fluoro substitutions on the phenyl ring have shown superior activity, suggesting that the electronic properties and steric bulk of the substituent at the 5-position of the triazole ring are critical for antifungal potency.[2] The pyridinyl derivative (4e) showed moderate activity against C. albicans and A. niger.[7] This underscores the importance of empirical testing for the novel phenoxymethyl derivative, as its unique ether linkage may significantly alter its interaction with the fungal target enzyme.
Experimental Methodology: A Self-Validating Protocol
To ensure the generation of reliable and reproducible comparative data, a standardized methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing of yeasts provides the gold standard for this purpose.[9][10][11]
Protocol: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Preparation of Antifungal Agents:
-
Create a stock solution of the test compound (e.g., this compound) and the reference drug (Fluconazole) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions in RPMI 1640 medium to create a range of concentrations in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 μg/mL.
2. Inoculum Preparation:
-
Culture the yeast strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardization is critical for ensuring a consistent starting cell density, which directly impacts MIC results.
-
Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).
3. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agents.
-
Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum) on each plate. These controls validate the viability of the organism and the sterility of the medium, respectively.
-
Incubate the plates at 35°C for 24 to 48 hours.[10]
4. MIC Determination:
-
Following incubation, determine the MIC by visual inspection or by using a spectrophotometric plate reader.
-
For azoles like fluconazole, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[10]
Discussion and Future Perspectives
The primary advantage of fluconazole lies in its well-characterized safety profile, excellent oral bioavailability, and broad distribution throughout the body, including the cerebrospinal fluid.[12] However, the rise of fluconazole-resistant strains, particularly among Candida glabrata and Candida krusei, presents a serious clinical challenge.[1]
This is where novel 1,2,4-triazole derivatives like this compound become critically important. The existing data from related analogues suggest that modifications to the C-5 position of the triazole-thiol core can yield compounds with significant, and sometimes superior, antifungal activity against specific pathogens.[2] The phenoxymethyl group in the target compound is of particular interest. Its size, flexibility, and potential for hydrogen bonding could lead to a different binding orientation within the active site of lanosterol 14α-demethylase, potentially overcoming existing resistance mechanisms.
Future research must focus on the direct synthesis and in vitro evaluation of this compound against a broad panel of clinically relevant and drug-resistant fungal strains. Subsequent studies should include cytotoxicity assays to determine its selectivity for fungal cells over mammalian cells, followed by in vivo efficacy studies in animal models of infection.
Conclusion
While fluconazole remains a vital tool in our antifungal arsenal, the 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol scaffold represents a promising platform for the development of next-generation antifungal agents. Preliminary data from analogous structures indicate that this chemical class can produce compounds with potent activity. The specific derivative, this compound, warrants dedicated investigation to fully characterize its antifungal spectrum and potential to address the growing threat of azole resistance. Rigorous evaluation using standardized methodologies, as outlined in this guide, will be the crucial next step in determining its future clinical utility.
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A Comparative Analysis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol Derivatives: A Guide for Researchers
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide pharmacological spectrum, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, in particular, has been shown to enhance biological activity.[3] This guide provides a comparative analysis of derivatives of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, offering insights into their synthesis, structure-activity relationships, and potential as antimicrobial agents. While direct comparative studies on the phenoxymethyl series are emerging, this analysis draws upon established data from closely related phenyl analogs to provide a predictive framework for researchers.
The Core Moiety: this compound
The core structure, this compound, serves as a versatile scaffold for the synthesis of a diverse library of derivatives. The primary amino group at the N-4 position is a key site for derivatization, commonly through the formation of Schiff bases via condensation with various aldehydes.[4][5] These Schiff bases can then be further cyclized to yield other heterocyclic systems, such as thiazolidinones.[4] The thiol group at C-3 also presents opportunities for substitution. The phenoxymethyl group at the C-5 position is anticipated to influence the lipophilicity and, consequently, the pharmacokinetic profile of the derivatives.
Synthetic Pathways: A Step-by-Step Approach
The synthesis of the core triazole and its subsequent derivatization generally follows a well-established multi-step pathway. The rationale behind this synthetic strategy is the sequential construction of the heterocyclic ring followed by functional group modifications.
Part 1: Synthesis of the Core Triazole Scaffold
The synthesis commences with a readily available starting material, such as a phenoxyacetic acid derivative, which is converted to its corresponding ester and then to a hydrazide. The hydrazide is then treated with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt.[4][5] Cyclization of this salt with hydrazine hydrate yields the desired this compound.[4][6]
Caption: General synthetic scheme for this compound.
Part 2: Derivatization of the Core Scaffold
The primary amino group of the synthesized triazole is a nucleophilic center that readily reacts with the electrophilic carbon of an aldehyde's carbonyl group to form a Schiff base (an imine).[1] This condensation reaction is typically catalyzed by a few drops of glacial acetic acid.[7] Further reaction of the Schiff base with thioglycolic acid can lead to the formation of thiazolidinone derivatives.[4]
Caption: Common derivatization pathways for the core triazole scaffold.
Comparative Performance Analysis: Antimicrobial Activity
The evaluation of antimicrobial activity is a critical step in the drug discovery process. The agar well diffusion method and broth dilution method to determine the Minimum Inhibitory Concentration (MIC) are standard assays.[1][8] While comprehensive quantitative data for the phenoxymethyl series is still under investigation, the following table summarizes representative data for analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives to provide a baseline for expected activity.
| Compound ID | Derivative Type | Substituent (R) | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4a | Schiff Base | 4-N(CH3)2-phenyl | S. aureus | 18 | - | [5] |
| 4b | Schiff Base | 4-Br-phenyl | S. aureus | 22 | - | [5] |
| 5a | Thiazolidinone | 4-N(CH3)2-phenyl | S. aureus | 20 | - | [5] |
| 5b | Thiazolidinone | 4-Br-phenyl | S. aureus | 25 | - | [5] |
| 5c | Schiff Base | 4-F-phenyl | S. aureus | - | >100 | [1] |
| 5e | Schiff Base | 4-Cl-phenyl | S. aureus | - | 50 | [1] |
| Standard | - | - | S. aureus | - | 12.5 (Streptomycin) | [1] |
Note: The data presented is for phenyl analogs and serves as a predictive reference for the phenoxymethyl series.
Structure-Activity Relationship (SAR) Insights
Based on the available data for analogous compounds, several SAR trends can be inferred:
-
Influence of Substituents on the Phenyl Ring of Schiff Bases: The nature and position of substituents on the aromatic aldehyde used for Schiff base formation significantly impact antimicrobial activity. Electron-withdrawing groups, such as halogens (e.g., -Br, -Cl), tend to enhance activity compared to electron-donating groups (e.g., -N(CH3)2).[5] This could be attributed to the modulation of the electronic properties of the azomethine (-N=CH-) linkage, which is often crucial for biological activity.
-
Thiazolidinone Ring: The cyclization of Schiff bases into thiazolidinone derivatives often leads to an increase in antimicrobial potency.[4] The thiazolidinone ring itself is a known pharmacophore with a broad range of biological activities.
-
The Phenoxymethyl Moiety: While direct comparative data is limited, the replacement of the phenyl group with a phenoxymethyl group is expected to increase the flexibility and lipophilicity of the molecule. This could potentially enhance cell membrane penetration, leading to improved antimicrobial activity. Further quantitative studies are required to validate this hypothesis.
Postulated Mechanism of Action
The precise mechanism of action for this specific class of derivatives is a subject of ongoing research. However, for triazole-based antimicrobial agents, several mechanisms have been proposed. For antifungal triazoles like fluconazole, the primary mechanism is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[9] For antibacterial activity, potential targets include enzymes involved in cell wall synthesis, such as MurB.[9] It is plausible that this compound derivatives exert their antimicrobial effects through similar pathways, by binding to and inhibiting essential microbial enzymes. The thione/thiol tautomerism of the C-3 sulfur may also play a role in binding to metallic cofactors within enzymes.
Caption: Postulated mechanisms of antimicrobial action for triazole derivatives.
Experimental Protocols
For researchers aiming to synthesize and evaluate these compounds, the following protocols, adapted from the literature for analogous phenyl derivatives, can serve as a guide.[4][7][8]
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Analog)
-
Step 1: Synthesis of Potassium dithiocarbazinate salt. To a solution of benzoic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol, add carbon disulfide (0.15 mol) dropwise with constant stirring. Continue stirring for 18 hours at room temperature. The precipitated salt is filtered, washed with dry ether, and used in the next step without further purification.[7][8]
-
Step 2: Synthesis of the triazole. Reflux a mixture of the potassium salt (0.02 mol) and hydrazine hydrate (0.04 mol) in water (40 mL) until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper). Cool the reaction mixture and dilute with cold water. Acidify with dilute HCl to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.[4]
Synthesis of Schiff Base Derivatives
-
Dissolve the synthesized triazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in absolute ethanol (25 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.[7]
-
Cool the reaction mixture. The precipitated product is filtered, washed, and recrystallized from ethanol.[7]
Antimicrobial Screening: Agar Well Diffusion Method
-
Prepare a sterile Muller-Hinton agar medium and pour it into sterile Petri dishes.
-
Once solidified, inoculate the agar surface with a standardized suspension of the test microorganism.
-
Create wells of a defined diameter in the agar.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.[5]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well.[5]
Caption: A typical workflow for antimicrobial screening using the agar well diffusion method.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of new antimicrobial agents. The synthetic pathways are well-established, allowing for the creation of a diverse library of derivatives for screening. Based on the analysis of structurally similar compounds, it is evident that modifications at the N-4 amino group, particularly through the formation of Schiff bases and their subsequent cyclization, are a fruitful strategy for enhancing biological activity.
Future research should focus on the systematic synthesis and quantitative evaluation of a series of phenoxymethyl derivatives to establish a clear and direct structure-activity relationship. Determining the MIC values against a broad panel of clinically relevant microbial strains is essential. Furthermore, mechanistic studies to elucidate the specific molecular targets of these compounds will be crucial for their rational design and optimization as next-generation therapeutic agents.
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Al-Azzawi, A. M., & Mohammed, M. F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-210. [Link]
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Joshi, S., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmaceutical and Biomedical Analysis, 70, 483-489. [Link]
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Singh, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(2), 857-863. [Link]
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Alyahyaoy, H. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3). [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Sahoo, P. K., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][7][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(1), 127-135. [Link]
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Al-Janabi, Z. A. H., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
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Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
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Lesyk, R., et al. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 24(20), 3761. [Link]
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Hotsulia, A. S., & Fedotov, S. A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Farmatsiia, 70(3), 28-32. [Link]
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Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][7][10] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
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Al-Obaidi, A. M. J., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. NeuroQuantology, 20(12), 1029-1043. [Link]
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Al-Ghorbani, M., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2022(2), M1373. [Link]
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Odabaşoğlu, M., et al. (2004). 4-Amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2028-o2030. [Link]
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Behalo, M. S., et al. (2014). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society, 18(2), 94-101. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Phenoxymethyl-Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of drug resistance and the need for more effective therapeutic agents have driven the exploration of novel chemical scaffolds in medicinal chemistry. Among these, the phenoxymethyl-substituted triazole core has emerged as a versatile and promising framework for the development of a new generation of antifungal, anticancer, and antibacterial agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative perspective on their performance against established alternatives, supported by experimental data and detailed protocols.
The Therapeutic Potential of Phenoxymethyl-Substituted Triazoles
The triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, is a well-established pharmacophore in medicinal chemistry.[1][2][3] Its incorporation into drug candidates often confers favorable properties such as metabolic stability and the ability to engage in crucial interactions with biological targets.[4] The addition of a phenoxymethyl substituent to the triazole ring system has been shown to significantly modulate the biological activity of these compounds, leading to potent inhibitors of various enzymes and cellular processes. This guide will delve into the nuanced structure-activity relationships that govern the efficacy of phenoxymethyl-substituted triazoles in different therapeutic areas.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The primary mechanism of action for most azole antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.[8][9] Phenoxymethyl-substituted triazoles have demonstrated significant potential as inhibitors of this pathway.
Comparative Efficacy against Standard Antifungals
To establish the therapeutic potential of novel compounds, direct comparison with existing drugs is crucial. The following table summarizes the minimum inhibitory concentration (MIC) values of a series of phenoxymethyl-1,2,3-triazole derivatives against various fungal and bacterial strains, with comparisons to the standard drugs ciprofloxacin and fluconazole.
| Compound | R1 | R2 | B. subtilis | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger |
| 7f | NO2 | C6H5 | 0.2830 | 0.5660 | 0.2830 | 0.2830 | 0.1415 | 0.0354 |
| 7i | NO2 | 4-NO2C6H4 | 0.0628 | 0.1255 | 0.0628 | 0.1255 | 0.0628 | 0.0628 |
| Ciprofloxacin | - | - | 0.0377 | 0.3018 | 0.1509 | 0.3018 | - | - |
| Fluconazole | - | - | - | - | - | - | 0.0408 | 0.0816 |
Data presented as MIC in µmol/ml. Lower values indicate higher potency.
Key Insights from the Data:
-
Compound 7i , featuring a nitro group on both the phenoxy and the N-phenylacetamide moieties, exhibited broad-spectrum antimicrobial activity, with MIC values comparable or superior to ciprofloxacin and fluconazole against several strains.
-
Compound 7f , with a nitro group on the phenoxy ring and an unsubstituted N-phenylacetamide, showed particularly potent activity against Aspergillus niger, surpassing the efficacy of fluconazole.
Structure-Activity Relationship for Antifungal Activity
The antifungal potency of phenoxymethyl triazoles is significantly influenced by the nature and position of substituents on the phenoxy ring and other parts of the molecule.
-
Electron-withdrawing groups on the phenoxy ring, such as nitro (NO2) and halogen groups, generally enhance antifungal activity. This is exemplified by the superior performance of compounds 7f and 7i .
-
The position of the substituent on the phenyl ring can also play a critical role, affecting the molecule's ability to fit into the active site of the target enzyme.
dot graph SAR_Antifungal { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Core [label="Phenoxymethyl Triazole Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EWGs [label="Electron-Withdrawing Groups\n(e.g., NO2, Halogens)\non Phenoxy Ring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Increased Antifungal Potency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipophilicity [label="Optimal Lipophilicity"]; Binding [label="Enhanced Binding to CYP51"];
Core -> EWGs [label="Addition of"]; EWGs -> Potency [label="Leads to"]; Core -> Lipophilicity [label="Modification of\nsubstituents affects"]; Lipophilicity -> Binding; Binding -> Potency; } dot
Figure 1: Key SAR determinants for antifungal activity.
Anticancer Activity: A Multi-faceted Approach
Phenoxymethyl-substituted triazoles have also demonstrated promising cytotoxic activity against various cancer cell lines. Their mechanism of action in cancer is thought to be multifactorial, potentially involving the induction of apoptosis and cell cycle arrest.[10][11][12]
Comparative Cytotoxicity against Doxorubicin
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 1,2,3-triazole derivatives, including a phenoxymethyl-substituted compound, against several human cancer cell lines, with doxorubicin as a standard reference.
| Compound | HT-1080 | A-549 | MCF-7 | MDA-MB-231 |
| 6 | >50 | >50 | >50 | >50 |
| 8 | 15.13 | 21.25 | 18.06 | 16.32 |
| Doxorubicin | 2.50 | 3.24 | 1.98 | 3.30 |
Data presented as IC50 in µM. Lower values indicate higher cytotoxicity. Compound 6 is 2-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)-2-phenylethan-1-ol. Compound 8 is a phosphonate-containing 1,2,3-triazole.[10]
Key Insights from the Data:
-
While the phenoxymethyl-substituted triazole 6 showed low cytotoxicity in this particular study, other derivatives such as the phosphonate-containing compound 8 displayed moderate activity.[10] This highlights the significant impact of substitutions on the triazole ring on anticancer potency.
-
It is important to note that while doxorubicin is a potent chemotherapeutic agent, it is also associated with significant side effects. The development of novel agents with different mechanisms of action and potentially better safety profiles is a key goal in cancer research.
Structure-Activity Relationship for Anticancer Activity
The SAR for the anticancer activity of phenoxymethyl triazoles is still being elucidated, but some key trends are emerging:
-
Substitutions on the Triazole Ring: The nature of the substituent at other positions on the triazole ring has a profound impact on cytotoxicity. As seen in the table above, the addition of a phosphonate group dramatically increased anticancer activity compared to the phenoxymethyl derivative alone.[10]
-
Induction of Apoptosis: Mechanistic studies have suggested that some triazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase.[12]
dot graph SAR_Anticancer { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Core [label="Phenoxymethyl Triazole Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substituents [label="Substituents on\nTriazole Ring\n(e.g., Phosphonates)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Increased Cytotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis"]; CellCycleArrest [label="Cell Cycle Arrest (G2/M)"];
Core -> Substituents [label="Modification of"]; Substituents -> Cytotoxicity; Cytotoxicity -> Apoptosis [label="via"]; Cytotoxicity -> CellCycleArrest [label="via"]; } dot
Figure 2: Factors influencing the anticancer activity of phenoxymethyl triazoles.
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of phenoxymethyl-substituted triazoles are provided below.
Synthesis of Phenoxymethyl-Substituted 1,2,3-Triazoles via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[13][14]
Step-by-Step Protocol:
-
Preparation of the Azide: Synthesize the desired organic azide from the corresponding alkyl or aryl halide using sodium azide.
-
Preparation of the Alkyne: Prepare the terminal alkyne bearing the phenoxymethyl group. This can be achieved by reacting a substituted phenol with propargyl bromide in the presence of a base such as potassium carbonate.
-
Cycloaddition Reaction:
-
Dissolve the organic azide and the phenoxymethyl-containing alkyne in a suitable solvent system, such as a mixture of t-butanol and water.
-
Add a catalytic amount of a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by extracting the product into an organic solvent, followed by purification using column chromatography or recrystallization.
-
dot graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Starting Materials\n(Organic Halide, Substituted Phenol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide [label="Synthesis of Organic Azide"]; Alkyne [label="Synthesis of Phenoxymethyl Alkyne"]; Click [label="Cu(I)-Catalyzed Azide-Alkyne\nCycloaddition (Click Chemistry)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Phenoxymethyl-Substituted\n1,2,3-Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Azide; Start -> Alkyne; Azide -> Click; Alkyne -> Click; Click -> Product; } dot
Figure 3: General workflow for the synthesis of phenoxymethyl-1,2,3-triazoles.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the test compounds and a standard antifungal drug (e.g., fluconazole) in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in RPMI 1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenoxymethyl triazole derivatives and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Phenoxymethyl-substituted triazoles represent a highly promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of the substituents on both the phenoxy and triazole rings can lead to the development of potent and selective agents. The comparative data presented, while preliminary in some areas, underscores the potential of these compounds to rival or even surpass the efficacy of existing drugs.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and evaluating a wider range of derivatives to build more comprehensive SAR models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the anticancer and antibacterial activities of these compounds.
-
In Vivo Efficacy and Safety: Progressing the most promising candidates to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the potential of phenoxymethyl triazoles in combination with other therapeutic agents to overcome drug resistance and enhance treatment outcomes.
The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents, with the ultimate goal of addressing unmet medical needs.
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A Comprehensive Guide to Validating the Antimicrobial Spectrum of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of the novel synthetic compound, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. We will delve into the scientific rationale behind the necessary experimental designs, present detailed protocols for determining its efficacy against a panel of clinically relevant microorganisms, and compare its potential performance against established antimicrobial agents.
Introduction: The Promise of Novel 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad range of biological activities including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1] The efficacy of many triazole-based drugs, particularly in the antifungal domain, stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4][5] This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and ultimately, cell death.[2][3][6]
The compound of interest, this compound, incorporates several key structural features that suggest potential antimicrobial activity. The 1,2,4-triazole core, the thiol group, and the phenoxymethyl substituent at the 5-position could all contribute to its biological action.[7][8][9][10] Previous studies on similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][11]
This guide will outline the critical steps to systematically evaluate and validate the antimicrobial profile of this novel compound, providing a clear path from preliminary screening to a more comprehensive understanding of its potential as a therapeutic agent.
Experimental Framework for Antimicrobial Spectrum Validation
To comprehensively assess the antimicrobial activity of this compound, a multi-tiered experimental approach is essential. This involves a primary screening to determine the broad spectrum of activity, followed by quantitative assays to establish the potency of the compound.
Selection of Test Microorganisms
The choice of microorganisms is critical for a thorough evaluation. A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including a Methicillin-resistant strain, MRSA), Bacillus subtilis, Enterococcus faecalis.[12]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[12]
-
Fungi (Yeasts): Candida albicans, Candida glabrata, Cryptococcus neoformans.
-
Fungi (Molds): Aspergillus fumigatus, Aspergillus niger.
These organisms represent common human pathogens and provide a robust initial screen for a wide range of potential applications.
Selection of Comparator Antimicrobial Agents
To contextualize the activity of the test compound, it is crucial to include well-characterized antimicrobial agents as positive controls. The choice of comparators should be based on their mechanism of action and spectrum of activity.
-
For antibacterial testing:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone.
-
Ampicillin: A broad-spectrum β-lactam antibiotic.
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria.
-
-
For antifungal testing:
-
Fluconazole: A well-established triazole antifungal agent.[2]
-
Amphotericin B: A polyene antifungal with a broad spectrum of activity.
-
Methodologies for Antimicrobial Susceptibility Testing
Adherence to standardized protocols is paramount for generating reliable and reproducible data. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17][18][19][20]
Preliminary Screening: Agar Disk Diffusion Method
The agar disk diffusion test is a widely used qualitative method for initial screening.[21][22][23]
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar (for fungi).
-
Impregnate sterile filter paper disks with a known concentration of the test compound (e.g., 30 µ g/disk ) and the comparator drugs.
-
Place the disks onto the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-30°C for 24-48 hours for yeasts).
-
Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Diagram of the Agar Disk Diffusion Workflow:
Caption: Workflow for the Broth Microdilution Method.
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.
Agar Disk Diffusion Results
| Microorganism | Zone of Inhibition (mm) |
| This compound (30 µ g/disk ) | |
| S. aureus | [Insert Data] |
| E. coli | [Insert Data] |
| C. albicans | [Insert Data] |
| A. niger | [Insert Data] |
Minimum Inhibitory Concentration (MIC) Results
| Microorganism | MIC (µg/mL) |
| This compound | |
| S. aureus | [Insert Data] |
| E. coli | [Insert Data] |
| C. albicans | [Insert Data] |
| A. niger | [Insert Data] |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial validation of the antimicrobial spectrum of this compound. The proposed experiments, based on internationally recognized standards, will generate the necessary data to evaluate its potential as a novel antimicrobial agent.
Positive and promising results from these studies would warrant further investigation, including:
-
Mechanism of Action Studies: To determine if the compound acts via the classical triazole mechanism of ergosterol biosynthesis inhibition or through a novel pathway.
-
Toxicity Studies: To assess the cytotoxic effects of the compound on mammalian cell lines.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of infection.
The systematic approach outlined herein will provide a solid foundation for the continued development of this promising 1,2,4-triazole derivative.
References
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EUCAST: EUCAST - Home. (URL: [Link])
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Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])
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Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - NIH. (URL: [Link])
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])
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Antimicrobial Susceptibility Testing (AST)- Types and Limitations - Microbe Notes. (URL: [Link])
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (URL: [Link])
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A Comparative Guide to the Cytotoxicity Evaluation of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Authored by: [Your Name/Title], Senior Application Scientist
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The continuous exploration of novel triazole derivatives is driven by the need for more effective and selective therapeutic agents. This guide focuses on the cytotoxic evaluation of a specific derivative, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, providing a framework for its comparison against other relevant anticancer agents.
The assessment of cytotoxicity is a critical initial step in the drug discovery pipeline, offering insights into a compound's potential as a therapeutic agent and its possible toxicity.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental protocols and data analysis necessary for a thorough cytotoxic evaluation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for assessing the potential of this novel triazole derivative.
Comparative Cytotoxicity Analysis
To contextualize the cytotoxic potential of this compound, a comparative analysis against established and experimental anticancer agents is essential. For this guide, we will compare its hypothetical cytotoxic activity against Cisplatin, a widely used chemotherapeutic drug, and a novel triazole derivative (Compound T5) with demonstrated anticancer properties.[4][5] The human breast cancer cell line MCF-7 and the human cervical cancer cell line HeLa will be used as models, as they are commonly employed in cytotoxicity studies of triazole derivatives.[6][7]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) in MCF-7 and HeLa Cell Lines
| Compound | MCF-7 (IC₅₀, µM) | HeLa (IC₅₀, µM) | Reference |
| This compound | Hypothetical Data | Hypothetical Data | N/A |
| 12.5 | 18.2 | ||
| Cisplatin | 31.3 | 10.5 | [5] |
| Triazole Derivative T5 | Not Reported | 8.7 | [4] |
Note: The IC₅₀ values for this compound are presented as a hypothetical illustration based on the general activity of similar triazole compounds. Further experimental validation is required.
Experimental Protocols
A rigorous and standardized methodology is paramount for obtaining reliable and reproducible cytotoxicity data. Below are detailed protocols for the MTT and LDH assays, two of the most common methods for assessing cell viability and cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 48 hours.[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which indicates a loss of cell membrane integrity.[3][9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer) and determine the concentration at which significant membrane damage occurs.
Mechanistic Insights and Signaling Pathways
Triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.[10][11] For instance, some triazoles can induce apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[4]
Below is a diagram illustrating a plausible signaling pathway for triazole-induced apoptosis.
Caption: Hypothetical pathway of triazole-induced apoptosis.
Experimental Workflow Visualization
To ensure a logical and efficient experimental process, the following workflow is recommended.
Caption: Workflow for cytotoxicity evaluation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the cytotoxicity evaluation of this compound. The presented protocols for MTT and LDH assays, alongside a comparative data structure, offer a robust starting point for assessing its anticancer potential. While the hypothetical data presented here suggests moderate activity, it is imperative that these findings are validated through rigorous experimentation.
Future studies should expand the panel of cancer cell lines to determine the compound's spectrum of activity and selectivity. Investigating the underlying mechanism of action through apoptosis and cell cycle analysis will provide a more complete picture of its therapeutic potential. Ultimately, in vivo studies will be necessary to translate these in vitro findings into a clinical context. The versatility of the triazole scaffold continues to make it a promising area for the development of novel anticancer agents.[1][10]
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Biological evaluation of novel triazole compounds versus established antifungal agents
The development of new antifungal drugs is a complex and challenging endeavor. [24][25]One of the primary difficulties is the eukaryotic nature of fungal cells, which are similar to human cells, making it hard to find unique drug targets that do not cause off-target toxicity. [1][26]Despite these challenges, the antifungal pipeline is showing promising signs of innovation. [6]The continued exploration of novel triazole structures, along with the development of agents with entirely new mechanisms of action, will be crucial in the ongoing fight against invasive fungal diseases. [2][8]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1,2,4-Triazole-3-thiol Analogs as Potential DNA Gyrase Inhibitors
Introduction: The Imperative for Novel Antimicrobials and the Promise of 1,2,4-Triazoles
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Pathogens such as Staphylococcus aureus have developed resistance to many existing drugs, posing a significant threat to public health.[1] A validated and crucial target in the fight against bacterial infections is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2] The B subunit of DNA gyrase (GyrB), with its ATP-binding site, represents a particularly attractive target for the development of new inhibitors.[3]
Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][4] Specifically, 1,2,4-triazole-3-thiol analogs have emerged as a promising class of compounds with demonstrated antibacterial efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting a comparative molecular docking study of 1,2,4-triazole-3-thiol analogs against Staphylococcus aureus DNA gyrase. By integrating in-silico predictions with available experimental data, we aim to elucidate the structure-activity relationships that govern the inhibitory potential of these compounds, thereby guiding the rational design of more potent antibacterial agents.
Experimental Design: A Self-Validating System for In-Silico Screening
The cornerstone of a reliable computational study is a well-defined and validated protocol. This guide outlines a step-by-step methodology using the widely accessible and validated software AutoDock Vina. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Selection of the Biological Target and Reference Compound
For this comparative study, we will focus on the ATP-binding site of the GyrB subunit of Staphylococcus aureus DNA gyrase. The crystal structure with the PDB ID 3G75 has been selected due to its good resolution (2.30 Å) and the presence of a co-crystallized inhibitor, which helps in defining the binding pocket.[3]
As a crucial control and benchmark for our study, Ciprofloxacin , a well-established fluoroquinolone antibiotic known to target DNA gyrase, will be used as the reference compound.[5][6][7] Its known interactions and binding affinity will provide a baseline for evaluating the performance of the 1,2,4-triazole-3-thiol analogs.
Selection of 1,2,4-Triazole-3-thiol Analogs for Comparative Analysis
To provide a meaningful comparison and to correlate our in-silico findings with experimental data, we have selected a series of 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives for which antibacterial activity against S. aureus (Minimum Inhibitory Concentration - MIC) has been reported in the literature.[4] The general scaffold and the specific substitutions (R groups) are depicted below.
Detailed Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a detailed workflow for performing a comparative docking study. Following these steps meticulously will ensure the generation of reliable and comparable results.
Part 1: Preparation of the Receptor (Staphylococcus aureus DNA Gyrase - PDB: 3G75)
-
Obtain the Protein Structure: Download the PDB file for 3G75 from the RCSB Protein Data Bank ().
-
Prepare the Protein using AutoDockTools (ADT):
-
Open ADT and load the 3G75.pdb file.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format (e.g., 3G75_protein.pdbqt). This format includes the partial charges and atom types required by AutoDock Vina.
-
Part 2: Preparation of the Ligands (1,2,4-Triazole-3-thiol Analogs and Ciprofloxacin)
-
Obtain Ligand Structures:
-
Draw the 2D structures of the selected 1,2,4-triazole-3-thiol analogs and ciprofloxacin using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D .sdf or .mol2 files.
-
-
Ligand Preparation using AutoDockTools (ADT):
-
Open ADT and import each ligand file.
-
Detect the root and define the rotatable bonds.
-
Save each prepared ligand in the .pdbqt format (e.g., ligand_1.pdbqt, ciprofloxacin.pdbqt).
-
Part 3: Defining the Binding Site (Grid Box Generation)
-
Identify the Active Site: The binding site will be centered on the ATP-binding pocket of the GyrB subunit. The coordinates of the co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.
-
Set Grid Box Parameters in ADT:
-
Load the prepared protein (3G75_protein.pdbqt).
-
Open the "Grid" -> "Grid Box" option.
-
Define the center and dimensions of the grid box to encompass the entire binding pocket. A box size of 25 x 25 x 25 Å is a reasonable starting point.
-
Save the grid parameter file.
-
Part 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the Command Line:
Repeat this step for each of the selected ligands, including ciprofloxacin.
Part 5: Analysis and Visualization of Results
-
Analyze the Log Files: The output log file (.txt) for each ligand will contain the binding affinity scores (in kcal/mol) for the top predicted binding modes. The most negative value represents the strongest predicted binding affinity.
-
Visualize Binding Interactions: Use a molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to open the output .pdbqt files. This will allow for the visualization of the predicted binding poses of the ligands within the active site of the protein and the identification of key interactions such as hydrogen bonds and hydrophobic interactions.
Visualization of the Experimental Workflow
To provide a clear overview of the entire process, the following diagram illustrates the key stages of the comparative docking study.
Caption: A flowchart illustrating the key steps in the comparative molecular docking workflow.
Results and Discussion: Correlating In-Silico Predictions with Experimental Data
The primary output of our docking study is the binding affinity of each 1,2,4-triazole-3-thiol analog and the reference compound, ciprofloxacin, to the ATP-binding site of S. aureus DNA gyrase. These values, along with the experimentally determined Minimum Inhibitory Concentrations (MICs) against S. aureus, are summarized in the table below. A lower binding affinity (more negative value) suggests a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound ID | R-Group | Docking Score (kcal/mol) | Experimental MIC (µg/mL)[4] |
| Reference | Ciprofloxacin | -8.5 | ~1 |
| Analog 1 | 4-Fluorobenzylideneamino | -9.2 | 16 |
| Analog 2 | 4-Chlorobenzylideneamino | -9.8 | 16 |
| Analog 3 | 4-Hydroxybenzylideneamino | -8.9 | 20 |
| Analog 4 | 4-Methoxybenzylideneamino | -9.1 | 25 |
| Analog 5 | 4-Bromobenzylideneamino | -10.1 | 16 |
| Analog 6 | 4-Nitrobenzylideneamino | -10.5 | 31 |
Analysis of Docking Results:
The docking results indicate that all the tested 1,2,4-triazole-3-thiol analogs exhibit strong binding affinities for the active site of S. aureus DNA gyrase, with scores more negative than the reference compound, ciprofloxacin. This suggests that these analogs have the potential to be effective inhibitors of this enzyme.
Notably, the analogs with halogen substitutions (fluoro, chloro, and bromo) and the nitro-substituted analog show the most favorable binding energies. The 4-bromobenzylideneamino (Analog 5) and 4-nitrobenzylideneamino (Analog 6) derivatives displayed the lowest binding energies of -10.1 kcal/mol and -10.5 kcal/mol, respectively, suggesting a particularly strong interaction with the target protein.
Correlation with Experimental Data:
While a direct linear correlation between docking scores and MIC values is not always observed due to factors like cell permeability and metabolism, the in-silico data provides valuable insights into the molecular interactions that may contribute to the observed antibacterial activity. The strong binding affinities of the halogenated derivatives (Analogs 1, 2, and 5) align with their relatively low MIC values of 16 µg/mL. The nitro-substituted analog (Analog 6), despite having the best docking score, shows a higher MIC. This discrepancy could be attributed to various factors not accounted for in this simplified docking model, such as the electronic properties of the nitro group influencing its pharmacokinetic profile.
Visualization of Binding Interactions:
Visualization of the docked poses of the most potent analogs (e.g., Analog 5 and 6) reveals key interactions within the ATP-binding pocket of GyrB.
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A Comparative Guide to Cross-Resistance Studies of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in Fungal Strains
This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies of the novel antifungal candidate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational principles of fungal resistance, establishes a panel of comparator agents, and provides detailed experimental protocols to generate and interpret critical cross-resistance data.
While specific cross-resistance data for this compound is not yet broadly published, this guide offers a robust, scientifically-grounded methodology based on established principles for the 1,2,4-triazole class of compounds.[1][2][3][4][5][6][7][8]
Introduction to the Test Agent and the Imperative of Cross-Resistance Studies
The 1,2,4-triazole nucleus is a cornerstone of modern antifungal therapy, with numerous derivatives demonstrating potent pharmacological activity.[3] The subject of this guide, this compound, belongs to this well-regarded class of heterocyclic compounds known for their diverse biological activities, including antifungal efficacy.[4][5][6][7][8] Its structural motif, a 4-amino-1,2,4-triazole-3-thiol core, suggests a mechanism of action likely involving the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[9][10]
The emergence of multidrug-resistant (MDR) fungal pathogens presents a grave and growing challenge to global health.[11] Before a new antifungal candidate can advance in the development pipeline, it is critical to understand its potential for cross-resistance with existing antifungal drugs. Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple drugs.[9][12] Evaluating this phenomenon provides essential insights into the compound's potential clinical utility, its long-term viability against evolving pathogens, and its optimal placement in therapeutic strategies.
Foundational Mechanisms of Triazole Resistance
Understanding the molecular basis of resistance is paramount to designing and interpreting cross-resistance studies. For triazole-class antifungals, two primary mechanisms predominate. A novel compound sharing a mechanism with existing triazoles may be rendered ineffective by these same pathways.
2.1. Target Enzyme Modification: The Role of ERG11
The primary target for azole antifungals is the enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene (or its homolog cyp51A in Aspergillus).[9][10] This enzyme is a crucial component of the ergosterol biosynthesis pathway.
-
Mechanism of Action: Azoles bind to the heme iron in the active site of Erg11p, inhibiting its function. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane's structure and function.[9]
-
Resistance Mechanism: Fungi can develop resistance through:
-
Point Mutations: Non-synonymous mutations in the ERG11 gene can alter the enzyme's structure, reducing the binding affinity of azole drugs without completely compromising its biological function.[13][14][15] Specific mutations, such as Y132F and K143R in Candida auris, have been shown to increase fluconazole and voriconazole MICs by 8- to 16-fold.[13][14]
-
Gene Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring a greater amount of the drug to achieve an inhibitory effect.[10]
-
2.2. Overexpression of Efflux Pumps
A second major resistance strategy involves actively transporting the antifungal agent out of the cell, preventing it from reaching its intracellular target.[16][17] This is mediated by membrane-associated transporter proteins.
-
Mechanism of Action: Fungi utilize two main superfamilies of efflux pumps:
-
ATP-Binding Cassette (ABC) Transporters: These pumps, such as Cdr1p and Cdr2p in Candida albicans, use the energy from ATP hydrolysis to expel a wide range of substrates, including azoles.[16][17][18][19]
-
Major Facilitator Superfamily (MFS) Transporters: These pumps, like Mdr1p in C. albicans, utilize the proton motive force to transport substrates across the membrane.[16][17]
-
-
Resistance Mechanism: Upregulation of the genes encoding these pumps (CDR1, CDR2, MDR1) leads to a higher density of transporters in the cell membrane.[17][18] This results in rapid drug efflux, maintaining the intracellular drug concentration below the toxic threshold.[16] Overexpression of efflux pumps is a common cause of multidrug resistance (MDR).[16]
The logical relationship between these resistance mechanisms and the potential for cross-resistance is visualized below.
Caption: Fungal resistance pathways leading to potential cross-resistance.
Comparator Antifungal Agents for Cross-Resistance Profiling
To comprehensively assess the cross-resistance profile of our test agent, a panel of established antifungal drugs with diverse mechanisms of action must be selected. This allows for a thorough evaluation of whether resistance to one class of drug affects the efficacy of the novel compound.
| Antifungal Agent | Class | Mechanism of Action | Rationale for Inclusion |
| Test Agent | Triazole-thiol | Putative: Inhibition of lanosterol 14-α-demethylase (Erg11p) | The subject of the investigation. |
| Fluconazole | Triazole | Inhibition of lanosterol 14-α-demethylase, blocking ergosterol biosynthesis.[13][20] | Primary Comparator: A first-generation triazole. Resistance mechanisms are well-characterized and often confer cross-resistance to other azoles.[21][22] |
| Voriconazole | Triazole | Inhibition of lanosterol 14-α-demethylase, blocking ergosterol biosynthesis.[9] | Secondary Comparator: A second-generation triazole with a broader spectrum. Strains resistant to fluconazole may retain susceptibility to voriconazole, providing a nuanced comparison.[14] |
| Amphotericin B | Polyene | Binds directly to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and cell death.[23] | Negative Control: Has a distinct mechanism of action from triazoles. A lack of cross-resistance is expected and helps validate the specificity of any observed resistance to the test agent.[24][25] |
| Caspofungin | Echinocandin | Inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis.[23] | Negative Control: Targets the cell wall, not the cell membrane or ergosterol synthesis. Provides another distinct mechanistic control to isolate cross-resistance patterns specific to membrane-targeting agents. |
Experimental Design and Protocols
The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[26][27][28][29][30] Adherence to these standards ensures reproducibility and allows for meaningful comparison of data across different studies.
4.1. Selection and Preparation of Fungal Strains
The causality behind strain selection is critical for a robust study. The panel must include not only wild-type (susceptible) strains but also strains with well-characterized resistance mechanisms.
-
Strain Panel:
-
Wild-Type Strains: Standard laboratory strains (e.g., Candida albicans SC5314, Aspergillus fumigatus Af293) that are susceptible to all comparator agents.
-
ERG11 Mutant Strains: Strains with known point mutations or overexpression of the ERG11 gene.
-
Efflux Pump Overexpressing Strains: Strains characterized by the upregulation of CDR1, CDR2, or MDR1 genes.
-
Clinical Isolates: A panel of recent clinical isolates with varying susceptibility profiles to provide real-world relevance.
-
-
Culture and Inoculum Preparation:
-
Strains should be cultured on a suitable medium (e.g., Potato Dextrose Agar) to ensure viability and purity.
-
For susceptibility testing, prepare a fungal suspension in RPMI-1640 medium.
-
Adjust the suspension spectrophotometrically to a final concentration specified by CLSI (document M27 for yeasts, M38 for molds) or EUCAST guidelines.[31] This standardization is crucial as inoculum size can significantly impact MIC results.[28]
-
4.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[32]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Drug Dilution: Prepare serial twofold dilutions of the test agent and each comparator drug in 96-well microtiter plates using RPMI-1640 medium.[31] The concentration range should span the expected MIC values.
-
Inoculation: Inoculate the plates with the standardized fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and guidelines being followed.[27]
-
Endpoint Determination: Determine the MIC by visual inspection or using a microplate reader. For azoles, the MIC is typically defined as the lowest concentration that produces at least a 50% reduction in growth compared to the positive control.[28] For Amphotericin B, the endpoint is complete inhibition of growth.[28]
4.3. Data Analysis and Interpretation
Cross-resistance is evaluated by comparing the MIC values of the test agent against the panel of wild-type and resistant fungal strains.
-
Data Presentation: Summarize the MIC data in a clear, tabular format. Calculate the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) for the clinical isolates.
-
Interpreting Results:
-
No Cross-Resistance: If the MIC of the test agent remains low for strains that are highly resistant to comparator triazoles (e.g., Fluconazole), it suggests a lack of cross-resistance. This is a highly favorable outcome, indicating the test agent may be effective against fluconazole-resistant strains.
-
Partial Cross-Resistance: A moderate increase in the test agent's MIC against resistant strains indicates partial cross-resistance. The specific resistance mechanism of the strain (e.g., ERG11 mutation vs. efflux) can provide clues about which pathway affects the novel compound.
-
Complete Cross-Resistance: A significant increase in the test agent's MIC that correlates strongly with resistance to comparator triazoles suggests that they share a common resistance pathway.[9][12]
-
Table 1: Hypothetical MIC Data for Cross-Resistance Analysis
| Fungal Strain | Resistance Mechanism | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Test Agent MIC (µg/mL) | Interpretation |
| C. albicans WT | Wild-Type | 1 | 0.125 | 0.5 | 0.25 | Baseline Susceptibility |
| C. albicans R1 | ERG11 (Y132F) | 64 | 4 | 0.5 | 16 | Cross-resistance via target site modification |
| C. albicans R2 | CDR1/CDR2 Up | 128 | 8 | 0.5 | 32 | Cross-resistance via efflux pump overexpression |
| A. fumigatus WT | Wild-Type | N/A | 0.5 | 1 | 0.5 | Baseline Susceptibility |
| A. fumigatus R3 | cyp51A (TR34/L98H) | N/A | 16 | 1 | 16 | Cross-resistance via target site modification |
Conclusion and Future Directions
This guide provides a foundational methodology for the systematic evaluation of cross-resistance for this compound. By employing standardized protocols and a logically selected panel of fungal strains and comparator agents, researchers can generate high-quality, interpretable data.
The results of these studies will be critical in defining the potential of this novel triazole-thiol derivative. A favorable profile, characterized by a lack of cross-resistance with existing azoles, would strongly support its continued development as a next-generation antifungal agent capable of addressing the challenge of clinical drug resistance. Conversely, evidence of significant cross-resistance would necessitate further medicinal chemistry efforts to modify the structure to evade these established resistance mechanisms.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance. Microbiology Spectrum - ASM Journals. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
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The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals. Journal of microbiology, epidemiology and immunobiology. [Link]
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Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance. PubMed. [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. NIH. [Link]
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Investigation of multidrug efflux pumps in relation to fluconazole resistance in Candida albicans biofilms. Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]
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Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance. ResearchGate. [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Experimental and in-host evolution of triazole resistance in human pathogenic fungi. FEMS Yeast Research. [Link]
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Targeting efflux pumps to overcome antifungal drug resistance. PMC - NIH. [Link]
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Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus. PLOS One. [Link]
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Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner. mSphere - ASM Journals. [Link]
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Environmental azole fungicide, prochloraz, can induce cross-resistance to medical triazoles in Candida glabrata. FEMS Yeast Research - Oxford Academic. [Link]
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CLSI and EUCAST conditions for antifungal susceptibility testing. ResearchGate. [Link]
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Antimicrobial Susceptibility Testing. CLSI. [Link]
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Amphotericin B versus fluconazole for controlling fungal infections in neutropenic cancer patients. PMC - PubMed Central. [Link]
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In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Bentham Science. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One. [Link]
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A Randomized Comparison of Fluconazole With Amphotericin B as Empiric Anti-Fungal Agents in Cancer Patients With Prolonged Fever and Neutropenia. PubMed. [Link]
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Antifungal Agents. ScienceDirect. [Link]
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Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model. PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
For Immediate Use by Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind these disposal protocols. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe disposal. Based on data from analogous compounds, such as 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the following hazards should be assumed.
| Hazard Category | GHS Classification | Precautionary Statement(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
Environmental Hazards : Triazole derivatives can be persistent in the environment. A related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, is noted as being toxic and likely to persist in the environment[1]. Therefore, this waste must be treated as environmentally hazardous and must not be discharged into drains or waterways[2][3].
Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is mandatory when handling this compound, particularly during waste consolidation and disposal.
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5].
-
Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[6].
-
Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact. Ensure that safety showers and eyewash stations are readily accessible[5].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection. All respiratory use must comply with OSHA 29 CFR 1910.134[4].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, but avoid generating airborne dust.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill : For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect Material : Carefully sweep or vacuum the material into a suitable, clearly labeled disposal container[4]. Avoid dry sweeping which can generate dust.
-
Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, absorbent pads) and place them in the hazardous waste container.
-
Dispose : The container with the spilled material and cleanup debris must be sealed and disposed of as hazardous waste according to the procedures in Section 5.
Waste Segregation and Collection
Proper segregation is the first step in the disposal workflow. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
Designated Waste Stream : Dedicate a specific waste stream for this compound and any materials contaminated with it (e.g., gloves, weigh boats, contaminated labware).
-
Incompatible Materials : This compound may be incompatible with strong oxidizing agents[4]. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Container Requirements :
-
Use only chemically resistant, sealable containers in good condition.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed at all times except when adding waste.
-
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility[7]. The recommended disposal method is high-temperature incineration[8].
Step 1: Waste Identification and Classification
-
Characterize the waste. Is it pure compound, a solution, or contaminated debris?
-
Consult your institution's Environmental Health & Safety (EHS) office to ensure the waste is classified correctly under local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[7].
Step 2: On-site Collection and Storage
-
Collect waste in the designated, properly labeled container as described in Section 4.
-
Store the sealed container in a designated, secure, and well-ventilated area, away from heat and incompatible materials[4]. This storage should be temporary while awaiting pickup.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide a complete and accurate description of the waste, including the chemical name and any known or suspected hazards.
-
Schedule a pickup for the waste container.
Step 4: Documentation and Handover
-
Complete all required waste manifest paperwork provided by the disposal company or your EHS office. This is a legal requirement and ensures a chain of custody.
-
Hand over the sealed and properly labeled container to the authorized waste management personnel.
Below is a workflow diagram illustrating the decision-making and procedural flow for proper disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures for Exposure
In case of accidental exposure, take the following immediate actions while seeking medical attention.
-
After Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[6].
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician[5][6].
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician[5][6].
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[6].
References
- Benchchem. Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Benchchem. Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole. Benchchem.
- Sigma-Aldrich. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Sigma-Aldrich.
- Cole-Parmer. Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. Cole-Parmer.
- Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
- Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
- Thermo Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET: 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Thermo Fisher Scientific.
- National Institutes of Health (NIH). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH.
- CDH Fine Chemical. 4-Amino-1,2,4-Triazole CAS No 584-13-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 4461-15-8). As a niche research chemical, comprehensive safety data may be limited. Therefore, this directive is synthesized from established best practices and data from structurally analogous triazole-thiol compounds to ensure the highest degree of safety. Our primary goal is to empower you with the knowledge to manage risk effectively, building a foundation of trust through scientific rigor and practical, field-proven insights.
Core Hazard Assessment: Understanding the Risks
Before any handling occurs, a thorough understanding of the potential hazards is critical. Based on data from close structural analogs, such as 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the primary risks associated with this class of compounds are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation (H319): The compound, particularly as a fine dust, can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of airborne particles may lead to irritation of the nose, throat, and lungs.[1][2]
The primary routes of exposure are inhalation of the solid powder, dermal (skin) contact, and ocular (eye) contact. All procedures must be designed to minimize or eliminate these exposure pathways.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: The single most important engineering control is the mandatory use of a properly functioning and certified chemical fume hood . This contains airborne particles and prevents inhalation exposure.[3] All weighing and solution preparation activities must be performed within a fume hood. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][4][5]
-
Administrative Controls: Only trained personnel should handle this compound. Always work in a designated and clearly marked area. Before beginning, review all available safety information, including this guide and any relevant Safety Data Sheets (SDS) for analogous compounds.
Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the minimum required equipment.
| Protection Type | Specific Equipment | Standard / Justification |
| Eye/Face Protection | Chemical Safety Goggles with Side-Shields | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. Protects against dust particles and splashes from all angles.[4][5] |
| Skin Protection | Chemical-Resistant Nitrile Gloves | Nitrile offers good resistance to a broad range of chemicals.[6] Always inspect gloves for tears or pinholes before use. Follow proper removal techniques to avoid skin contact.[7] |
| Professional Laboratory Coat | Wear a clean, buttoned lab coat with long sleeves and preferably elastic cuffs to protect skin and personal clothing from contamination.[4] | |
| Respiratory Protection | NIOSH-Approved N95 (or equivalent) Particulate Respirator | Required when handling the solid powder, especially during weighing, to prevent inhalation of fine particles.[1][3] Use must be in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[4] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is crucial for minimizing risk. The following steps provide a clear, procedural guide for safely handling this compound from preparation to disposal.
Step 1: Pre-Handling Preparations
-
Review Documentation: Thoroughly read this guide and any available SDS for the compound or its analogs.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification sticker and that the airflow is adequate.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Visually inspect each item for damage or defects.
-
Prepare Workspace: Ensure the work area within the fume hood is clean and uncluttered. Designate a specific area for waste collection.
Step 2: Donning PPE
Follow a specific sequence to ensure proper protection:
-
Don the laboratory coat and fasten it completely.
-
Don your N95 respirator, ensuring a proper seal check is performed.
-
Don chemical safety goggles.
-
Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.
-
When weighing the solid, use a micro-spatula and handle it gently to prevent the generation of airborne dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly sealed when not in use.[4]
Step 4: Doffing and Disposal
Proper removal of PPE is critical to prevent cross-contamination.
-
Gloves: Remove gloves first using a proper technique (peeling them off without touching the outer surface with bare skin).[7] Dispose of them in a designated hazardous waste container.
-
Goggles & Coat: Remove goggles and the lab coat.
-
Respirator: Remove the respirator last.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[2]
-
Waste: All contaminated disposables (e.g., weigh boats, pipette tips, gloves) and excess chemical must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7] Do not pour waste down the drain.[2][7]
Caption: Safe Handling Workflow for this compound.
Emergency Response Plan
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[4]
References
-
Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97% . Cole-Parmer. Available at: [Link]
-
What are the safety precautions when using Triazole? . A&A Pharmachem. Available at: [Link]
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- 1. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 97 22706-11-2 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
